Product packaging for 1-Bromo-4-tert-butylcyclohexane(Cat. No.:CAS No. 7080-86-6)

1-Bromo-4-tert-butylcyclohexane

货号: B3151265
CAS 编号: 7080-86-6
分子量: 219.16 g/mol
InChI 键: AQLKCZOZKNQXDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

1-Bromo-4-tert-butylcyclohexane (CAS: 5009-36-9 ) is a specialized halocyclohexane with the molecular formula C10H19Br and a molecular weight of 219.16 g/mol . Its primary research value lies in its use as a classic model compound for demonstrating fundamental principles of conformational analysis and stereochemistry in organic chemistry . The presence of a bulky tert-butyl group, which strongly prefers the equatorial position to minimize 1,3-diaxial interactions, acts as a "conformational lock" . This locking effect simplifies the system, allowing for clear study of the bromine substituent's position. Consequently, this compound is instrumental in investigating the stereoelectronic requirements of bimolecular elimination (E2) reactions . The cis- and trans- isomers of this compound exhibit dramatically different reaction rates under E2 conditions with a strong base, such as sodium ethoxide in ethanol . The cis isomer, where the bromine atom is forced into an axial position anti-periplanar to adjacent beta-hydrogens, reacts much more rapidly to form 4-tert-butylcyclohexene . In contrast, the trans isomer, with both groups equatorial in its most stable conformation, lacks this optimal geometry and reacts slowly . This reactivity difference makes this compound an invaluable educational and research tool for probing reaction mechanisms and kinetics. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19B B3151265 1-Bromo-4-tert-butylcyclohexane CAS No. 7080-86-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-bromo-4-tert-butylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Br/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLKCZOZKNQXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 1-bromo-4-tert-butylcyclohexane, a key cycloalkane derivative utilized in organic synthesis and medicinal chemistry. This document details its chemical and physical characteristics, conformational analysis, synthesis, and spectroscopic behavior, with a focus on providing practical information for laboratory applications.

Chemical and Physical Properties

This compound exists as two diastereomers: cis-1-bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-butylcyclohexane. The presence of the bulky tert-butyl group significantly influences the conformational equilibrium and, consequently, the physical and chemical properties of these isomers.

Table 1: General and Physical Properties of this compound Isomers

PropertyValueReference
Molecular Formula C₁₀H₁₉Br[1]
Molecular Weight 219.16 g/mol [1]
CAS Number (Mixture) 7080-86-6[2]
CAS Number (cis) 5009-36-9[2]
CAS Number (trans) 5009-37-0[2]
Boiling Point approx. 108-110 °C at 15 mmHg
Density ~1.13 g/cm³
Refractive Index ~1.49

Note: Experimental values for boiling point, density, and refractive index can vary slightly between the cis and trans isomers and are often reported for the mixture.

Conformational Analysis

The conformational preference of the substituents on the cyclohexane (B81311) ring is a defining characteristic of this compound. The tert-butyl group, due to its large steric bulk, has a very strong preference for the equatorial position to minimize 1,3-diaxial interactions. This effectively "locks" the conformation of the cyclohexane ring.

The relative energies of axial and equatorial substituents are quantified by their A-values (conformational free energy difference).

Table 2: A-Values for Substituents

SubstituentA-value (kcal/mol)
Bromine (-Br)~0.4-0.6
tert-Butyl (-C(CH₃)₃)~5.0

This significant difference in A-values dictates the predominant chair conformation for both the cis and trans isomers.

  • cis-1-Bromo-4-tert-butylcyclohexane : To maintain a cis-1,4 relationship with the equatorial tert-butyl group, the bromine atom is forced into the axial position.

  • trans-1-Bromo-4-tert-butylcyclohexane : In the trans isomer, both the tert-butyl group and the bromine atom can occupy equatorial positions, which is the more stable conformation.

Conformational Equilibrium of this compound cis_eq tert-Butyl (eq) Bromo (ax) cis_ax tert-Butyl (ax) Bromo (eq) cis_eq->cis_ax Ring Flip (Highly Unfavorable) trans_eq tert-Butyl (eq) Bromo (eq) trans_ax tert-Butyl (ax) Bromo (ax) trans_eq->trans_ax Ring Flip (Highly Unfavorable)

Conformational preferences of cis- and trans-1-bromo-4-tert-butylcyclohexane.

This conformational locking has profound implications for the reactivity of the isomers, particularly in elimination reactions where a specific stereochemical arrangement of the leaving group and a proton is required.

Synthesis and Experimental Protocols

The synthesis of this compound isomers typically starts from the corresponding cis- or trans-4-tert-butylcyclohexanol. The stereochemistry of the starting alcohol and the choice of brominating agent can influence the stereochemical outcome of the product.

Synthesis of trans-1-Bromo-4-tert-butylcyclohexane

The trans isomer is often prepared from cis-4-tert-butylcyclohexanol via an SN2-type reaction, which proceeds with inversion of stereochemistry.

Experimental Protocol: Synthesis of trans-1-Bromo-4-tert-butylcyclohexane from cis-4-tert-butylcyclohexanol using PBr₃

Synthesis of trans-1-Bromo-4-tert-butylcyclohexane start Dissolve cis-4-tert-butylcyclohexanol in anhydrous diethyl ether cool Cool to 0 °C in an ice bath start->cool add_pbr3 Slowly add PBr₃ (0.33 eq.) maintaining T < 10 °C cool->add_pbr3 warm Warm to room temperature and stir for 2-4 hours add_pbr3->warm workup Quench with ice-water and separate organic layer warm->workup wash Wash with NaHCO₃ (aq) and brine workup->wash dry Dry over anhydrous MgSO₄ wash->dry purify Filter and concentrate. Purify by distillation or chromatography dry->purify product trans-1-Bromo-4-tert-butylcyclohexane purify->product

Workflow for the synthesis of the trans isomer.

Materials:

  • cis-4-tert-butylcyclohexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve cis-4-tert-butylcyclohexanol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Synthesis of cis-1-Bromo-4-tert-butylcyclohexane

The cis isomer can be prepared from trans-4-tert-butylcyclohexanol, again proceeding through an inversion of stereochemistry.

Experimental Protocol: Synthesis of cis-1-Bromo-4-tert-butylcyclohexane from trans-4-tert-butylcyclohexanol using HBr

Synthesis of cis-1-Bromo-4-tert-butylcyclohexane start Combine trans-4-tert-butylcyclohexanol with aqueous HBr (48%) reflux Reflux the mixture for 4-6 hours start->reflux cool Cool to room temperature and add diethyl ether reflux->cool workup Separate the organic layer cool->workup wash Wash with water, NaHCO₃ (aq), and brine workup->wash dry Dry over anhydrous MgSO₄ wash->dry purify Filter and concentrate. Purify by distillation or chromatography dry->purify product cis-1-Bromo-4-tert-butylcyclohexane purify->product

Workflow for the synthesis of the cis isomer.

Materials:

  • trans-4-tert-butylcyclohexanol

  • 48% aqueous hydrobromic acid (HBr)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Combine trans-4-tert-butylcyclohexanol with an excess of 48% aqueous hydrobromic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and add diethyl ether.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound due to the different chemical environments of the protons and carbons in the axial versus equatorial positions.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

IsomerGroup¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
cis C-H (axial, with Br)~4.3 (broad multiplet)~55
C-(CH₃)₃~0.85 (singlet)~32 (quaternary C), ~27 (CH₃)
Cyclohexyl CH₂1.0 - 2.2 (multiplets)~25, ~35
trans C-H (equatorial, with Br)~3.7 (narrow multiplet)~60
C-(CH₃)₃~0.86 (singlet)~32 (quaternary C), ~27 (CH₃)
Cyclohexyl CH₂1.0 - 2.2 (multiplets)~26, ~36

Note: The chemical shift of the proton on the carbon bearing the bromine (C1) is a key diagnostic feature. The axial proton in the cis isomer typically appears further downfield and as a broader multiplet compared to the equatorial proton in the trans isomer.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zIon/FragmentNotes
218/220[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
139[M - Br]⁺Loss of a bromine radical.
57[C(CH₃)₃]⁺tert-Butyl cation, often a very stable and abundant fragment.

The fragmentation pattern will also likely show peaks corresponding to the loss of portions of the cyclohexane ring.

Safety, Handling, and Storage

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 1-Bromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomers of 1-bromo-4-tert-butylcyclohexane, focusing on their conformational analysis, spectroscopic properties, and reactivity. This information is critical for professionals in drug development and organic synthesis, where a thorough understanding of stereoisomerism influences molecular design and reaction outcomes.

Conformational Analysis: A Tale of Two Isomers

The stereochemical behavior of the cis and trans isomers of this compound is dominated by the conformational preferences of the bulky tert-butyl group. The significant steric bulk of the tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a chair conformation where this group occupies an equatorial position to minimize steric strain. This has profound implications for the spatial orientation of the bromine atom in each isomer.

In cis-1-bromo-4-tert-butylcyclohexane , with the tert-butyl group in the equatorial position, the bromine atom is predominantly forced into the axial position. Conversely, in trans-1-bromo-4-tert-butylcyclohexane , the equatorial placement of the tert-butyl group necessitates that the bromine atom also occupies an equatorial position.

The energetic preference for a substituent to be in the equatorial versus the axial position is quantified by its A-value, which represents the Gibbs free energy difference between the two conformations. The A-value for a tert-butyl group is approximately 4.9 kcal/mol, a substantial energy barrier that strongly disfavors the axial conformation. The A-value for a bromine atom is significantly smaller, at around 0.43-0.62 kcal/mol, indicating a much weaker preference for the equatorial position.

The logical relationship governing the conformational preference is outlined below:

G cluster_tert_butyl tert-Butyl Group cluster_conformation Cyclohexane Conformation cluster_isomers Resulting Isomer Conformations tert_butyl Large Steric Bulk (A-value ≈ 4.9 kcal/mol) equatorial_tert_butyl tert-Butyl occupies Equatorial Position tert_butyl->equatorial_tert_butyl Strongly Favors cis_isomer cis-Isomer: Bromo is Axial equatorial_tert_butyl->cis_isomer Dictates trans_isomer trans-Isomer: Bromo is Equatorial equatorial_tert_butyl->trans_isomer Dictates G cluster_synthesis Synthesis Workflow start 4-tert-butylcyclohexanol (cis or trans) dissolve Dissolve in anhydrous Et₂O start->dissolve cool Cool to 0°C dissolve->cool add_pbr3 Add PBr₃ dropwise cool->add_pbr3 react Stir at room temp. add_pbr3->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with Et₂O quench->extract wash Wash with brine extract->wash dry Dry with MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate product Crude 1-bromo-4-tert- butylcyclohexane evaporate->product G cluster_reactivity E2 Elimination Reactivity cis_isomer cis-Isomer (axial Br) fast_elim Fast E2 Elimination cis_isomer->fast_elim Anti-periplanar geometry is favorable trans_isomer trans-Isomer (equatorial Br) slow_elim Slow E2 Elimination trans_isomer->slow_elim Anti-periplanar geometry is unfavorable

chair conformation of 1-Bromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chair Conformation of 1-Bromo-4-tert-butylcyclohexane

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of cis- and trans-1-Bromo-4-tert-butylcyclohexane. Due to the significant steric hindrance imparted by the tert-butyl group, these molecules serve as excellent models for understanding the principles of dynamic stereochemistry in cyclohexane (B81311) systems. The conformational preferences, quantified by A-values, are discussed in detail. Furthermore, this document outlines the experimental and computational protocols used to investigate these conformational equilibria and presents the relevant quantitative data in a structured format.

Introduction to Cyclohexane Conformations

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a low-energy "chair" conformation to minimize both angle strain and torsional strain. In a chair conformation, the substituent positions are not equivalent, existing as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[1][2] These two forms are in rapid equilibrium at room temperature through a process known as a "ring flip," where axial substituents become equatorial and vice versa.[1][2][3]

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations for a monosubstituted cyclohexane.[4] Larger A-values indicate a stronger preference for the equatorial position, typically due to greater steric strain from 1,3-diaxial interactions in the axial conformation.[4][5]

Conformational Analysis of this compound

The conformational analysis of this compound is dominated by the large steric bulk of the tert-butyl group. This group has a very high A-value, meaning it has an overwhelming preference for the equatorial position to avoid severe 1,3-diaxial interactions.[6][7] This preference is so strong that the tert-butyl group is often described as "locking" the cyclohexane ring into a single, dominant chair conformation.[6][8]

cis-1-Bromo-4-tert-butylcyclohexane

In the cis isomer, the bromo and tert-butyl groups are on the same side of the cyclohexane ring.[9] Given the tert-butyl group's strong preference for the equatorial position, the most stable and overwhelmingly predominant conformation places the tert-butyl group equatorially and the bromine atom axially.[10][11] A ring flip would move the tert-butyl group to the highly unfavorable axial position, resulting in a high-energy, unstable conformer.[9][12]

trans-1-Bromo-4-tert-butylcyclohexane

For the trans isomer, the substituents are on opposite sides of the ring. The most stable conformation places both the tert-butyl group and the bromine atom in equatorial positions.[13] This diequatorial arrangement minimizes steric strain for both substituents. The alternative chair conformation, which would place both groups in axial positions, is extremely high in energy and therefore negligibly populated at equilibrium.[14]

Quantitative Conformational Analysis

The stability of each conformer is determined by the A-values of its substituents. The A-value for a tert-butyl group is approximately 4.9 kcal/mol, while the A-value for a bromine atom is significantly smaller, at around 0.43-0.55 kcal/mol.[5][6] The large difference in these values dictates the conformational equilibrium.

SubstituentA-Value (kcal/mol)Reference
tert-Butyl~4.9[5][6]
Bromo0.43 - 0.55[5][6]

The energy difference (ΔG°) between the two chair conformers of a disubstituted cyclohexane can be estimated by summing the A-values for the substituents in the axial positions.

  • For cis-1-Bromo-4-tert-butylcyclohexane , the major conformer has an axial bromine. The alternative conformer has an axial tert-butyl group. The energy difference overwhelmingly favors the conformer with the axial bromine.

  • For trans-1-Bromo-4-tert-butylcyclohexane , the major conformer has both groups in equatorial positions (no axial strain from these substituents). The minor, high-energy conformer has both groups axial. The energy cost of this conformation is the sum of the A-values for both an axial tert-butyl group and an axial bromine atom, making it highly unstable.

Visualization of Conformational Equilibrium

The equilibrium between the chair conformations for both cis and trans isomers is depicted below. The bulky tert-butyl group effectively "locks" the ring in the conformation where it occupies an equatorial position.

Chair conformation equilibria for cis- and trans-1-Bromo-4-tert-butylcyclohexane.

Experimental and Computational Protocols

Protocol 1: Conformational Analysis by Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying conformational equilibria.[14] At room temperature, the chair flip is too rapid to distinguish between individual conformers. By lowering the temperature, this interconversion can be slowed, allowing for the observation of distinct signals for each conformer.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) that remains liquid at low temperatures. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument's variable temperature unit is used to cool the sample.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) as a reference.

    • Gradually lower the sample temperature in increments (e.g., 10 K) until the signals for the axial and equatorial protons broaden and then resolve into separate sets of signals for each conformer. This temperature is known as the coalescence temperature.

    • Acquire high-resolution spectra at a temperature well below coalescence where the exchange is slow on the NMR timescale.

  • Data Analysis:

    • Identify the distinct signals corresponding to each conformer.

    • Integrate the signals for a specific proton (e.g., the proton on the carbon bearing the bromine) in both conformers. The ratio of the integrals corresponds to the equilibrium constant (Keq = [major conformer]/[minor conformer]).

    • Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTln(Keq) , where R is the gas constant and T is the temperature in Kelvin.[14]

Protocol 2: Conformational Analysis by Computational Chemistry

Computational modeling provides a theoretical method to determine the structures and relative energies of conformers.

Methodology:

  • Structure Generation: Using molecular modeling software (e.g., Avogadro, GaussView), build the 3D structures of the two possible chair conformers for the desired isomer (cis or trans) of this compound.

  • Geometry Optimization: Perform a full geometry optimization for each conformer. This is typically done using Density Functional Theory (DFT) methods (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d) or larger). This process finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Calculation: Calculate the single-point electronic energy for each optimized structure using a higher level of theory or a larger basis set for greater accuracy if required.

  • Relative Energy Determination: The difference in the calculated Gibbs free energies between the two conformers gives the theoretical ΔG° for the equilibrium. This value can then be compared with experimental results.

Conclusion

The conformational analysis of cis- and trans-1-Bromo-4-tert-butylcyclohexane is fundamentally governed by the steric requirements of the tert-butyl group, which effectively locks the cyclohexane ring into a preferred conformation. In the cis isomer, this results in an equatorial tert-butyl and an axial bromine, while in the trans isomer, both groups adopt equatorial positions. These conformational preferences have significant implications for the reactivity of these molecules, particularly in reactions where stereochemistry is critical, such as E2 elimination.[13][15] The combination of experimental techniques like low-temperature NMR and computational chemistry provides a powerful approach for the detailed characterization of these conformational landscapes, offering valuable insights for researchers in organic chemistry and drug development.

References

stereochemistry of 1-Bromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stereochemistry of 1-Bromo-4-tert-butylcyclohexane

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of this compound, a molecule of significant pedagogical and practical importance in conformational analysis. We delve into the conformational isomers of the cis and trans diastereomers, leveraging the concept of A-values to quantitatively assess their relative stabilities. Detailed protocols for the experimental determination of these conformations via Nuclear Magnetic Resonance (NMR) spectroscopy and their theoretical validation through computational chemistry are presented. This document is intended for researchers, scientists, and professionals in drug development who rely on a deep understanding of molecular conformation and its impact on chemical properties and reactivity.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical properties, chemical reactivity, and biological activity. For cyclic molecules like cyclohexane (B81311) derivatives, the spatial arrangement of atoms is not fixed but exists in a dynamic equilibrium between various conformations. The study of these conformations and their relative energies is known as conformational analysis.

This compound serves as a classic model for understanding the principles of conformational analysis in substituted cyclohexanes. Its study is particularly insightful due to the presence of a sterically demanding tert-butyl group, which profoundly influences the conformational equilibrium of the cyclohexane ring. This guide will explore the chair conformations, the energetic penalties associated with axial substituents (1,3-diaxial interactions), and the methods used to elucidate the most stable stereochemical arrangements.

Fundamentals of Cyclohexane Conformation

The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation, which minimizes two types of strain: angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent bonds). In a chair conformation, the twelve hydrogen atoms can be classified into two distinct sets:

  • Axial (ax): Six hydrogens are oriented parallel to the principal C₃ axis of the ring, alternating "up" and "down."

  • Equatorial (eq): Six hydrogens are located around the "equator" of the ring, pointing outwards.

Through a process known as a "ring flip" or "chair interconversion," one chair conformation can convert into another. During this process, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane ring, these two chair forms are degenerate and interconvert rapidly at room temperature. However, when substituents are present, the two chair conformers are often no longer equal in energy.

Stereoisomers of this compound

This compound exists as two diastereomers: cis and trans. The conformational analysis of each is distinct due to the relative orientation of the two substituents.

cis-1-Bromo-4-tert-butylcyclohexane

In the cis isomer, the bromine atom and the tert-butyl group are on the same side of the cyclohexane ring. This leads to an equilibrium between two chair conformations upon ring-flipping:

  • Conformer A: tert-Butyl group is equatorial, and the bromine atom is axial.

  • Conformer B: tert-Butyl group is axial, and the bromine atom is equatorial.

The relative stability of these two conformers is dictated by the steric strain introduced by the axial substituents.

trans-1-Bromo-4-tert-butylcyclohexane

In the trans isomer, the bromine atom and the tert-butyl group are on opposite sides of the ring. The ring-flip equilibrium for the trans isomer is between:

  • Conformer C: Both tert-butyl and bromine groups are equatorial (diequatorial).

  • Conformer D: Both tert-butyl and bromine groups are axial (diaxial).

The energetic difference between these two conformers is typically much larger than for the cis isomer.

Quantitative Energetic Analysis: A-Values

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its "A-value". The A-value represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[1] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[2]

The stability of the different conformers of this compound can be estimated by considering the A-values of the tert-butyl group and bromine. The tert-butyl group has a very large A-value due to severe 1,3-diaxial interactions between its methyl groups and the axial hydrogens on the cyclohexane ring.[2] This high energetic cost means the tert-butyl group effectively "locks" the cyclohexane ring into the conformation where it occupies an equatorial position.[2]

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)Reference
Bromine (Br)~0.43 - 0.59~1.8 - 2.5[2][3]
tert-Butyl (-C(CH₃)₃)~4.7 - 5.0~19.7 - 20.9[1][2]

Analysis of Stability:

  • cis Isomer: The equilibrium is between the (eq-Bu, ax-Br) and (ax-Bu, eq-Br) conformers. The conformer with the axial tert-butyl group is destabilized by approximately 5 kcal/mol, while the conformer with the axial bromine is only destabilized by about 0.5 kcal/mol. Therefore, the equilibrium overwhelmingly favors the conformation where the tert-butyl group is equatorial and the bromine is axial.[4][5]

  • trans Isomer: The equilibrium is between the diequatorial and the diaxial conformers. The diaxial conformer is highly unstable, as the sum of the A-values (~5.5 kcal/mol) reflects the severe steric strain. Consequently, the trans isomer exists almost exclusively in the diequatorial conformation.[6]

Visualization of Conformational Equilibria

The logical relationships and energy differences between the conformers can be visualized using diagrams.

cis_isomer_equilibrium cluster_cis cis-1-Bromo-4-tert-butylcyclohexane Equilibrium cluster_energy_cis Relative Energy Conformer_A tert-Butyl (eq) Bromine (ax) Conformer_B tert-Butyl (ax) Bromine (eq) Conformer_A->Conformer_B Ring Flip (Highly Unfavored) Energy_A Low Energy (More Stable) Energy_B High Energy (Less Stable, + ~4.5 kcal/mol)

Caption: Conformational equilibrium for cis-1-Bromo-4-tert-butylcyclohexane.

trans_isomer_equilibrium cluster_trans trans-1-Bromo-4-tert-butylcyclohexane Equilibrium cluster_energy_trans Relative Energy Conformer_C tert-Butyl (eq) Bromine (eq) Conformer_D tert-Butyl (ax) Bromine (ax) Conformer_C->Conformer_D Ring Flip (Extremely Unfavored) Energy_C Lowest Energy (Most Stable) Energy_D Highest Energy (Least Stable, + ~5.5 kcal/mol)

Caption: Conformational equilibrium for trans-1-Bromo-4-tert-butylcyclohexane.

Experimental Protocols for Stereochemical Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature ¹H NMR spectroscopy is a powerful technique for determining the ratio of conformers in solution and confirming the axial or equatorial position of protons.[3] By cooling the sample, the rate of ring-flipping can be slowed sufficiently to observe distinct signals for each conformer.[7]

Protocol for Low-Temperature ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈, or CS₂) in a 5 mm NMR tube. The solvent choice is critical to reach low temperatures without freezing.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument at room temperature to ensure magnetic field homogeneity.

  • Data Acquisition (Low Temperature): Cool the sample incrementally using the spectrometer's variable temperature unit (e.g., down to -80 °C or lower). Acquire a standard ¹H NMR spectrum at each temperature increment until the signals for the individual conformers are resolved (i.e., the rate of interconversion is slow on the NMR timescale).

  • Data Analysis:

    • Chemical Shifts: Protons in an axial position are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts.

    • Coupling Constants (J-values): The key diagnostic tool is the vicinal coupling constant (³JHH) of the proton on the bromine-bearing carbon (C1). The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons (Karplus relationship).[8]

      • Axial Proton (H_ax): Exhibits large couplings to adjacent axial protons (³J_ax,ax ≈ 10–13 Hz) and small couplings to adjacent equatorial protons (³J_ax,eq ≈ 2–5 Hz).[9]

      • Equatorial Proton (H_eq): Exhibits small couplings to adjacent axial and equatorial protons (³J_eq,ax ≈ 2–5 Hz, ³J_eq,eq ≈ 2–5 Hz).[9]

    • Integration: The relative populations of the conformers at a given temperature can be determined by integrating the corresponding resolved signals. The Gibbs free energy difference can then be calculated using the equation ΔG° = -RTlnK_eq.

Caption: Experimental workflow for NMR-based conformational analysis.

Computational Chemistry

Computational methods, particularly quantum chemistry calculations, provide a theoretical means to determine the geometries and relative energies of different conformers with high accuracy.

Protocol for DFT Calculations:

  • Structure Generation: Build the 3D structures of all possible chair conformers (cis-eq/ax, cis-ax/eq, trans-eq/eq, trans-ax/ax) using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a quantum chemistry software package (e.g., Gaussian, ORCA). Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger) is a common and effective choice. This step finds the lowest energy structure for each conformer.[10]

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to calculate the Gibbs free energies.

  • Energy Analysis: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities. The energy difference between the conformers for a given isomer (e.g., ΔG = G_axial - G_equatorial) can be directly compared with experimentally derived A-values.

Conclusion

The stereochemistry of this compound is dominated by the powerful steric influence of the tert-butyl group, which acts as a conformational anchor, forcing it to adopt an equatorial position. This constraint dictates the preferred conformation for both the cis and trans isomers. For the cis isomer, the lowest energy conformation places the bromine atom in an axial position. For the trans isomer, the diequatorial conformation is overwhelmingly favored. These conformational preferences can be quantitatively understood through the application of A-values and rigorously confirmed through experimental techniques like low-temperature NMR spectroscopy and theoretical computational chemistry. This molecule remains a cornerstone for illustrating the fundamental principles of stereochemistry that are critical to the fields of organic chemistry and drug design.

References

The Unyielding Anchor: A Technical Guide to the Steric Hindrance of the Tert-Butyl Group in Cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group is a cornerstone of conformational analysis in cyclohexane (B81311) systems, serving as a powerful tool for locking the ring into a specific chair conformation. Its significant steric bulk results in a profound energetic preference for the equatorial position, effectively preventing ring flipping. This "locking" effect has profound implications for the reactivity, stereochemistry, and biological activity of cyclohexane-containing molecules. This technical guide provides an in-depth exploration of the steric hindrance imparted by the tert-butyl group, detailing the energetic penalties of its axial orientation, the experimental and computational methods used to quantify these effects, and the practical implications for chemical and pharmaceutical research.

Introduction: The Conformational Landscape of Cyclohexane

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered, strain-free "chair" conformation. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring).[1][2] These two chair conformations can rapidly interconvert through a process known as "ring flipping," where axial substituents become equatorial and vice versa.[3][4]

For an unsubstituted cyclohexane ring, the two chair conformers are energetically identical. However, when a substituent is introduced, the two conformers are no longer equivalent. The relative stability of these conformers is dictated by the steric interactions between the substituent and the rest of the ring.

The Dominance of the Tert-Butyl Group: A Quantitative Perspective

The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is exceptionally bulky. When a tert-butyl group is forced into an axial position, it experiences severe steric repulsion from the two axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions). This destabilizing interaction is known as a 1,3-diaxial interaction.[5][6]

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[7][8] A larger A-value signifies a greater preference for the equatorial position.

The tert-butyl group possesses one of the largest A-values among common substituents, effectively "locking" the cyclohexane ring in the conformation where it occupies an equatorial position.[9] This is because the energy barrier for the ring flip that would place the tert-butyl group in the axial position is prohibitively high.[9] For t-butylcyclohexane, the population of the conformer with an axial tert-butyl group is negligible at room temperature, with the equatorial conformer being favored by a ratio of approximately 99.9%.[9]

Data Presentation: A-Values and Energetic Penalties

The following table summarizes the quantitative data related to the steric hindrance of the tert-butyl group in comparison to other common substituents.

SubstituentA-Value (kcal/mol)1,3-Diaxial Interaction Energy (kcal/mol per H)Equatorial:Axial Ratio (at 25 °C)
-H001:1
-CH₃1.74~0.9~95:5
-CH₂CH₃1.79~0.9~95:5
-CH(CH₃)₂2.15~1.1~97:3
-C(CH₃)₃ ~4.9 - 5.4 ~2.7 >99.9:0.1
-OH0.87~0.5~85:15
-Cl0.52~0.25~70:30
-Br0.55~0.25~70:30

Note: A-values can vary slightly depending on the solvent and experimental conditions.

Visualizing the Steric Clash: Conformational Analysis

The immense steric strain of an axial tert-butyl group can be visualized through the chair conformations of tert-butylcyclohexane.

G cluster_equatorial Equatorial tert-Butylcyclohexane (More Stable) cluster_axial Axial tert-Butylcyclohexane (Less Stable) eq ax eq->ax Ring Flip G start Prepare Sample (tert-butylcyclohexane derivative in deuterated solvent) rt_nmr Acquire ¹H NMR at Room Temperature (Observe averaged signals) start->rt_nmr cool Lower Temperature in Increments (e.g., 10-20 K steps) rt_nmr->cool vt_nmr Acquire ¹H NMR at Low Temperature (Observe separate axial and equatorial signals) cool->vt_nmr integrate Integrate Corresponding Signals (I_eq and I_ax) vt_nmr->integrate calculate_k Calculate Equilibrium Constant (K_eq = I_eq / I_ax) integrate->calculate_k calculate_g Calculate Gibbs Free Energy (ΔG° = -RT ln(K_eq)) calculate_k->calculate_g G start Build 3D Models (Axial and Equatorial tert-butylcyclohexane) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm minima and obtain thermodynamic data) geom_opt->freq_calc calc_g Calculate Gibbs Free Energy (G_axial and G_equatorial) freq_calc->calc_g calc_delta_g Calculate Energy Difference (ΔG = G_axial - G_equatorial) calc_g->calc_delta_g

References

Conformational Analysis of 1-Bromo-4-tert-butylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the axial and equatorial positioning of the bromine atom in the cis and trans isomers of 1-bromo-4-tert-butylcyclohexane. Due to the significant steric hindrance of the tert-butyl group, the cyclohexane (B81311) ring is effectively "locked" in a specific chair conformation. In the cis isomer, this forces the bromine atom into an axial position, while in the trans isomer, it occupies a more stable equatorial position. This guide delves into the energetic differences between these conformations, supported by quantitative data, and provides a detailed experimental protocol for their determination using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Role of Conformational Analysis

In the realm of organic chemistry and drug development, understanding the three-dimensional structure of a molecule is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, provides critical insights into a molecule's stability, reactivity, and biological activity. For cyclic systems like cyclohexane derivatives, the chair conformation is the most stable arrangement. Substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between these two is governed by steric and electronic factors. The this compound system serves as a classic model for illustrating these principles due to the conformational locking effect of the bulky tert-butyl group.

Conformational Isomers of this compound

The presence of the bulky tert-butyl group dictates the conformational preference of the cyclohexane ring. The energy cost of placing a tert-butyl group in an axial position is prohibitively high (approximately 4.9 kcal/mol), effectively locking it into the equatorial position to minimize steric strain.[1] This, in turn, determines the orientation of the bromine atom in the two diastereomers.

  • cis-1-Bromo-4-tert-butylcyclohexane: In the cis isomer, with both substituents on the same face of the ring, the equatorial placement of the tert-butyl group forces the bromine atom into the axial position.

  • trans-1-Bromo-4-tert-butylcyclohexane: In the trans isomer, with the substituents on opposite faces, the bromine atom can occupy the more stable equatorial position while the tert-butyl group also remains equatorial.

The chair-flip equilibrium for both isomers is heavily skewed towards the conformation with the equatorial tert-butyl group.

cluster_cis cis-1-Bromo-4-tert-butylcyclohexane Equilibrium cluster_trans trans-1-Bromo-4-tert-butylcyclohexane Equilibrium cis_ax_Br Axial Bromine (tert-Butyl Equatorial) More Stable cis_eq_Br Equatorial Bromine (tert-Butyl Axial) Less Stable cis_ax_Br->cis_eq_Br Ring Flip cis_eq_Br->cis_ax_Br Ring Flip trans_eq_Br Equatorial Bromine (tert-Butyl Equatorial) Much More Stable trans_ax_Br Axial Bromine (tert-Butyl Axial) Much Less Stable trans_eq_Br->trans_ax_Br Ring Flip trans_ax_Br->trans_eq_Br Ring Flip

Conformational equilibrium in cis and trans isomers.

Energetic Considerations: Axial vs. Equatorial Bromine

The stability difference between axial and equatorial substituents is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°) for the substituent going from the equatorial to the axial position.

The A-value for a bromine substituent is relatively small, approximately 0.48-0.62 kcal/mol.[1] This is attributed to the long carbon-bromine bond, which reduces the steric interactions with the syn-axial hydrogens. In contrast, the A-value for a tert-butyl group is significantly larger, around 4.9 kcal/mol.[1]

SubstituentA-value (kcal/mol)Reference
Bromine0.48 - 0.62[1]
tert-Butyl4.9[1]

In cis-1-bromo-4-tert-butylcyclohexane, the energy of the conformation with an axial bromine is lower than the hypothetical chair-flipped conformer where the tert-butyl group would be axial. The energy difference can be estimated by the difference in their A-values, heavily favoring the conformation with the equatorial tert-butyl group and thus an axial bromine. For the trans isomer, the diequatorial conformation is significantly more stable than the diaxial conformation.

Experimental Determination of Conformational Equilibrium

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to experimentally determine the conformational equilibrium of cyclohexane derivatives. At room temperature, the chair-flip is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, the rate of interconversion can be slowed down sufficiently to observe distinct signals for each conformer.

Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy

Objective: To determine the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of the bromine atom in this compound.

Materials:

  • cis-1-Bromo-4-tert-butylcyclohexane

  • Deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈)

  • NMR tubes

  • NMR spectrometer with variable temperature capabilities

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of cis-1-bromo-4-tert-butylcyclohexane in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

    • The choice of solvent is critical; it must have a low freezing point and be a good solvent for the compound at low temperatures.

    • Ensure the sample is homogeneous.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the spectrometer at room temperature to obtain optimal resolution.

    • Calibrate the temperature of the NMR probe.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Gradually lower the temperature of the sample in the NMR probe. A typical starting point for slowing down cyclohexane ring flips is around -60 °C (213 K).

    • Acquire ¹H NMR spectra at various low temperatures until the signals for the two conformers are well-resolved and no longer changing significantly with further temperature decrease. This indicates that the ring flip has been effectively "frozen" on the NMR timescale.

  • Data Analysis:

    • Identify the signals corresponding to the axial and equatorial conformers. The chemical shifts and coupling constants will differ for the two conformers. The Karplus equation can be used to relate the observed coupling constants to the dihedral angles, aiding in the assignment of axial and equatorial protons.

    • Integrate the well-resolved signals corresponding to a specific proton in each of the two conformers. The ratio of the integrals directly corresponds to the population ratio of the two conformers at that temperature.

    • Calculate the equilibrium constant (K_eq) from the ratio of the conformer populations: K_eq = [Equatorial conformer] / [Axial conformer]

    • Calculate the Gibbs free energy difference (ΔG°) using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

cluster_workflow Experimental Workflow for Conformational Analysis A Sample Preparation (Dissolve in deuterated solvent) B Room Temperature ¹H NMR (Observe averaged signals) A->B C Low-Temperature ¹H NMR (Cool sample to freeze ring flip) B->C D Acquire Spectra (Observe distinct signals for each conformer) C->D E Signal Integration (Determine population ratio) D->E F Calculate K_eq E->F G Calculate ΔG° (ΔG° = -RT ln(K_eq)) F->G

Workflow for determining ΔG° by NMR.

Conclusion

The conformational analysis of this compound provides a clear and instructive example of the influence of steric effects on the three-dimensional structure of cyclic molecules. The dominant equatorial preference of the tert-butyl group effectively locks the cyclohexane ring, leading to a fixed axial position for the bromine atom in the cis isomer and an equatorial position in the trans isomer. The energetic penalty for an axial bromine is relatively modest, as indicated by its A-value. The quantitative determination of the energy difference between these conformers can be robustly achieved through low-temperature NMR spectroscopy, a fundamental technique in the toolkit of chemists and drug development professionals for elucidating molecular structure and stability. This understanding is crucial for predicting chemical reactivity and designing molecules with specific biological functions.

References

An In-depth Technical Guide to the Conformational Stability of trans-1-Bromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational stability of trans-1-Bromo-4-tert-butylcyclohexane. By examining the energetic penalties associated with axial and equatorial substituent positions, we can elucidate the molecule's preferred three-dimensional structure, a critical factor in understanding its reactivity and potential interactions in biological systems.

Introduction to Cyclohexane (B81311) Conformational Analysis

The cyclohexane ring is not a planar structure; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (pointing away from the perimeter of the ring). Through a process known as a "ring flip," these positions interconvert. For substituted cyclohexanes, the two chair conformers are often not energetically equivalent, leading to a conformational equilibrium that favors the more stable structure.

The steric hindrance experienced by a substituent in the axial position, primarily due to 1,3-diaxial interactions with other axial hydrogens, is the principal determinant of conformational preference. Larger, bulkier groups experience greater steric strain in the axial position and thus have a strong preference for the equatorial position.

Conformational Equilibrium of trans-1-Bromo-4-tert-butylcyclohexane

In the case of trans-1-Bromo-4-tert-butylcyclohexane, the cyclohexane ring can exist in two primary chair conformations that are in equilibrium. In one conformer, both the bromo and the tert-butyl groups are in equatorial positions (diequatorial). In the other, resulting from a ring flip, both substituents are in axial positions (diaxial).

The bulky tert-butyl group has a very strong preference for the equatorial position to avoid significant steric strain. This preference is so pronounced that it effectively "locks" the cyclohexane ring in the conformation where the tert-butyl group is equatorial. Consequently, for the trans isomer, the bromine atom is also predominantly found in the equatorial position.

The diequatorial conformer is, therefore, the significantly more stable and abundant species at equilibrium. The diaxial conformer, with the exceedingly bulky tert-butyl group in an axial position, is highly energetically unfavorable and exists in a negligible amount.

Quantitative Analysis of Conformational Stability

The energetic preference of a substituent for the equatorial position over the axial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the two positions. A larger A-value indicates a greater preference for the equatorial position. For disubstituted cyclohexanes, the A-values are approximately additive to estimate the energy difference between conformers.

SubstituentA-Value (kcal/mol)
tert-Butyl (-C(CH₃)₃)~5.0
Bromo (-Br)0.38 - 0.6
Note: The range in the A-value for the bromo group reflects variations in experimental determination.

The energy difference (ΔΔG°) between the diequatorial and diaxial conformers of trans-1-Bromo-4-tert-butylcyclohexane can be estimated by summing the A-values of the two substituents for the diaxial conformer (as the diequatorial is the ground state).

ΔΔG° ≈ A(tert-butyl) + A(Bromo) ΔΔG° ≈ 5.0 kcal/mol + 0.5 kcal/mol = 5.5 kcal/mol

This significant energy difference indicates that the diequatorial conformer is overwhelmingly favored at equilibrium.

Experimental Determination of Conformational Equilibrium

The primary experimental technique for determining the conformational equilibrium of substituted cyclohexanes is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the ring flip is too rapid on the NMR timescale to observe the individual conformers, resulting in a time-averaged spectrum. By lowering the temperature, the rate of interconversion is slowed sufficiently to "freeze out" and resolve the signals of the individual conformers.

Detailed Experimental Protocol for Low-Temperature NMR Spectroscopy

Objective: To determine the equilibrium constant and Gibbs free energy difference between the chair conformers of a substituted cyclohexane.

Materials:

  • Substituted cyclohexane sample (e.g., trans-1-Bromo-4-tert-butylcyclohexane)

  • Deuterated solvent with a low freezing point (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methylene (B1212753) chloride (CD₂Cl₂), or deuterated toluene (B28343) (toluene-d₈))

  • High-quality 5 mm NMR tubes

  • NMR spectrometer equipped with a variable temperature unit

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-20 mg of the solid sample in about 0.6 mL of the chosen deuterated solvent in a clean, dry vial. For a liquid sample, a 5-10% solution is typically prepared.

    • Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR probe.

    • Tune and match the probe for the nucleus to be observed (typically ¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity using the room temperature sample.

    • Acquire a standard spectrum at room temperature to serve as a reference.

  • Low-Temperature Data Acquisition:

    • Begin cooling the sample using the spectrometer's variable temperature unit. It is advisable to lower the temperature in increments of 10-20 K.

    • Allow the sample temperature to equilibrate for several minutes at each new temperature setting before acquiring a spectrum.

    • Acquire a spectrum at each temperature, monitoring for changes in the spectral lines. As the temperature is lowered, the signals corresponding to the protons or carbons of the cyclohexane ring will broaden, coalesce, and eventually sharpen again into separate signals for each conformer.

    • Continue to lower the temperature until the signals for the axial and equatorial conformers are well-resolved and show no further changes with decreasing temperature. This indicates that the ring flip has been effectively "frozen" on the NMR timescale.

  • Data Analysis:

    • Integrate the well-resolved signals corresponding to a specific proton or carbon in each of the two conformers.

    • The ratio of the integrals directly corresponds to the ratio of the conformer populations at that temperature.

    • Calculate the equilibrium constant (K_eq) from the ratio of the conformers (K_eq = [diequatorial]/[diaxial]).

    • Calculate the Gibbs free energy difference (ΔG°) using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the measurement was taken.

Visualization of Conformational Equilibrium

The conformational equilibrium between the two chair forms of trans-1-Bromo-4-tert-butylcyclohexane can be visualized as follows:

Caption: Conformational equilibrium of trans-1-Bromo-4-tert-butylcyclohexane.

Conclusion

The conformational analysis of trans-1-Bromo-4-tert-butylcyclohexane reveals a strong preference for the diequatorial conformer. This preference is driven by the significant steric bulk of the tert-butyl group, which overwhelmingly favors the less sterically hindered equatorial position. The large energy difference of approximately 5.5 kcal/mol between the diequatorial and diaxial conformers effectively locks the molecule into the diequatorial conformation. This understanding of the molecule's stable three-dimensional structure is fundamental for predicting its chemical reactivity and its interactions in complex chemical and biological environments, making it a crucial consideration for professionals in research and drug development.

An In-depth Technical Guide to the Isomers of 1-Bromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, conformational analysis, and physicochemical properties of the cis and trans isomers of 1-Bromo-4-tert-butylcyclohexane. Detailed experimental protocols for the synthesis and separation of these isomers are also presented, along with visualizations of key concepts and workflows.

IUPAC Nomenclature and Stereochemistry

The two diastereomers of this compound are distinguished by the relative orientation of the bromine and tert-butyl groups on the cyclohexane (B81311) ring.

  • cis-1-Bromo-4-tert-butylcyclohexane : In this isomer, the bromine atom and the tert-butyl group are on the same side of the cyclohexane ring.

  • trans-1-Bromo-4-tert-butylcyclohexane : In this isomer, the bromine atom and the tert-butyl group are on opposite sides of the ring.

Conformational Analysis

The conformational equilibrium of cyclohexane derivatives is a critical factor in determining their reactivity. The bulky tert-butyl group has a strong preference for the equatorial position to minimize steric strain, effectively "locking" the conformation of the cyclohexane ring. This has significant implications for the orientation of the bromine atom in each isomer.

In the most stable chair conformation of cis-1-Bromo-4-tert-butylcyclohexane , the equatorial tert-butyl group forces the bromine atom into the axial position.[1] Conversely, in trans-1-Bromo-4-tert-butylcyclohexane , both the tert-butyl group and the bromine atom can occupy equatorial positions, resulting in a more stable conformation.[1]

The conformational differences are a key determinant of the chemical reactivity of these isomers, particularly in elimination reactions. The axial orientation of the bromine atom in the cis isomer provides the ideal anti-periplanar arrangement with adjacent axial hydrogens, facilitating E2 elimination reactions.[1]

G cis_eq tert-Butyl (Equatorial) cis_ax Bromine (Axial) cis_eq->cis_ax Forces trans_eq_tbu tert-Butyl (Equatorial) trans_eq_br Bromine (Equatorial)

Conformational Relationship of Isomers

Data Presentation

The following table summarizes the available quantitative data for the isomers of this compound.

Propertycis-1-Bromo-4-tert-butylcyclohexanetrans-1-Bromo-4-tert-butylcyclohexane
IUPAC Name cis-1-Bromo-4-(tert-butyl)cyclohexanetrans-1-Bromo-4-(tert-butyl)cyclohexane
Molecular Formula C₁₀H₁₉BrC₁₀H₁₉Br
Molecular Weight 219.16 g/mol 219.16 g/mol
¹³C NMR (ppm) Data not available in searched literatureC1: ~60, C4: ~47, C(CH₃)₃: ~32, CH₃: ~27, C2/6: ~35, C3/5: ~27
¹H NMR (ppm) Data not available in searched literatureData not available in searched literature
Melting Point Data not available in searched literatureData not available in searched literature
Boiling Point Data not available in searched literatureData not available in searched literature

Experimental Protocols

The synthesis of this compound isomers typically involves a two-step process starting from 4-tert-butylcyclohexanone (B146137).

Synthesis of 4-tert-butylcyclohexanol (B146172) Isomers

The first step is the reduction of 4-tert-butylcyclohexanone to a mixture of cis- and trans-4-tert-butylcyclohexanol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent.

  • Sodium Borohydride (B1222165) (NaBH₄) Reduction (Favors trans-alcohol):

    • Dissolve 4-tert-butylcyclohexanone in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions.

    • Stir the reaction mixture at room temperature.

    • Quench the reaction by the slow addition of dilute hydrochloric acid.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

  • Lithium Aluminum Hydride (LiAlH₄) Reduction (Favors cis-alcohol):

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

    • Cool the suspension in an ice bath.

    • Add a solution of 4-tert-butylcyclohexanone in anhydrous diethyl ether dropwise.

    • Stir the mixture at room temperature.

    • Carefully quench the reaction by the sequential addition of water and then a sodium hydroxide (B78521) solution.

    • Filter the resulting precipitate and extract the filtrate with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

Synthesis of this compound Isomers

The mixture of 4-tert-butylcyclohexanol isomers is then converted to the corresponding bromoalkanes. The reaction with phosphorus tribromide is a common method.

  • Bromination using Phosphorus Tribromide (PBr₃):

    • In a flame-dried flask under an inert atmosphere, dissolve the mixture of 4-tert-butylcyclohexanol isomers in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Separation of Isomers

The resulting mixture of cis- and trans-1-Bromo-4-tert-butylcyclohexane can be separated by column chromatography or gas chromatography.

  • Column Chromatography:

    • Pack a chromatography column with silica (B1680970) gel using a non-polar eluent (e.g., hexanes).

    • Load the crude product mixture onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate (B1210297) in hexanes).

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the separated isomers.

    • Combine the fractions containing each pure isomer and concentrate under reduced pressure.

Mandatory Visualizations

G cluster_synthesis Synthetic Pathway cluster_separation Separation Workflow start 4-tert-butylcyclohexanone alcohols cis/trans-4-tert-butylcyclohexanol start->alcohols Reduction (e.g., NaBH4) bromides cis/trans-1-Bromo-4-tert-butylcyclohexane alcohols->bromides Bromination (e.g., PBr3) mixture Mixture of Isomers column Column Chromatography mixture->column cis_isomer cis Isomer column->cis_isomer trans_isomer trans Isomer column->trans_isomer

Synthetic and Separation Workflow

G compound This compound isomers Diastereomers compound->isomers cis cis Isomer isomers->cis trans trans Isomer isomers->trans conformation Chair Conformation cis->conformation trans->conformation axial_br Axial Bromine conformation->axial_br equatorial_br Equatorial Bromine conformation->equatorial_br reactivity Reactivity axial_br->reactivity equatorial_br->reactivity e2_elimination Favored E2 Elimination reactivity->e2_elimination slower_e2 Slower E2 Elimination reactivity->slower_e2

Logical Relationships of Isomers

References

An In-depth Technical Guide to 1-Bromo-4-tert-butylcyclohexane: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-tert-butylcyclohexane is a halogenated derivative of cyclohexane (B81311) of significant interest in organic chemistry. Its rigid conformational preference, dictated by the bulky tert-butyl group, makes it an excellent model substrate for studying the stereochemical outcomes of substitution and elimination reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an in-depth analysis of its characteristic chemical reactions.

Physical and Chemical Properties

This compound exists as a mixture of cis and trans isomers, each exhibiting distinct physical and chemical properties due to their differing conformational preferences. The large tert-butyl group predominantly occupies the equatorial position to minimize steric strain, which in turn locks the conformation of the cyclohexane ring and influences the orientation of the bromine atom.

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₁₀H₁₉Br[1][2][3]
Molecular Weight 219.16 g/mol [1][2][3]
Physical State LiquidInferred from boiling point
Boiling Point 130 °C at 1 Torr[4]
Density 1.217 ± 0.06 g/cm³ (Predicted)[4]

Conformational Analysis

The conformational equilibrium of the cis and trans isomers of this compound is pivotal to understanding their reactivity.

cluster_cis cis-1-Bromo-4-tert-butylcyclohexane cluster_trans trans-1-Bromo-4-tert-butylcyclohexane cis_eq_Br_ax Br (axial) t-Bu (equatorial) cis_ax_Br_eq Br (equatorial) t-Bu (axial) cis_eq_Br_ax->cis_ax_Br_eq Ring Flip (Unfavorable) trans_eq_Br_eq Br (equatorial) t-Bu (equatorial) trans_ax_Br_ax Br (axial) t-Bu (axial) trans_eq_Br_eq->trans_ax_Br_ax Ring Flip (Highly Unfavorable)

Figure 1: Conformational Isomers of this compound.
  • Cis Isomer: In the most stable chair conformation of the cis isomer, the tert-butyl group occupies an equatorial position, forcing the bromine atom into an axial position. A ring flip would place the bulky tert-butyl group in the highly unfavorable axial position.

  • Trans Isomer: For the trans isomer, the most stable conformation has both the tert-butyl group and the bromine atom in equatorial positions. A ring flip to a diaxial conformation is energetically very costly.

Experimental Protocols

Synthesis of this compound via Bromination of 4-tert-butylcyclohexanol (B146172)

This protocol describes the synthesis of this compound from 4-tert-butylcyclohexanol using hydrobromic acid.

Materials:

  • 4-tert-butylcyclohexanol (cis/trans mixture)

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-tert-butylcyclohexanol and 48% hydrobromic acid.

  • Acid Addition: Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extraction: Add diethyl ether and shake to extract the product. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation.

Start 4-tert-butylcyclohexanol + HBr, H₂SO₄ Reflux Reflux Start->Reflux Workup Work-up (Extraction & Washing) Reflux->Workup Drying Drying (MgSO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Product This compound Purification->Product

Figure 2: Experimental Workflow for the Synthesis of this compound.

Chemical Reactions and Mechanisms

The distinct stereochemistry of the cis and trans isomers of this compound leads to dramatic differences in their reactivity, particularly in elimination and substitution reactions.

E2 Elimination Reaction

The E2 (bimolecular elimination) reaction requires an anti-periplanar arrangement of the leaving group (bromine) and a β-hydrogen.

  • cis-1-Bromo-4-tert-butylcyclohexane: The most stable conformation of the cis isomer has an axial bromine and axial hydrogens on the adjacent carbons, fulfilling the anti-periplanar requirement for E2 elimination. Consequently, the cis isomer reacts rapidly with a strong base like sodium ethoxide in ethanol (B145695) to yield 4-tert-butylcyclohexene.[5][6][7]

cis_Isomer cis-1-Bromo-4-tert-butylcyclohexane (Br axial) Transition_State Anti-periplanar Transition State cis_Isomer->Transition_State Base Sodium Ethoxide (EtO⁻) Base->Transition_State Product 4-tert-butylcyclohexene Transition_State->Product Rapid

Figure 3: E2 Elimination of cis-1-Bromo-4-tert-butylcyclohexane.
  • trans-1-Bromo-4-tert-butylcyclohexane: In its stable conformation, the trans isomer has an equatorial bromine, which is not in an anti-periplanar position to any β-hydrogens. For E2 elimination to occur, the ring must flip to the highly unstable conformation with an axial bromine and an axial tert-butyl group. This high energy barrier makes the E2 reaction of the trans isomer extremely slow under the same conditions.[5][7]

SN1 Substitution Reaction

The SN1 (unimolecular substitution) reaction proceeds through a carbocation intermediate.

  • Reactivity of Isomers: Both cis and trans isomers can undergo SN1 reactions, for example, with a weak nucleophile like methanol.[8] The rate-determining step is the formation of the secondary carbocation at the carbon bearing the bromine. The stability of this carbocation is the same regardless of the starting isomer. However, the rate of ionization to form the carbocation can be influenced by the initial conformation. It has been suggested that the relief of steric strain in the cis isomer (axial bromine) upon ionization might lead to a slightly faster SN1 reaction rate compared to the trans isomer (equatorial bromine).[8]

Spectroscopic Data

While detailed spectra are best obtained experimentally, the following provides an overview of the expected NMR signals.

1H NMR Spectroscopy
  • tert-Butyl group: A sharp singlet around 0.8-1.0 ppm, integrating to 9H.

  • Cyclohexane ring protons: A series of complex multiplets between 1.0 and 2.5 ppm.

  • Proton on the carbon with bromine (CH-Br): A multiplet further downfield, typically between 3.5 and 4.5 ppm. The chemical shift and multiplicity of this proton will differ significantly between the cis (axial Br) and trans (equatorial Br) isomers due to different dihedral angles with neighboring protons.

13C NMR Spectroscopy
  • tert-Butyl carbons: Two signals, one for the quaternary carbon and one for the three methyl carbons.

  • Cyclohexane ring carbons: Four signals for the methylene (B1212753) carbons (CH₂) and one for the methine carbon of the tert-butyl group.

  • Carbon bearing bromine (C-Br): A signal in the range of 50-70 ppm, with the exact chemical shift depending on the axial or equatorial position of the bromine.

Conclusion

This compound serves as a cornerstone molecule in the study of stereochemistry and reaction mechanisms in organic chemistry. The pronounced conformational bias introduced by the tert-butyl group provides a clear and predictable platform to investigate the steric and electronic requirements of fundamental reactions such as E2 elimination and SN1 substitution. This guide provides essential data and protocols for researchers and professionals working with this important compound, facilitating its synthesis, characterization, and application in further chemical research and development.

References

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and spectroscopic properties of 1-Bromo-4-tert-butylcyclohexane. This compound serves as a cornerstone example in stereochemistry for understanding the influence of bulky substituents on the conformational preferences of cyclohexane (B81311) rings.

Molecular Structure and Isomerism

This compound exists as two geometric isomers: cis and trans. The spatial arrangement of the bromo and tert-butyl groups relative to the cyclohexane ring defines these isomers. The exceptionally bulky tert-butyl group plays a pivotal role in dictating the molecule's preferred conformation due to its high steric demand.

Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The bulky tert-butyl group has a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. This preference is so pronounced that it effectively "locks" the conformation of the cyclohexane ring.[1]

  • trans-1-Bromo-4-tert-butylcyclohexane : In the trans isomer, the most stable conformation places both the tert-butyl group and the bromine atom in equatorial positions. The alternative chair conformation, which would force both groups into axial positions, is energetically highly unfavorable.

  • cis-1-Bromo-4-tert-butylcyclohexane : In the cis isomer, the most stable chair conformation has the tert-butyl group in an equatorial position and the bromine atom in an axial position.[2][3] The chair flip would place the tert-butyl group in a highly unfavorable axial position, making this conformation significantly less stable.[4][5]

The energetic preferences for axial versus equatorial positions are quantified by A-values (Gibbs free energy difference).

Quantitative Conformational and Spectroscopic Data

The following tables summarize key quantitative data related to the conformational analysis and spectroscopic characterization of this compound.

SubstituentA-value (kcal/mol)
Bromine (Br)~0.4-0.6
tert-Butyl~5.0
Table 1: A-values for Substituents on a Cyclohexane Ring.
IsomerMost Stable Conformation (tert-Butyl)Most Stable Conformation (Bromo)Relative Energy (kcal/mol)
cis-1-Bromo-4-tert-butylcyclohexaneEquatorialAxial~0.5 (lower)
AxialEquatorial~5.0 (higher)
trans-1-Bromo-4-tert-butylcyclohexaneEquatorialEquatorial~0 (lowest)
AxialAxial>5.5 (highest)
Table 2: Conformational Analysis of this compound Isomers.
IsomerCarbon Atom13C Chemical Shift (ppm)
cis-1-Bromo-4-tert-butylcyclohexaneC1 (CH-Br)~58.5
C4 (CH-tBu)~47.5
C(CH3)3~32.2
C(CH3)3~27.5
CH2~35.0, ~25.0
trans-1-Bromo-4-tert-butylcyclohexaneC1 (CH-Br)~65.0
C4 (CH-tBu)~48.0
C(CH3)3~32.5
C(CH3)3~27.6
CH2~34.5, ~26.5
Table 3: 13C NMR Spectroscopic Data.[6][7] Note: Exact chemical shifts can vary depending on the solvent.

Visualizing Molecular Conformations

The following diagrams illustrate the key structural aspects of this compound.

isomers cluster_cis cis-1-Bromo-4-tert-butylcyclohexane cluster_trans trans-1-Bromo-4-tert-butylcyclohexane cis cis Isomer trans trans Isomer

Figure 1: Isomers of this compound.

cis_conformations A Chair Conformation 1 (t-Bu equatorial, Br axial) More Stable B Chair Conformation 2 (t-Bu axial, Br equatorial) Less Stable A->B Ring Flip B->A Ring Flip

Figure 2: Chair Conformations of cis-1-Bromo-4-tert-butylcyclohexane.

trans_conformations A Chair Conformation 1 (t-Bu equatorial, Br equatorial) Much More Stable B Chair Conformation 2 (t-Bu axial, Br axial) Much Less Stable A->B Ring Flip B->A Ring Flip

Figure 3: Chair Conformations of trans-1-Bromo-4-tert-butylcyclohexane.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of 4-tert-butylcyclohexanol (B146172) using an appropriate brominating agent such as hydrobromic acid or phosphorus tribromide. The stereochemical outcome of the reaction can be influenced by the choice of starting alcohol isomer (cis or trans) and the reaction mechanism (SN1 or SN2).

Example Protocol (from 4-tert-butylcyclohexanol):

  • To a round-bottom flask containing 4-tert-butylcyclohexanol, add an excess of 48% hydrobromic acid.

  • Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to isolate the cis and trans isomers.

synthesis_workflow Start 4-tert-butylcyclohexanol React React with HBr (Reflux) Start->React Extract Workup and Extraction React->Extract Purify Purification (Distillation/Chromatography) Extract->Purify Product This compound Purify->Product

Figure 4: General Synthesis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and conformational analysis of this compound.

13C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 20-50 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to achieve optimal resolution and line shape.

  • Data Acquisition: Acquire the 13C NMR spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol:

  • Instrument Preparation: Ensure the ATR crystal is clean. Obtain a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm-1. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Expected IR Absorptions:

  • C-H stretching (alkane): 2960-2850 cm-1

  • C-H bending: 1470-1365 cm-1

  • C-Br stretching: 680-515 cm-1

This guide provides a foundational understanding of the molecular structure and analysis of this compound, a molecule of significant pedagogical and research interest in the field of organic chemistry.

References

Understanding 1,3-Diaxial Interactions in Substituted Cyclohexanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a critical aspect of stereochemistry, profoundly influencing the physicochemical properties, reactivity, and biological activity of cyclic molecules. Within the study of cyclohexane (B81311) derivatives, 1,3-diaxial interactions represent a key destabilizing factor that governs the equilibrium between chair conformations. This technical guide provides an in-depth examination of the core principles of 1,3-diaxial interactions, offering a summary of their energetic costs for various substituents. Detailed experimental and computational protocols for quantifying these interactions are presented, alongside a discussion of their implications in the field of drug development.

Introduction: The Chair Conformation and Steric Hindrance

To minimize angle and torsional strain, the cyclohexane ring predominantly adopts a puckered "chair" conformation. In this low-energy arrangement, the twelve substituents on the ring are oriented in two distinct positions: six are axial, pointing perpendicular to the plane of the ring, and six are equatorial, pointing outwards from the ring's equator.[1] Through a process known as a "ring flip," one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa.

For a monosubstituted cyclohexane, these two chair conformations are not energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable.[2] This preference is due to the steric strain that arises when a substituent occupies an axial position, leading to repulsive forces between it and the two other axial substituents on the same side of the ring (specifically, at the C3 and C5 positions relative to the substituent at C1). These repulsive forces are termed 1,3-diaxial interactions .[3]

Quantifying 1,3-Diaxial Interactions: A-Values

The energetic cost of a 1,3-diaxial interaction is quantified by the conformational free energy difference, commonly known as the A-value . The A-value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4] A larger A-value signifies a greater preference for the equatorial position and, consequently, a more sterically demanding substituent.

Data Presentation: A-Values for Common Substituents

The following table summarizes the A-values for a range of common substituents. These values are crucial for predicting the conformational equilibrium of substituted cyclohexanes.

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
-H0.00.0
-F0.251.05
-Cl0.522.18
-Br0.482.01
-I0.461.92
-OH0.943.93
-OCH₃0.552.30
-NH₂1.45.9
-CH₃1.77.1
-CH₂CH₃1.757.3
-CH(CH₃)₂2.159.0
-C(CH₃)₃~5.0~21
-C₆H₅3.012.6
-CN0.20.8
-COOH1.45.9

Note: A-values can be influenced by solvent and temperature.

Methodologies for Determining A-Values

The determination of A-values can be approached through both experimental and computational methods.

Experimental Protocol: Variable-Temperature NMR (VT-NMR) Spectroscopy

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for studying dynamic processes such as the chair-chair interconversion of cyclohexanes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium.[5][6]

Protocol Outline:

  • Sample Preparation:

    • Dissolve the substituted cyclohexane in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated dichloromethane (B109758) (CD₂Cl₂), deuterated methanol (B129727) (CD₃OD), or deuterated toluene (B28343) (C₇D₈)).[6] The concentration should be optimized to obtain a good signal-to-noise ratio without causing aggregation.

    • Use a high-quality NMR tube (e.g., Pyrex) to withstand temperature changes.[6]

    • The sample volume should be kept to a minimum (around 400-500 µL) to reduce temperature gradients within the sample.[7]

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at ambient temperature. At this temperature, the ring flip is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.[8][9]

    • Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[10]

    • As the temperature is lowered, the rate of the ring flip decreases. This will be observed as a broadening of the signals in the NMR spectrum.

    • The coalescence temperature (Tc) is the temperature at which the signals for the axial and equatorial protons merge into a single broad peak.

    • Continue to lower the temperature until the signals for the axial and equatorial conformers are sharp and well-resolved (the "slow-exchange regime").

  • Data Analysis:

    • In the slow-exchange regime:

      • The equilibrium constant (Keq) can be determined by integrating the signals corresponding to the axial and equatorial conformers.

      • The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

    • At the coalescence temperature:

      • The rate constant (k) for the interconversion can be estimated.

    • Eyring Equation:

      • By determining the rate constant at various temperatures, an Eyring plot of ln(k/T) versus 1/T can be constructed.

      • This plot allows for the determination of the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for the ring flip.

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for calculating the relative energies of different conformers.[11]

Protocol Outline:

  • Structure Generation:

    • Using a molecular modeling software (e.g., GaussView, Avogadro), build the two chair conformers of the monosubstituted cyclohexane: one with the substituent in the axial position and the other in the equatorial position.[12][13]

  • Geometry Optimization:

    • Perform a geometry optimization for each conformer to find the lowest energy structure for each.

    • A common level of theory for this type of calculation is B3LYP with a 6-31G* basis set, though higher levels of theory can be used for greater accuracy.[14]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies).

    • The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Energy Calculation and A-Value Determination:

    • The total Gibbs free energy for each conformer is obtained from the output of the frequency calculation.

    • The A-value is the difference in the Gibbs free energies of the axial and equatorial conformers: A-value = Gaxial - Gequatorial [11]

Visualizing Key Concepts and Workflows

Caption: Conformational equilibrium of a monosubstituted cyclohexane.

G cluster_exp Experimental Workflow (VT-NMR) cluster_comp Computational Workflow (DFT) prep Sample Preparation acquire Acquire NMR Spectra at Various Temperatures prep->acquire analyze Analyze Spectra (Integration, Coalescence) acquire->analyze calc_exp Calculate Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) analyze->calc_exp build Build Axial and Equatorial Conformers optimize Geometry Optimization build->optimize freq Frequency Calculation optimize->freq calc_comp Calculate Energy Difference (A-Value) freq->calc_comp

Caption: Experimental and computational workflows for A-value determination.

Implications in Drug Development

The conformational preferences dictated by 1,3-diaxial interactions have significant implications in drug design and development. The three-dimensional shape of a drug molecule is crucial for its binding to a biological target.

  • Receptor Binding: A drug molecule must adopt a specific conformation to fit into the binding site of its target receptor. If a cyclohexane ring is part of the drug's scaffold, the presence of bulky substituents will "lock" the ring in a conformation where these groups are equatorial. This conformational rigidity can be exploited to design molecules with a higher affinity and selectivity for their target.

  • Physicochemical Properties: The overall shape of a molecule influences its properties such as solubility and membrane permeability. By controlling the conformational equilibrium through the strategic placement of substituents, medicinal chemists can fine-tune these properties to improve a drug's pharmacokinetic profile.

  • Metabolic Stability: The accessibility of certain parts of a drug molecule to metabolic enzymes can be influenced by its conformation. A substituent in an axial position may be more sterically hindered and therefore less susceptible to metabolism compared to the same group in an equatorial position.

Case Example: In the development of certain steroid-based drugs, the stereochemistry of substituents on the cyclohexane rings is critical. The presence of axial methyl groups can significantly influence the overall shape of the steroid, which in turn affects its binding to nuclear hormone receptors.

Conclusion

1,3-diaxial interactions are a fundamental concept in the stereochemistry of substituted cyclohexanes, with far-reaching implications for their stability, reactivity, and biological function. A thorough understanding of the energetic costs associated with these interactions, as quantified by A-values, is essential for researchers in organic chemistry and drug discovery. The experimental and computational methodologies outlined in this guide provide a robust framework for the quantitative analysis of these crucial non-bonded interactions. By leveraging this knowledge, scientists can more effectively design and synthesize molecules with desired three-dimensional structures and optimized properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-tert-butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-tert-butylcyclohexene (B1265666) from 1-bromo-4-tert-butylcyclohexane via an E2 elimination reaction. Detailed experimental protocols, a summary of quantitative data, and visual representations of the reaction mechanism and experimental workflow are presented to facilitate the successful execution of this transformation in a laboratory setting. The provided information is intended to support researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The dehydrohalogenation of alkyl halides is a fundamental transformation in organic synthesis for the formation of alkenes. The synthesis of 4-tert-butylcyclohexene from this compound serves as an excellent example of an E2 elimination reaction, where the stereochemistry of the starting material significantly influences the reaction rate. The bulky tert-butyl group effectively locks the conformation of the cyclohexane (B81311) ring, providing a rigid framework to study the stereoelectronic requirements of the E2 mechanism. The cis-isomer of this compound, with the bromine atom in an axial position, undergoes a significantly faster elimination than the trans-isomer, where the bromine is equatorial.[1][2][3] This is because the axial bromine is anti-periplanar to adjacent axial hydrogens, a necessary geometric arrangement for an efficient E2 reaction.[1][3] This application note details a robust protocol using potassium tert-butoxide, a strong, sterically hindered base, to promote this elimination.

Data Presentation

A summary of the physical and spectroscopic properties of the key reactant and the product is provided in the table below for easy reference and comparison.

PropertyThis compound (cis-isomer)4-tert-butylcyclohexene
Molecular Formula C₁₀H₁₉BrC₁₀H₁₈
Molar Mass ( g/mol ) 219.16[4]138.25
Appearance -Colorless liquid
Boiling Point (°C) -171-173
Density (g/mL) -~0.82
¹H NMR (CDCl₃, δ ppm) Characteristic peaks for the cyclohexane ring and a singlet for the tert-butyl group.~5.6 (m, 2H, vinyl), ~2.0-1.0 (m, 9H, cyclohexyl), ~0.85 (s, 9H, t-butyl)
¹³C NMR (CDCl₃, δ ppm) Peaks in the aliphatic region, with the carbon bearing the bromine atom shifted downfield.~127 (vinyl), ~126 (vinyl), ~43 (allylic), ~32 (quaternary C of t-butyl), ~27 (CH₃ of t-butyl), other aliphatic signals.
IR (cm⁻¹) ~2950 (C-H), ~680 (C-Br)~3020 (=C-H), ~2950 (C-H), ~1650 (C=C)

Reaction Mechanism and Experimental Workflow

The synthesis of 4-tert-butylcyclohexene from cis-1-bromo-4-tert-butylcyclohexane proceeds via a concerted E2 elimination mechanism. The bulky potassium tert-butoxide acts as a strong base, abstracting a proton from a carbon adjacent to the carbon bearing the bromine atom. For the reaction to proceed efficiently, the abstracted proton and the leaving group (bromide) must be in an anti-periplanar conformation. In the chair conformation of cis-1-bromo-4-tert-butylcyclohexane, the large tert-butyl group occupies the equatorial position to minimize steric strain, which forces the bromine atom into the axial position, perfectly aligning it for E2 elimination with an adjacent axial hydrogen.

Figure 1: E2 reaction mechanism for the synthesis of 4-tert-butylcyclohexene.

The overall experimental procedure involves the reaction setup, the elimination reaction itself, followed by a workup procedure to isolate and purify the final product.

Experimental_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Product Characterization cis-1-Bromo-4-tert-butylcyclohexane cis-1-Bromo-4-tert-butylcyclohexane Combine reactants in flask Combine reactants in flask cis-1-Bromo-4-tert-butylcyclohexane->Combine reactants in flask Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Combine reactants in flask Anhydrous DMSO Anhydrous DMSO Anhydrous DMSO->Combine reactants in flask Heat reaction mixture (e.g., 50 °C) Heat reaction mixture (e.g., 50 °C) Combine reactants in flask->Heat reaction mixture (e.g., 50 °C) Monitor reaction by TLC/GC Monitor reaction by TLC/GC Heat reaction mixture (e.g., 50 °C)->Monitor reaction by TLC/GC Quench with water Quench with water Monitor reaction by TLC/GC->Quench with water Extract with diethyl ether Extract with diethyl ether Quench with water->Extract with diethyl ether Wash organic layer with brine Wash organic layer with brine Extract with diethyl ether->Wash organic layer with brine Dry with Na₂SO₄ Dry with Na₂SO₄ Wash organic layer with brine->Dry with Na₂SO₄ Filter and concentrate Filter and concentrate Dry with Na₂SO₄->Filter and concentrate Purify by fractional distillation Purify by fractional distillation Filter and concentrate->Purify by fractional distillation Obtain 4-tert-butylcyclohexene Obtain 4-tert-butylcyclohexene Purify by fractional distillation->Obtain 4-tert-butylcyclohexene Characterize by NMR and IR spectroscopy Characterize by NMR and IR spectroscopy Obtain 4-tert-butylcyclohexene->Characterize by NMR and IR spectroscopy

References

Application Notes and Protocols for the E2 Elimination Reaction of 1-Bromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the E2 elimination reaction of cis- and trans-1-bromo-4-tert-butylcyclohexane, a classic example demonstrating the stereochemical requirements of bimolecular elimination reactions. The significant difference in reaction rates between the two isomers highlights the importance of conformational analysis in predicting reaction outcomes.

Introduction

The E2 (bimolecular elimination) reaction is a concerted, one-step process in which a base removes a proton and a leaving group departs simultaneously from an alkyl halide, resulting in the formation of an alkene. A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton to be abstracted and the leaving group. In cyclohexane (B81311) systems, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions.

The bulky tert-butyl group in 1-bromo-4-tert-butylcyclohexane effectively "locks" the cyclohexane ring in a specific chair conformation where the tert-butyl group occupies the more stable equatorial position to minimize steric strain.[1][2][3] This conformational rigidity provides an excellent platform to study the stereochemical demands of the E2 reaction.

Stereochemistry and Reactivity

The cis and trans isomers of this compound exhibit dramatically different reactivities in E2 elimination reactions.

  • cis-1-Bromo-4-tert-butylcyclohexane : In the most stable chair conformation of the cis isomer, the large tert-butyl group occupies an equatorial position, which forces the bromine atom into an axial position.[1][2] This axial orientation of the bromine is ideal for E2 elimination, as there are two adjacent axial hydrogens that are anti-periplanar to the leaving group. Consequently, the cis isomer undergoes a rapid E2 elimination to form 4-tert-butylcyclohexene (B1265666).[1][3]

  • trans-1-Bromo-4-tert-butylcyclohexane : In the most stable chair conformation of the trans isomer, both the tert-butyl group and the bromine atom are in equatorial positions.[1][2] For an E2 reaction to occur, the bromine atom must be in an axial position. This would require a ring-flip to a much less stable conformation where the bulky tert-butyl group is forced into an axial position, which is energetically unfavorable.[1] As a result, the E2 elimination reaction for the trans isomer is extremely slow.

Data Presentation

IsomerRelative Rate of EliminationProduct
cis-1-Bromo-4-tert-butylcyclohexaneFast4-tert-butylcyclohexene
trans-1-Bromo-4-tert-butylcyclohexaneVery Slow4-tert-butylcyclohexene

Note: The reaction rate for the cis isomer is often cited to be hundreds to over a thousand times faster than for the trans isomer, depending on the specific base and solvent system used.

Experimental Protocols

The following are general protocols for the E2 elimination of the isomers of this compound.

Protocol 1: E2 Elimination of cis-1-Bromo-4-tert-butylcyclohexane with Potassium tert-Butoxide

Objective: To perform the E2 elimination of cis-1-bromo-4-tert-butylcyclohexane to yield 4-tert-butylcyclohexene.

Materials:

  • cis-1-Bromo-4-tert-butylcyclohexane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol (B103910)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add cis-1-bromo-4-tert-butylcyclohexane (1.0 equivalent) at room temperature.

  • Heat the reaction mixture to reflux (approximately 83°C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine to remove any remaining base and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 4-tert-butylcyclohexene, can be purified by distillation if necessary.

Protocol 2: Attempted E2 Elimination of trans-1-Bromo-4-tert-butylcyclohexane

Objective: To demonstrate the slow rate of E2 elimination for trans-1-bromo-4-tert-butylcyclohexane under the same conditions as the cis isomer.

Materials:

  • trans-1-Bromo-4-tert-butylcyclohexane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Follow the same procedure as described in Protocol 1, substituting trans-1-bromo-4-tert-butylcyclohexane for the cis isomer.

  • Monitor the reaction over an extended period (e.g., 24-48 hours).

  • Analysis of the reaction mixture by TLC or GC will show a significantly slower rate of conversion to 4-tert-butylcyclohexene compared to the cis isomer, with a large amount of unreacted starting material remaining.

Visualizations

E2_Mechanism_cis cluster_cis cis-1-Bromo-4-tert-butylcyclohexane cis_reactant cis Isomer (Br axial) product 4-tert-butylcyclohexene cis_reactant->product forms double bond leaving_group Br⁻ cis_reactant->leaving_group Br⁻ departs base Base (B:⁻) base->cis_reactant attacks axial H⁺ acid B-H E2_Mechanism_trans cluster_trans_stable trans Isomer (Stable Conformation) cluster_trans_unstable trans Isomer (Unstable Conformation) trans_stable Br equatorial (No E2) trans_unstable Br axial (High Energy) trans_stable->trans_unstable Ring Flip (Unfavorable) product 4-tert-butylcyclohexene trans_unstable->product forms double bond (Very Slow) base Base (B:⁻) base->trans_unstable attacks axial H⁺ Experimental_Workflow start Start dissolve_base Dissolve Base in Anhydrous Solvent start->dissolve_base add_substrate Add 1-Bromo-4-tert- butylcyclohexane Isomer dissolve_base->add_substrate reflux Heat to Reflux add_substrate->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Distillation) evaporate->purify end End purify->end

References

Application Notes and Protocols: Reaction of 1-Bromo-4-tert-butylcyclohexane with Sodium Ethoxide in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the reaction between 1-bromo-4-tert-butylcyclohexane and sodium ethoxide in ethanol (B145695). This reaction is a classic example of stereochemistry influencing reaction rates and pathways, specifically highlighting the competition between E2 elimination and SN2 substitution mechanisms. The significant difference in reactivity between the cis and trans isomers of the starting material is explored, providing a valuable model for understanding conformational effects in chemical reactions. This information is critical for synthetic chemists aiming to control product formation and for researchers studying reaction kinetics and mechanisms.

Introduction

The reaction of alkyl halides with strong bases is a fundamental transformation in organic synthesis, often leading to a mixture of elimination and substitution products. The stereochemistry of the substrate can play a pivotal role in determining the predominant reaction pathway. In the case of this compound, the bulky tert-butyl group effectively locks the cyclohexane (B81311) ring into a specific chair conformation, allowing for a clear demonstration of the stereochemical requirements for the E2 elimination reaction. The cis isomer, with its axial bromine atom in the preferred conformation, undergoes a rapid E2 elimination. In contrast, the trans isomer, where the bromine is equatorial, reacts much more slowly via the E2 pathway, as it must adopt a high-energy conformation for the reaction to proceed.[1][2][3][4][5][6] This document outlines the underlying principles, experimental protocols, and expected outcomes for this reaction.

Reaction Mechanism and Stereochemistry

The reaction of this compound with sodium ethoxide, a strong, hindered base, primarily proceeds via an E2 (bimolecular elimination) mechanism to yield 4-tert-butylcyclohexene.[7][8][9] A competing SN2 (bimolecular nucleophilic substitution) pathway can also occur, though it is generally a minor pathway under these conditions.

The significant difference in reaction rates between the cis and trans isomers is a direct consequence of the stereoelectronic requirements of the E2 reaction, which necessitates an anti-periplanar arrangement of the departing hydrogen and the leaving group (bromine).[1][2][6]

  • cis-1-Bromo-4-tert-butylcyclohexane: In its most stable chair conformation, the large tert-butyl group occupies an equatorial position to minimize steric strain. This forces the bromine atom into an axial position. This axial bromine is anti-periplanar to two axial β-hydrogens, allowing for a rapid E2 elimination.[1][3][5][10]

  • trans-1-Bromo-4-tert-butylcyclohexane: In its most stable chair conformation, both the tert-butyl group and the bromine atom are in equatorial positions. For an E2 reaction to occur, the cyclohexane ring must flip to a much less stable conformation where both groups are axial. This ring flip is energetically unfavorable, resulting in a significantly slower E2 reaction rate for the trans isomer.[2][3][5] Consequently, the SN2 pathway, although generally slow for secondary halides, can become more competitive for the trans isomer.

Quantitative Data

The following table summarizes the expected product distribution for the reaction of cis- and trans-1-bromo-4-tert-butylcyclohexane with sodium ethoxide in ethanol. The data highlights the profound effect of stereochemistry on the reaction outcome.

IsomerMajor ProductMinor Product(s)Relative Reaction Rate
cis-1-Bromo-4-tert-butylcyclohexane4-tert-butylcyclohexene (E2)Minor SN2 productFast
trans-1-Bromo-4-tert-butylcyclohexane4-tert-butylcyclohexene (E2)4-ethoxy-1-tert-butylcyclohexane (SN2)Very Slow

Experimental Protocols

Objective: To investigate the reaction of cis- and trans-1-bromo-4-tert-butylcyclohexane with sodium ethoxide in ethanol and to analyze the product distribution.

Materials:

  • cis-1-Bromo-4-tert-butylcyclohexane

  • trans-1-Bromo-4-tert-butylcyclohexane

  • Sodium ethoxide (solid or as a solution in ethanol)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve a known amount of sodium ethoxide in anhydrous ethanol.

  • Addition of Substrate: Add a stoichiometric equivalent of either cis- or trans-1-bromo-4-tert-butylcyclohexane to the flask.

  • Reaction: Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer using a rotary evaporator.

  • Product Analysis:

    • Analyze the crude product mixture by GC-MS to determine the relative amounts of the elimination and substitution products.

    • Purify the major product by column chromatography if necessary.

    • Characterize the product(s) by NMR spectroscopy to confirm their structures.

Visualizations

Caption: E2 reaction of cis-1-bromo-4-tert-butylcyclohexane.

Caption: E2 reaction of trans-1-bromo-4-tert-butylcyclohexane.

Experimental_Workflow start Start setup Reaction Setup: Dissolve NaOEt in EtOH Add this compound start->setup reflux Heat to Reflux (e.g., 2-4 hours) setup->reflux workup Workup: Quench with H₂O, Extract with Ether Wash with NaHCO₃, Brine reflux->workup dry Dry Organic Layer (Anhydrous MgSO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate analyze Product Analysis: GC-MS, NMR concentrate->analyze end End analyze->end

Caption: Experimental workflow for the elimination reaction.

Conclusion

The reaction of this compound with sodium ethoxide in ethanol serves as an excellent pedagogical tool and a practical example for understanding the interplay of stereochemistry and reaction mechanisms. The pronounced difference in reactivity between the cis and trans isomers underscores the importance of conformational analysis in predicting reaction outcomes. For synthetic chemists, this knowledge is crucial for designing reactions that favor a desired product, either through elimination or substitution, by careful selection of substrate stereochemistry and reaction conditions. This application note provides the foundational knowledge and protocols for further investigation and application of these principles in a research and development setting.

References

Application Notes: The Stereospecific Elimination of cis-1-Bromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The E2 (bimolecular elimination) reaction is a cornerstone of organic synthesis, providing a reliable method for creating carbon-carbon double bonds. Its stereoelectronic requirements, specifically the need for an anti-periplanar arrangement between the leaving group and a β-hydrogen, are critical for reaction efficiency. In substituted cyclohexane (B81311) systems, this translates to a rigid requirement for the leaving group and the hydrogen to be in a trans-diaxial orientation.[1][2] The compound cis-1-Bromo-4-tert-butylcyclohexane serves as a classic textbook example illustrating this principle. The bulky tert-butyl group effectively "locks" the cyclohexane ring in a specific chair conformation, providing a fixed orientation of the bromo substituent and enabling a detailed study of the E2 mechanism's stereochemical dependence.[3][4][5]

Mechanism and Stereochemical Principles

The defining feature of the E2 mechanism is its concerted nature: a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, while the leaving group departs simultaneously, and a π-bond forms.[6] For this to occur with optimal orbital overlap, the C-H and C-Br bonds must be in the same plane, specifically in an anti-periplanar (180° dihedral angle) conformation.[1][7]

In cyclohexane derivatives, this geometric necessity means that both the leaving group (bromine) and a β-hydrogen must occupy axial positions on adjacent carbons.[1][2][7] Any deviation from this trans-diaxial arrangement significantly hinders or completely prevents the E2 reaction.

The large steric bulk of the tert-butyl group dictates the conformational equilibrium of the cyclohexane ring. It overwhelmingly prefers the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions.[3][4][5] This conformational locking has profound implications for the reactivity of its isomers:

  • cis-1-Bromo-4-tert-butylcyclohexane : To accommodate the equatorial tert-butyl group, the cis-oriented bromine atom at C1 is forced into an axial position.[3][4] This conformation is ideal for E2 elimination, as the axial bromine is perfectly anti-periplanar to the axial β-hydrogens on both C2 and C6.[5][8] Consequently, this isomer reacts rapidly with a strong base to yield 4-tert-butylcyclohexene (B1265666).[8]

  • trans-1-Bromo-4-tert-butylcyclohexane : In the most stable conformation of the trans isomer, both the tert-butyl group and the bromine atom occupy equatorial positions. In this arrangement, the bromine is not anti-periplanar to any β-hydrogens. For an E2 reaction to proceed, the ring would need to flip to a high-energy conformation where the bromine is axial, which would force the extremely bulky tert-butyl group into an axial position. This conformation is so energetically unfavorable that it is barely populated, leading to an extremely slow E2 reaction rate.[8][9]

The stark difference in reaction rates between the two isomers provides compelling evidence for the trans-diaxial requirement of the E2 mechanism.

Quantitative Data

The conformational constraints lead to a dramatic difference in elimination rates between the cis and trans isomers when treated with a strong base.

IsomerLeaving Group Position (Stable Conformer)β-Hydrogen AlignmentRelative E2 RateProduct
cis-1-Bromo-4-tert-butylcyclohexaneAxialAnti-periplanar (trans-diaxial)Fast (~500-1000 times faster than trans)[10][11][12]4-tert-butylcyclohexene[8]
trans-1-Bromo-4-tert-butylcyclohexaneEquatorialGauche (No anti-periplanar H)Very Slow[8][9]4-tert-butylcyclohexene

Experimental Protocols

Protocol 1: E2 Elimination of cis-1-Bromo-4-tert-butylcyclohexane

This protocol describes a typical procedure for the base-induced elimination of cis-1-bromo-4-tert-butylcyclohexane using sodium ethoxide.

Materials:

  • cis-1-Bromo-4-tert-butylcyclohexane

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695) (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • In the flask, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add cis-1-bromo-4-tert-butylcyclohexane (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature and transfer it to a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 4-tert-butylcyclohexene, can be purified further by fractional distillation if necessary.

Protocol 2: Product Analysis by GC-MS and NMR

Objective: To confirm the identity of the product and assess its purity.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Dilute a small sample of the purified product in a suitable solvent (e.g., dichloromethane).

  • Inject the sample into the GC-MS system.

  • GC Program: Use a suitable temperature program (e.g., initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C) to separate the product from any remaining starting material or byproducts.

  • MS Analysis: Analyze the mass spectrum of the major peak. The molecular ion peak for 4-tert-butylcyclohexene should correspond to its molecular weight (138.25 g/mol ).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the product in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR signals for 4-tert-butylcyclohexene: Signals corresponding to the vinyl protons (alkene C-H) should be present in the range of 5.5-6.0 ppm. The characteristic singlet for the nine protons of the tert-butyl group should appear around 1.0 ppm.

  • Expected ¹³C NMR signals: Signals for the two sp² hybridized carbons of the double bond should be observed in the downfield region of the spectrum.

Visualizations

Caption: Conformational analysis of cis and trans-1-Bromo-4-tert-butylcyclohexane.

Caption: Reaction pathway for the concerted E2 elimination mechanism.

G reactants 1. Combine Reactants cis-1-Bromo-4-tert-butylcyclohexane NaOEt in Ethanol reflux 2. Reaction Heat to reflux (2-4 hours) reactants->reflux workup 3. Workup Aqueous quench & Diethyl ether extraction reflux->workup wash 4. Washing Wash with NaHCO₃ (aq) and Brine workup->wash dry 5. Drying & Concentration Dry over MgSO₄ & remove solvent wash->dry purify 6. Purification Fractional Distillation (optional) dry->purify analyze 7. Analysis GC-MS and NMR Spectroscopy purify->analyze

Caption: General experimental workflow for synthesis and analysis.

References

Application Notes and Protocols for the Formation of 4-tert-Butylcyclohexylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of the Grignard reagent from 1-bromo-4-tert-butylcyclohexane. This organometallic reagent is a crucial intermediate for introducing the bulky and lipophilic 4-tert-butylcyclohexyl moiety into target molecules, a common strategy in medicinal chemistry and materials science to modulate pharmacokinetic properties and molecular interactions.

I. Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. The reagent is prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent. The formation of Grignard reagents from secondary alkyl halides such as this compound requires careful control of reaction conditions to maximize yield and minimize side reactions. The stereochemistry of the starting material, particularly the cis and trans isomers, can significantly influence the reaction pathway, primarily due to the competing E2 elimination reaction.

II. Key Reaction Parameters and Expected Data

The successful formation of 4-tert-butylcyclohexylmagnesium bromide is dependent on several critical parameters. The following tables summarize typical reaction conditions and expected outcomes based on general knowledge of Grignard reactions with similar secondary alkyl bromides.

Table 1: Grignard Reagent Formation Parameters

ParameterValue / RangeNotes
Solvent Anhydrous Diethyl Ether or THFTetrahydrofuran (B95107) (THF) is generally preferred for less reactive secondary halides due to its higher solvating power, which helps to stabilize the Grignard reagent.
Magnesium 1.1 - 1.5 equivalentsA slight excess of magnesium ensures the complete consumption of the alkyl bromide.
Activation Method Iodine crystal, 1,2-dibromoethane, or mechanical grindingCrucial for removing the passivating magnesium oxide layer and initiating the reaction.
Initiation Temperature Room temperature to gentle refluxThe reaction is exothermic and may require initial gentle warming to start, followed by cooling to control the rate.
Reaction Time 1 - 3 hoursCompletion is often indicated by the disappearance of the magnesium turnings.
Expected Yield 70 - 90%Yields can be significantly affected by side reactions, particularly Wurtz coupling and elimination.[1]

Table 2: Parameters for Subsequent Reaction with an Electrophile (e.g., Benzaldehyde)

ParameterValue / RangeNotes
Electrophile 1.0 equivalentShould be added slowly to the prepared Grignard reagent solution.
Reaction Temperature 0 °C to room temperatureInitial cooling is recommended to control the exothermic addition reaction.
Reaction Time 30 minutes - 2 hoursProgress can be monitored by Thin Layer Chromatography (TLC).
Work-up Saturated aq. NH₄Cl or dilute HClTo quench the reaction and protonate the resulting alkoxide.
Expected Product Yield 60 - 85%Dependent on the nature of the electrophile and the efficiency of the Grignard formation step.[1][2]

III. Influence of Stereochemistry

The two stereoisomers of this compound, cis and trans, can exhibit different reactivity, primarily in the context of the competing E2 elimination side reaction. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring in a chair conformation where it occupies an equatorial position to minimize steric strain.

  • In the cis-isomer , the bromine atom is predominantly in the axial position. This orientation is ideal for anti-periplanar elimination with the axial hydrogens on the adjacent carbons, leading to a faster rate of E2 elimination to form 4-tert-butylcyclohexene.[3][4][5]

  • In the trans-isomer , the bromine atom is in the more stable equatorial position. For E2 elimination to occur, the ring would need to flip to a higher energy conformation to place the bromine in an axial position, which is sterically disfavored. Consequently, the rate of elimination for the trans-isomer is significantly slower.[4][5]

To maximize the yield of the Grignard reagent, it is crucial to employ conditions that favor its formation over elimination, especially when starting with the cis-isomer. This typically involves using a non-basic solvent and maintaining a moderate reaction temperature.

IV. Experimental Protocols

A. Preparation of 4-tert-Butylcyclohexylmagnesium Bromide

This protocol details the formation of the Grignard reagent from this compound.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings and a small iodine crystal in the flask. Gently warm the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. The disappearance of the iodine color indicates the activation of the magnesium surface. Allow the flask to cool.

  • Initiation of Reaction: Add enough anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion of this solution to the magnesium suspension.

  • Grignard Formation: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing of the THF, and the formation of a cloudy grey solution. If the reaction does not start, gentle warming or sonication may be applied.

  • Completion of Reaction: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. Slow addition is crucial to minimize the formation of the Wurtz coupling byproduct (4,4'-di-tert-butyl-1,1'-bicyclohexane).[6][7] After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately in the next step.[1][2]

B. Reaction with an Electrophile (Example: Benzaldehyde)

This protocol describes the reaction of the prepared Grignard reagent with benzaldehyde (B42025) to form (4-tert-butylcyclohexyl)(phenyl)methanol.

Materials:

  • Solution of 4-tert-butylcyclohexylmagnesium bromide in THF (from the previous step)

  • Benzaldehyde (1.0 eq relative to the starting alkyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Addition of Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of benzaldehyde in anhydrous THF and add it dropwise to the stirred Grignard solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride to quench the reaction and protonate the resulting magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired secondary alcohol.

V. Mandatory Visualizations

Diagram 1: Reaction Pathway for Grignard Reagent Formation and Side Reactions

Grignard_Formation A This compound Grignard 4-tert-Butylcyclohexyl- magnesium Bromide (Desired Product) A->Grignard + Mg (in THF) Wurtz 4,4'-di-tert-butyl-1,1'-bicyclohexane (Wurtz Coupling) A->Wurtz + Grignard Reagent Elimination 4-tert-Butylcyclohexene (Elimination) A->Elimination Base (e.g., Grignard reagent) Mg Magnesium (Mg) Solvent Anhydrous THF

Caption: Key reaction pathways in the formation of 4-tert-butylcyclohexylmagnesium bromide.

Diagram 2: Experimental Workflow

Grignard_Workflow start Start: Dry Apparatus activate_mg Activate Mg with Iodine start->activate_mg add_halide Slowly Add This compound in THF activate_mg->add_halide reflux Maintain Gentle Reflux (1-2 hours) add_halide->reflux grignard_formed Grignard Reagent Formation Complete reflux->grignard_formed cool Cool to 0 °C grignard_formed->cool add_electrophile Add Electrophile (e.g., Benzaldehyde) cool->add_electrophile react React at RT (1-2 hours) add_electrophile->react quench Quench with aq. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify Product (e.g., Chromatography) dry->purify end Final Product purify->end

Caption: Step-by-step workflow for the synthesis and reaction of 4-tert-butylcyclohexylmagnesium bromide.

References

Application Notes and Protocols for Grignard Reactions with Secondary Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the construction of complex molecular architectures in drug discovery and development. The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal.[1][2] While the synthesis of Grignard reagents from primary alkyl halides is relatively straightforward, the use of secondary alkyl halides presents unique challenges due to competing side reactions.[3] These application notes provide a detailed protocol for the successful formation and utilization of Grignard reagents from secondary alkyl halides, addressing common challenges and offering solutions for optimizing reaction outcomes.

Challenges in Grignard Reactions with Secondary Alkyl Halides

The formation of Grignard reagents from secondary alkyl halides is often complicated by two primary side reactions:

  • Wurtz-type Coupling: This reaction involves the coupling of the newly formed Grignard reagent with the starting alkyl halide, leading to the formation of a homocoupled alkane byproduct (R-R). This side reaction is particularly prevalent with more reactive alkyl halides.[3] To minimize this, the slow, dropwise addition of the alkyl halide to the magnesium suspension is recommended to maintain a low concentration of the alkyl halide in the reaction mixture.[3]

  • Elimination Reactions: As strong bases, Grignard reagents can induce the elimination of hydrogen halides from the starting secondary alkyl halide, resulting in the formation of alkenes. This is more common with sterically hindered secondary alkyl halides. Maintaining a low reaction temperature can help to favor the desired Grignard formation over elimination.

Furthermore, the initiation of the Grignard reaction can be challenging due to the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[4] This layer prevents the magnesium from reacting with the alkyl halide.[4] Activation of the magnesium surface is therefore a critical step for a successful reaction.

Data Presentation: Reactivity and Yields

The yield of a Grignard reaction is highly dependent on the specific secondary alkyl halide used, the reaction conditions, and the purity of the reagents and solvents. While precise yields for every substrate are variable, a general trend in reactivity and typical yield ranges can be observed.

Alkyl Halide TypeRelative ReactivityTypical Yield Range (%)Notes
Secondary Alkyl Iodide (R-I) Very High85-95%Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions if not carefully controlled.[5]
Secondary Alkyl Bromide (R-Br) High70-90%The most common choice, offering a good balance of reactivity and stability.
Secondary Alkyl Chloride (R-Cl) Moderate50-80%Less reactive, often requiring longer initiation times or more vigorous activation of the magnesium. Yields can be more variable.[5]

Note: The yields presented are typical ranges for the formation of the Grignard reagent, which is often used immediately in a subsequent reaction. The overall yield of the final product will also depend on the efficiency of the reaction with the electrophile.

Experimental Protocols

Protocol 1: Formation of a Grignard Reagent from a Secondary Alkyl Halide (e.g., 2-Bromopropane)

This protocol outlines the general procedure for preparing a Grignard reagent from a secondary alkyl halide. All glassware must be rigorously dried in an oven ( >120°C) or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen) before use. [3]

Materials:

  • Magnesium turnings (1.1 equivalents)

  • Secondary alkyl halide (e.g., 2-bromopropane, 1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (catalytic amount)

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stir bar and stir plate

Procedure:

  • Apparatus Setup: Assemble the dry three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of an inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine. The iodine helps to activate the magnesium surface by reacting with the passivating magnesium oxide layer.[4]

  • Initiation: In the dropping funnel, prepare a solution of the secondary alkyl halide in anhydrous diethyl ether or THF. Add a small portion (approx. 5-10%) of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed.[5] If the reaction does not start, gentle warming with a heating mantle or sonication may be necessary.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining alkyl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has been consumed. The resulting Grignard reagent solution should be grayish and slightly cloudy.[5] The reagent is now ready for the next step or for titration to determine its concentration.

Protocol 2: Reaction of the Grignard Reagent with an Electrophile (e.g., an Aldehyde)

Procedure:

  • Cooling: Cool the freshly prepared Grignard reagent in an ice bath.

  • Addition of Electrophile: Prepare a solution of the aldehyde (e.g., p-tolualdehyde, 0.85 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.[6] Add the aldehyde solution dropwise to the stirred Grignard reagent, controlling the rate of addition to maintain a gentle reaction and keep the temperature low.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.[6]

Protocol 3: Work-up and Purification

Procedure:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise to the stirred mixture to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate. This process is exothermic.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with diethyl ether.[7]

  • Washing: Combine all the organic extracts and wash successively with a saturated sodium bicarbonate solution (if acid was used for quenching) and then with brine (saturated NaCl solution).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting secondary or tertiary alcohol via flash column chromatography or distillation.

Protocol 4: Titration of the Grignard Reagent

To determine the exact concentration of the prepared Grignard reagent, a titration is recommended. A common method involves the use of iodine (I₂) and lithium chloride (LiCl).[8][9]

Materials:

  • Iodine (I₂)

  • Anhydrous lithium chloride (LiCl)

  • Anhydrous THF

  • Dry 4 mL sample vial with a stir bar

  • 1 mL syringe

Procedure:

  • Prepare Titration Solution: In a dry vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in 1.0 mL of a 0.5 M solution of LiCl in anhydrous THF.[9] The solution will be dark brown.

  • Titration Setup: Cool the iodine solution to 0°C in an ice bath.

  • Titration: Slowly add the prepared Grignard reagent dropwise to the stirred iodine solution using a 1 mL syringe.

  • Endpoint: The endpoint is reached when the dark brown color of the iodine disappears and the solution becomes colorless or light yellow.[9]

  • Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react completely with the known amount of iodine.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and subsequent reaction of a Grignard reagent from a secondary alkyl halide.

Grignard_Workflow Experimental Workflow for Grignard Reaction with Secondary Alkyl Halides cluster_prep Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification A 1. Apparatus Setup (Dry Glassware, Inert Atmosphere) B 2. Mg Activation (e.g., with Iodine) A->B C 3. Initiation (Add small amount of R-X) B->C D 4. Dropwise Addition of R-X C->D E 5. Completion (Stir at RT) D->E F 6. Cool Grignard Reagent (Ice Bath) E->F Use Immediately G 7. Dropwise Addition of Electrophile (e.g., Aldehyde) F->G H 8. Reaction at RT G->H I 9. Quenching (e.g., sat. aq. NH4Cl) H->I J 10. Extraction with Ether I->J K 11. Washing and Drying J->K L 12. Concentration K->L M 13. Purification (Chromatography/Distillation) L->M Product Product M->Product

Caption: General experimental workflow for the Grignard reaction.

Logical Relationship of Challenges and Solutions

This diagram outlines the key challenges encountered when using secondary alkyl halides in Grignard reactions and the corresponding solutions.

Grignard_Challenges Challenges and Solutions in Grignard Reactions with Secondary Alkyl Halides cluster_challenges Challenges cluster_solutions Solutions C1 Reaction Initiation Failure (MgO layer on Mg) S1 Magnesium Activation (Iodine, 1,2-dibromoethane, sonication, mechanical abrasion) C1->S1 C2 Wurtz-type Coupling (R-MgX + R-X -> R-R) S2 Slow, Dropwise Addition of Alkyl Halide C2->S2 C3 Elimination Reaction (Alkene Formation) S3 Maintain Low Reaction Temperature C3->S3

Caption: Key challenges and their corresponding solutions.

References

Application Notes and Protocols for 1-Bromo-4-tert-butylcyclohexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-bromo-4-tert-butylcyclohexane in organic synthesis. The conformational rigidity provided by the bulky tert-butyl group makes this compound and its isomers valuable tools for studying reaction mechanisms and as building blocks in the synthesis of complex molecules.

Overview of Reactivity

This compound exists as two diastereomers: cis and trans. The large tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a chair conformation where the tert-butyl group occupies the sterically favorable equatorial position. This conformational locking has profound consequences for the reactivity of the two isomers, particularly in elimination and substitution reactions.

In the most stable conformation of cis-1-bromo-4-tert-butylcyclohexane , the bromine atom is in an axial position. This arrangement is ideal for E2 elimination reactions, which require an anti-periplanar alignment of a β-hydrogen and the leaving group.[1][2][3] Conversely, in trans-1-bromo-4-tert-butylcyclohexane , the bromine atom is in an equatorial position. For E2 elimination to occur, the ring would need to flip to a much less stable conformation to place the bromine in an axial position, a process that is energetically unfavorable.[1] This results in a significantly slower E2 reaction rate for the trans isomer.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the reactivity of cis- and trans-1-bromo-4-tert-butylcyclohexane.

Reaction TypeIsomerReagents and ConditionsRelative RateProduct(s)YieldReference
E2 EliminationcisSodium ethoxide in ethanol (B145695)~1000x faster than trans4-tert-butylcyclohexeneHigh (not specified)[4]
E2 EliminationtransSodium ethoxide in ethanolVery slow4-tert-butylcyclohexeneLow (not specified)[1][4]
SN1 SolvolysiscisEthanolFaster than transcis- and trans-4-tert-butylcyclohexyl ethyl etherNot specified
SN1 SolvolysistransEthanolSlower than ciscis- and trans-4-tert-butylcyclohexyl ethyl etherNot specified

Experimental Protocols

Synthesis of Precursors: cis- and trans-4-tert-butylcyclohexanol

The synthesis of the individual isomers of this compound begins with the stereoselective synthesis of the corresponding alcohols.

Protocol 3.1.1: Synthesis of cis-4-tert-butylcyclohexanol

This protocol is adapted from a procedure for the stereoselective reduction of 4-tert-butylcyclohexanone (B146137).[5]

Reaction Scheme:

4-tert-butylcyclohexanone → cis-4-tert-butylcyclohexanol

Materials:

  • 4-tert-butylcyclohexanone

  • Iridium tetrachloride

  • Concentrated hydrochloric acid

  • Trimethyl phosphite

  • 2-Propanol

  • Diethyl ether

  • Magnesium sulfate (B86663) or potassium carbonate

Procedure:

  • Prepare the catalyst solution by dissolving 4.0 g (0.012 mole) of iridium tetrachloride in 4.5 ml of concentrated hydrochloric acid.

  • To the catalyst solution, add 180 ml of water followed by 52 g (0.42 mole) of trimethyl phosphite.

  • In a separate 2-L flask, dissolve 30.8 g (0.200 mole) of 4-tert-butylcyclohexanone in 635 ml of 2-propanol.

  • Add the catalyst solution to the solution of 4-tert-butylcyclohexanone.

  • Heat the reaction mixture at reflux for 48 hours.

  • Remove the 2-propanol using a rotary evaporator.

  • Dilute the remaining solution with 250 ml of water and extract with four 150-ml portions of diethyl ether.

  • Wash the combined ether extracts with two 100-ml portions of water.

  • Dry the ether layer over magnesium sulfate or potassium carbonate, filter, and concentrate on a rotary evaporator to yield the crude product.

  • The crude product can be recrystallized from 40% aqueous ethanol to afford pure cis-4-tert-butylcyclohexanol.

Expected Yield: 93–99% of a mixture containing predominantly the cis-isomer.[5]

Protocol 3.1.2: Synthesis of trans-4-tert-butylcyclohexanol

This protocol is adapted from a procedure for the reduction of 4-tert-butylcyclohexanone using lithium aluminum hydride and aluminum chloride.[6]

Reaction Scheme:

4-tert-butylcyclohexanone → trans-4-tert-butylcyclohexanol

Materials:

  • 4-tert-butylcyclohexanone

  • Anhydrous aluminum chloride

  • Lithium aluminum hydride

  • Anhydrous diethyl ether

  • t-Butanol

  • 10% aqueous sulfuric acid

  • Petroleum ether (b.p. 60–70 °C)

Procedure:

  • In a 3-L three-necked flask, place 67 g (0.5 mole) of powdered anhydrous aluminum chloride and cool in an ice bath.

  • Slowly add 500 ml of dry ether while stirring.

  • In a separate flask, add 5.5 g of powdered lithium aluminum hydride to 140 ml of dry ether and stir until dissolved.

  • Slowly add the lithium aluminum hydride solution to the aluminum chloride suspension in ether.

  • Destroy any excess hydride by the addition of 10 ml of dry t-butanol and reflux for 30 minutes.

  • Add a solution of 77.2 g (0.5 mole) of 4-tert-butylcyclohexanone in 500 ml of dry ether to the "mixed hydride" solution, maintaining a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional 2 hours.

  • Cool the reaction mixture in an ice bath and decompose by the successive addition of 100 ml of water and 250 ml of 10% aqueous sulfuric acid.

  • Separate the ethereal layer and extract the aqueous layer with 150 ml of ether.

  • Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter and remove the ether by distillation.

  • Recrystallize the crude product from petroleum ether to yield pure trans-4-tert-butylcyclohexanol.

Expected Yield: 73–78% of a mixture containing predominantly the trans-isomer.[6]

Synthesis of cis- and trans-1-Bromo-4-tert-butylcyclohexane

The following are generalized protocols for the conversion of the separated alcohols to the corresponding bromides.

Protocol 3.2.1: Synthesis of cis-1-Bromo-4-tert-butylcyclohexane (from trans-4-tert-butylcyclohexanol)

This reaction proceeds with inversion of stereochemistry.

Reaction Scheme:

trans-4-tert-butylcyclohexanol + PBr₃ → cis-1-bromo-4-tert-butylcyclohexane

Materials:

  • trans-4-tert-butylcyclohexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve trans-4-tert-butylcyclohexanol in anhydrous diethyl ether in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (approximately 0.4 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully pour the reaction mixture over ice water.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation.

Protocol 3.2.2: Synthesis of trans-1-Bromo-4-tert-butylcyclohexane (from trans-4-tert-butylcyclohexanol)

This reaction proceeds with retention of stereochemistry.

Reaction Scheme:

trans-4-tert-butylcyclohexanol + HBr → trans-1-bromo-4-tert-butylcyclohexane

Materials:

  • trans-4-tert-butylcyclohexanol

  • Concentrated hydrobromic acid (48%)

  • Concentrated sulfuric acid

  • Diethyl ether

  • 5% aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add trans-4-tert-butylcyclohexanol and concentrated hydrobromic acid.

  • Slowly and with cooling, add concentrated sulfuric acid to the stirred mixture.

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling, pour the mixture over crushed ice and transfer to a separatory funnel.

  • Extract the product with diethyl ether.

  • Wash the ether layer sequentially with cold water, 5% aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation.

E2 Elimination of cis-1-Bromo-4-tert-butylcyclohexane

This protocol describes the rapid elimination of HBr from the cis-isomer to form 4-tert-butylcyclohexene.

Reaction Scheme:

cis-1-bromo-4-tert-butylcyclohexane + NaOEt → 4-tert-butylcyclohexene

Materials:

  • cis-1-bromo-4-tert-butylcyclohexane

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add cis-1-bromo-4-tert-butylcyclohexane to the sodium ethoxide solution at room temperature. The reaction is typically rapid.[1][2]

  • After the reaction is complete (monitor by TLC), pour the reaction mixture into water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The product, 4-tert-butylcyclohexene, can be purified by distillation.

Grignard Reagent Formation and Reaction

This protocol is adapted from the procedure for a similar compound, 1-bromo-4-(propan-2-yl)cyclohexane, and can be used for either the cis or trans isomer of this compound.

Protocol 3.4.1: Formation of 4-tert-butylcyclohexylmagnesium bromide

Reaction Scheme:

This compound + Mg → 4-tert-butylcyclohexylmagnesium bromide

Materials:

  • This compound (cis or trans)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • A small crystal of iodine

Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small amount of anhydrous ether or THF to cover the magnesium.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be required to initiate the reaction.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium is consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately.

Protocol 3.4.2: Reaction of Grignard Reagent with an Electrophile (e.g., Benzaldehyde)

Reaction Scheme:

4-tert-butylcyclohexylmagnesium bromide + Benzaldehyde (B42025) → (4-tert-butylcyclohexyl)(phenyl)methanol

Materials:

  • 4-tert-butylcyclohexylmagnesium bromide solution (from Protocol 3.4.1)

  • Benzaldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous ether or THF dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Applications in Drug Development

The stereochemically defined nature of cis- and trans-1-bromo-4-tert-butylcyclohexane allows for the controlled introduction of this group into a target molecule. This is crucial in drug design, where the three-dimensional arrangement of atoms can significantly impact binding affinity to a biological target. The differential reactivity of the cis and trans isomers can be exploited in synthetic strategies to achieve the desired stereochemistry in the final product. For instance, the rapid E2 elimination of the cis-isomer provides a facile route to 4-tert-butylcyclohexene, a potential starting material for further functionalization. The Grignard reagent derived from either isomer can be used to form carbon-carbon bonds, incorporating the bulky cyclohexyl ring into more complex structures.

Visualizations

E2_Elimination_Mechanism cluster_cis cis-1-Bromo-4-tert-butylcyclohexane (Axial Br) cluster_trans trans-1-Bromo-4-tert-butylcyclohexane (Equatorial Br) cis_reactant cis-Reactant cis_transition Anti-periplanar Transition State cis_reactant->cis_transition NaOEt, EtOH (Fast) cis_product 4-tert-butylcyclohexene cis_transition->cis_product trans_reactant trans-Reactant trans_unstable Unfavorable Conformation (Axial Br) trans_reactant->trans_unstable Ring Flip (High Energy) trans_transition Anti-periplanar Transition State trans_unstable->trans_transition NaOEt, EtOH (Slow) trans_product 4-tert-butylcyclohexene trans_transition->trans_product

Caption: E2 Elimination Pathway of cis and trans Isomers.

Grignard_Reaction_Workflow start This compound reagent_prep Grignard Reagent Formation (Mg, Anhydrous Ether/THF) start->reagent_prep grignard 4-tert-butylcyclohexylmagnesium bromide reagent_prep->grignard electrophile Electrophile Addition (e.g., Benzaldehyde) grignard->electrophile intermediate Alkoxide Intermediate electrophile->intermediate workup Aqueous Workup (e.g., NH4Cl) intermediate->workup product Desired Alcohol Product workup->product

Caption: Workflow for Grignard Reagent Synthesis and Reaction.

References

Application Notes and Protocols for the Dehydrohalogenation of 1-Bromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dehydrohalogenation of cis- and trans-1-Bromo-4-tert-butylcyclohexane, a classic example demonstrating the stereochemical requirements of the E2 elimination reaction. The significant difference in reaction rates between the two isomers makes this a valuable model system in synthetic chemistry, relevant to the development of stereoselective synthetic routes for drug candidates.

Introduction

The dehydrohalogenation of 1-Bromo-4-tert-butylcyclohexane is an elimination reaction where a hydrogen and a bromine atom are removed from the cyclohexane (B81311) ring to form an alkene, 4-tert-butylcyclohexene. This reaction proceeds via an E2 (bimolecular elimination) mechanism, which is a single-step, concerted process. A crucial requirement for the E2 mechanism is an anti-periplanar arrangement of the hydrogen atom and the leaving group (bromine), meaning they must be in the same plane and oriented in opposite directions (dihedral angle of 180°). In the chair conformation of cyclohexane, this translates to a diaxial arrangement of the hydrogen and bromine.

The bulky tert-butyl group effectively "locks" the cyclohexane ring in a conformation where it occupies an equatorial position to minimize steric strain. This conformational rigidity leads to a dramatic difference in the reactivity of the cis and trans isomers of this compound.

Stereochemical Considerations and Reaction Rates

cis-1-Bromo-4-tert-butylcyclohexane: In the most stable chair conformation of the cis isomer, the large tert-butyl group is in the equatorial position, which forces the bromine atom into an axial position.[1][2] This axial orientation of the bromine readily allows for an anti-periplanar alignment with the axial hydrogen atoms on the adjacent carbons (C2 and C6). Consequently, the dehydrohalogenation of the cis isomer with a strong base is a rapid reaction.[2]

trans-1-Bromo-4-tert-butylcyclohexane: In the most stable chair conformation of the trans isomer, both the tert-butyl group and the bromine atom are in equatorial positions.[3] To achieve the necessary diaxial arrangement for E2 elimination, the cyclohexane ring would need to flip to a much higher energy conformation where the bulky tert-butyl group is forced into an axial position. This energetically unfavorable conformation means that the concentration of the reactive conformer is very low at any given time, resulting in a significantly slower reaction rate compared to the cis isomer.[3]

Data Presentation

SubstrateBase/SolventRelative RateMajor Product
cis-1-Bromo-4-tert-butylcyclohexaneSodium Ethoxide in Ethanol (B145695)Fast4-tert-butylcyclohexene
trans-1-Bromo-4-tert-butylcyclohexaneSodium Ethoxide in EthanolVery Slow4-tert-butylcyclohexene

Spectroscopic Data for 4-tert-butylcyclohexene:

NucleusChemical Shift (ppm)Multiplicity
¹H NMR~5.6m
~2.1m
~1.8m
~1.2m
~0.85s
¹³C NMR~127.2
~126.8
~47.2
~32.2
~27.2
~26.8
~25.5

Note: The provided NMR data is a representative estimation for 4-tert-butylcyclohexene. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Experimental Protocols

Protocol 1: Dehydrohalogenation of cis-1-Bromo-4-tert-butylcyclohexane

This protocol describes the rapid elimination reaction of the cis isomer using sodium ethoxide in ethanol.

Materials:

  • cis-1-Bromo-4-tert-butylcyclohexane

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cis-1-Bromo-4-tert-butylcyclohexane in anhydrous ethanol.

  • Add a stoichiometric excess (typically 1.5-2.0 equivalents) of sodium ethoxide to the solution.

  • Heat the reaction mixture to reflux with stirring. The reaction is typically complete within a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • To the residue, add water and extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, 4-tert-butylcyclohexene.

  • The product can be further purified by distillation.

Protocol 2: Dehydrohalogenation of trans-1-Bromo-4-tert-butylcyclohexane

Due to the slow reaction rate of the trans isomer with sodium ethoxide, a stronger, more hindered base in a polar aprotic solvent is recommended to promote the reaction. Potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) is a suitable choice.

Materials:

  • trans-1-Bromo-4-tert-butylcyclohexane

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Pentane (B18724)

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-1-Bromo-4-tert-butylcyclohexane in anhydrous DMSO.

  • Add a stoichiometric excess (typically 1.5-2.0 equivalents) of potassium tert-butoxide.

  • Heat the reaction mixture with stirring. A higher temperature and longer reaction time will be required compared to the cis isomer. Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the product with pentane (3 x volumes).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and carefully concentrate the pentane solution using a rotary evaporator (note the volatility of the product).

  • Further purification can be achieved by distillation.

Mandatory Visualizations

E2_Mechanism_Overview Dehydrohalogenation of this compound cluster_cis cis-Isomer cluster_trans trans-Isomer cis_reactant cis-1-Bromo-4-tert-butylcyclohexane (Br axial) cis_transition Diaxial Transition State cis_reactant->cis_transition Fast (anti-periplanar H available) product_cis 4-tert-butylcyclohexene cis_transition->product_cis trans_reactant trans-1-Bromo-4-tert-butylcyclohexane (Br equatorial) trans_conformer High-Energy Conformer (Br axial, t-Bu axial) trans_reactant->trans_conformer Slow (unfavorable ring flip) trans_transition Diaxial Transition State trans_conformer->trans_transition product_trans 4-tert-butylcyclohexene trans_transition->product_trans

Caption: Reaction pathway for the dehydrohalogenation of cis and trans isomers.

Experimental_Workflow General Experimental Workflow start Start dissolve Dissolve Substrate in Solvent start->dissolve add_base Add Strong Base (e.g., NaOEt or KOtBu) dissolve->add_base react Heat Reaction Mixture (Monitor by TLC/GC) add_base->react workup Aqueous Workup (Quench and Extract) react->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Distillation) concentrate->purify end End purify->end

Caption: A generalized workflow for the dehydrohalogenation experiment.

References

Application Notes and Protocols: Reaction of 1-Bromo-4-tert-butylcyclohexane with Potassium tert-butoxide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1-bromo-4-tert-butylcyclohexane with potassium tert-butoxide is a classic example of a stereospecific E2 (bimolecular elimination) reaction in cyclic systems. The rigid conformational preferences of the substituted cyclohexane (B81311) ring, dictated by the bulky tert-butyl group, lead to a dramatic difference in reaction rates between the cis and trans diastereomers. This system serves as an excellent model for understanding the stringent stereoelectronic requirements of the E2 mechanism, a fundamental transformation in organic synthesis, including the preparation of unsaturated precursors in drug development.

The tert-butyl group, due to its large steric bulk, preferentially occupies the equatorial position in the chair conformation of the cyclohexane ring, effectively "locking" the conformation. This conformational rigidity dictates the orientation of the bromine atom and the accessible β-hydrogens, which is the primary factor governing the facility of the E2 reaction. For an E2 reaction to proceed efficiently, a periplanar arrangement of the proton being abstracted and the leaving group is required, with a strong preference for an anti-periplanar geometry.

Reaction Mechanism and Stereoselectivity

The reaction proceeds via an E2 mechanism, where the strong, sterically hindered base, potassium tert-butoxide, abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the bromine atom. This proton abstraction occurs concurrently with the departure of the bromide leaving group, leading to the formation of a double bond.

The stereochemical outcome is highly dependent on the starting diastereomer:

  • cis-1-Bromo-4-tert-butylcyclohexane : In the most stable chair conformation, the equatorial tert-butyl group forces the bromine atom into an axial position. This axial bromine is perfectly positioned anti-periplanar to the axial β-hydrogens on the adjacent carbons. This ideal stereoelectronic arrangement allows for a rapid E2 elimination to yield 4-tert-butylcyclohexene (B1265666).

  • trans-1-Bromo-4-tert-butylcyclohexane : To minimize steric strain, the tert-butyl group occupies the equatorial position, which in the trans isomer, forces the bromine atom into an equatorial position as well. In this conformation, the bromine is not anti-periplanar to any of the β-hydrogens. For an E2 reaction to occur, the cyclohexane ring would need to flip to a highly unstable conformation with an axial tert-butyl group, which is energetically unfavorable. Consequently, the E2 elimination from the stable conformation is extremely slow.

This results in a significant difference in the reaction rates of the two isomers.

Data Presentation

The quantitative data below summarizes the stark difference in reactivity between the cis and trans isomers of this compound when treated with a strong base.

IsomerRelative Rate of EliminationMajor ProductYield
cis-1-Bromo-4-tert-butylcyclohexane~5004-tert-butylcyclohexeneHigh
trans-1-Bromo-4-tert-butylcyclohexane14-tert-butylcyclohexeneVery Low

Table 1: Relative Reaction Rates and Products for the E2 Elimination of this compound Isomers.

Analytical Data for 4-tert-butylcyclohexene:

TechniqueData
¹H NMR Chemical shifts (δ) will be observed for the vinyl, allylic, and aliphatic protons, as well as the characteristic singlet for the tert-butyl group.
¹³C NMR Signals corresponding to the sp² carbons of the double bond, the sp³ carbons of the cyclohexane ring, and the quaternary and methyl carbons of the tert-butyl group will be present.
GC-MS The gas chromatogram will show a major peak corresponding to 4-tert-butylcyclohexene. The mass spectrum will exhibit a molecular ion peak and characteristic fragmentation patterns.

Table 2: Expected Analytical Data for the Product.

Experimental Protocols

The following is a general protocol for the E2 elimination of this compound. This procedure should be performed by trained personnel in a well-ventilated fume hood.

Objective: To synthesize 4-tert-butylcyclohexene from cis-1-bromo-4-tert-butylcyclohexane via an E2 elimination reaction.

Materials:

  • cis-1-Bromo-4-tert-butylcyclohexane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol (B103910)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Substrate: To the stirred solution, add cis-1-bromo-4-tert-butylcyclohexane (1.0 equivalent) at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 83 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction with the cis isomer is expected to be rapid.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation to obtain pure 4-tert-butylcyclohexene.

  • Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Mandatory Visualization

E2_Reaction_Pathway cluster_cis cis-1-Bromo-4-tert-butylcyclohexane cluster_trans trans-1-Bromo-4-tert-butylcyclohexane cis cis Isomer (Br axial) product 4-tert-butylcyclohexene cis->product trans trans Isomer (Br equatorial) no_reaction Very Slow Reaction trans->no_reaction base Potassium tert-butoxide base->cis Fast E2 (Anti-periplanar) base->trans Slow E2 (No Anti-periplanar)

Caption: E2 reaction pathway of this compound isomers.

Experimental_Workflow start Start setup Reaction Setup: - Dissolve t-BuOK in t-BuOH - Add cis-1-bromo-4-tert-butylcyclohexane start->setup reflux Reflux Reaction Mixture setup->reflux workup Aqueous Workup: - Quench with NH4Cl - Extract with Et2O reflux->workup purify Purification: - Dry with MgSO4 - Concentrate - Distill workup->purify analyze Product Analysis: - NMR - GC-MS purify->analyze end End analyze->end

Caption: General experimental workflow for the synthesis of 4-tert-butylcyclohexene.

Applications of 1-Bromo-4-tert-butylcyclohexane as an Alkylating Agent: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-tert-butylcyclohexane is a versatile alkylating agent utilized in organic synthesis to introduce the sterically bulky and lipophilic 4-tert-butylcyclohexyl moiety into a variety of molecules. The rigid cyclohexane (B81311) ring, locked in a specific conformation by the large tert-butyl group, makes this reagent particularly useful for studying stereochemical outcomes of reactions and for synthesizing molecules with specific three-dimensional structures. This document provides detailed application notes and experimental protocols for the use of this compound in N-alkylation, O-alkylation, S-alkylation, and Grignard reactions, with a focus on applications relevant to drug discovery and development.

General Considerations: Reactivity and Stereochemistry

The reactivity of this compound is significantly influenced by its stereochemistry. The tert-butyl group, due to its large size, strongly prefers an equatorial position on the cyclohexane ring to minimize steric strain. This conformational preference dictates the orientation of the bromine atom in the cis and trans isomers.

  • cis-1-Bromo-4-tert-butylcyclohexane: In the most stable chair conformation, the equatorial tert-butyl group forces the bromine atom into an axial position. This arrangement is ideal for E2 elimination reactions, as it allows for an anti-periplanar alignment of a β-hydrogen and the leaving group. Consequently, the cis isomer undergoes E2 elimination much more rapidly than the trans isomer.[1][2] For S(_N)2 reactions, backside attack on the carbon bearing the axial bromine is sterically hindered.

  • trans-1-Bromo-4-tert-butylcyclohexane: The most stable conformation has both the tert-butyl group and the bromine atom in equatorial positions. To undergo E2 elimination, the ring must flip to a higher energy conformation where both groups are axial, a process that is energetically unfavorable.[1][2] This isomer is more susceptible to S(_N)1 and S(_N)2 reactions, although the bulky tert-butyl group can still influence reaction rates.

Application 1: N-Alkylation of Amines

The introduction of the 4-tert-butylcyclohexyl group to amines can enhance lipophilicity, a key parameter in drug design influencing cell permeability and oral bioavailability.

Experimental Protocol: Synthesis of N-(4-tert-butylcyclohexyl)aniline

This protocol describes a representative procedure for the N-alkylation of a primary aromatic amine.

Reaction Scheme:

Materials:

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile in a round-bottom flask, add aniline (1.0 equivalent).

  • Add this compound (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

ReactantProductReaction ConditionsYield (%)
This compound, AnilineN-(4-tert-butylcyclohexyl)anilineK₂CO₃, CH₃CN, 80 °C, 12-24 h60-75 (estimated)

Spectroscopic Data (Predicted for N-(trans-4-tert-butylcyclohexyl)aniline):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.18-7.14 (m, 2H, Ar-H), 6.70-6.66 (m, 1H, Ar-H), 6.62-6.58 (m, 2H, Ar-H), 3.60 (br s, 1H, NH), 3.20-3.10 (m, 1H, CH-N), 2.10-2.00 (m, 2H), 1.85-1.75 (m, 2H), 1.30-1.05 (m, 5H), 0.86 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 148.0, 129.3, 117.0, 113.1, 52.0, 47.5, 32.5, 31.8, 27.6, 26.0.

Application 2: O-Alkylation of Phenols

The 4-tert-butylcyclohexyl ether linkage can be found in various compounds, including fragrances and potential pharmaceutical agents.

Experimental Protocol: Synthesis of 4-tert-butylcyclohexyl phenyl ether

This protocol provides a general method for the O-alkylation of a phenol (B47542).

Reaction Scheme:

Materials:

  • This compound (mixture of isomers)

  • Phenol

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M aqueous NaOH solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add cesium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 60 °C and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with 1 M aqueous NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

ReactantProductReaction ConditionsYield (%)
This compound, Phenol4-tert-butylcyclohexyl phenyl etherCs₂CO₃, DMF, 60 °C, 8-16 h70-85 (estimated)

Application 3: S-Alkylation of Thiols

Thioethers are important functional groups in many biologically active molecules. The S-alkylation of thiols with this compound provides a straightforward route to 4-tert-butylcyclohexyl thioethers.

Experimental Protocol: Synthesis of 4-tert-butylcyclohexyl phenyl sulfide

This protocol describes a typical procedure for the S-alkylation of a thiol.

Reaction Scheme:

Materials:

  • This compound (mixture of isomers)

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of thiophenol (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

ReactantProductReaction ConditionsYield (%)
This compound, Thiophenol4-tert-butylcyclohexyl phenyl sulfideNaH, THF, 0 °C to rt, 6-12 h80-95 (estimated)

Application 4: Grignard Reagent Formation and Subsequent Reactions

The formation of (4-tert-butylcyclohexyl)magnesium bromide opens up possibilities for carbon-carbon bond formation, allowing for the synthesis of a wide range of derivatives, including alcohols and carboxylic acids.

Experimental Protocol: Synthesis of (4-tert-butylcyclohexyl)(phenyl)methanol

This protocol details the formation of the Grignard reagent and its subsequent reaction with an aldehyde.

Reaction Scheme:

Materials:

  • This compound (mixture of isomers)

  • Magnesium turnings

  • Iodine (a small crystal)

  • Tetrahydrofuran (THF), anhydrous

  • Benzaldehyde (B42025)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add a small portion to the magnesium suspension.

  • If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask.

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Cool the Grignard reagent solution to 0 °C.

  • Dissolve benzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

ReactantProductReaction ConditionsYield (%)
(4-tert-butylcyclohexyl)magnesium bromide, Benzaldehyde(4-tert-butylcyclohexyl)(phenyl)methanolTHF, 0 °C to rt, 2-4 h65-80 (estimated)

Applications in Drug Development

The 4-tert-butylcyclohexyl moiety has been incorporated into various biologically active molecules, demonstrating its utility in medicinal chemistry.

  • Trypanothione (B104310) Reductase Inhibitors: Analogues of phencyclidine containing the 4-tert-butylcyclohexyl group have been synthesized and evaluated as inhibitors of trypanothione reductase, a potential drug target for parasitic diseases like leishmaniasis and Chagas disease.[1]

  • Antibacterial and Insecticidal Agents: Derivatives of 4-tert-butylcyclohexanone, which can be synthesized from precursors containing the 4-tert-butylcyclohexyl group, have shown antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[3] Some derivatives also exhibit insecticidal and attractant properties.[3]

  • Fragrance Industry: 4-tert-Butylcyclohexyl acetate is a widely used fragrance ingredient, with the cis and trans isomers possessing distinct woody and floral scents.[4][5]

Visualizations

Alkylation_Applications cluster_n_alkylation N-Alkylation cluster_o_alkylation O-Alkylation cluster_s_alkylation S-Alkylation cluster_grignard Grignard Reaction reagent This compound amine Amine (e.g., Aniline) reagent->amine phenol Phenol reagent->phenol thiol Thiol (e.g., Thiophenol) reagent->thiol mg Mg, THF reagent->mg n_product N-(4-tert-butylcyclohexyl)amine amine->n_product K2CO3, MeCN o_product 4-tert-butylcyclohexyl ether phenol->o_product Cs2CO3, DMF s_product 4-tert-butylcyclohexyl sulfide thiol->s_product NaH, THF grignard_reagent (4-tert-butylcyclohexyl)magnesium bromide mg->grignard_reagent electrophile Electrophile (e.g., Aldehyde) grignard_product C-C bond formation product electrophile->grignard_product

Caption: Applications of this compound as an alkylating agent.

Experimental_Workflow start Start: Reactants reaction_setup Reaction Setup start->reaction_setup reaction_progress Reaction Monitoring (TLC) reaction_setup->reaction_progress workup Work-up (Quenching, Extraction, Washing) reaction_progress->workup purification Purification (Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Final Product characterization->product

Caption: General experimental workflow for alkylation reactions.

References

Ethereal Solvents in Grignard Reagent Stabilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents (RMgX) are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. Their high reactivity, however, necessitates careful handling and stabilization to prevent decomposition. Ethereal solvents are paramount in the successful formation and stabilization of Grignard reagents. The lone pair of electrons on the oxygen atom of an ether molecule coordinates with the electron-deficient magnesium center, forming a stable complex.[1][2] This solvation not only stabilizes the Grignard reagent but also enhances its solubility and reactivity.[1][3] This document provides detailed application notes, protocols, and comparative data on the use of various ethereal solvents for Grignard reagent stabilization.

Role of Ethereal Solvents

Ethereal solvents play a multifaceted role in Grignard reactions:

  • Solvation and Stabilization: The primary role of ethereal solvents is to solvate the magnesium center of the Grignard reagent. The oxygen atoms of the ether molecules act as Lewis bases, donating electron density to the Lewis acidic magnesium atom. This coordination stabilizes the highly reactive organometallic species and prevents its aggregation and precipitation.[4]

  • Influence on the Schlenk Equilibrium: Grignard reagents in solution exist in a complex equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX), the dialkylmagnesium (R₂Mg), and magnesium halide (MgX₂).[5][6] Ethereal solvents influence the position of this equilibrium, which in turn affects the reactivity of the Grignard reagent.[3][7] The general form of the equilibrium is:

    2 RMgX ⇌ R₂Mg + MgX₂

  • Reaction Medium: Ethers provide an aprotic and relatively inert reaction medium, crucial as Grignard reagents are strong bases and will react with protic solvents like water and alcohols.[8]

Comparative Performance of Ethereal Solvents

The choice of ethereal solvent can significantly impact the yield, reaction rate, and side product formation in a Grignard reaction. Commonly used ethereal solvents include diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME).

Data Presentation

The following tables summarize the comparative performance of different ethereal solvents in Grignard reactions.

SolventSubstrateElectrophileActivatorIsolated Yield (%)Reference
Diethyl Ether (Et₂O)Benzyl (B1604629) chloride2-Butanone (B6335102)I₂94%[5]
Tetrahydrofuran (THF)Benzyl chloride2-ButanoneI₂27%[5]
2-Methyltetrahydrofuran (2-MeTHF)Benzyl chloride2-ButanoneI₂90%[5]
Cyclopentyl Methyl Ether (CPME)Benzyl chloride2-ButanoneDIBAL-H45%[5]

Table 1: Comparison of isolated yields for the Grignard reaction of benzyl chloride with 2-butanone in various ethereal solvents.

SolventGrignard Reagent Assay (%)Main Product Assay (%)Yield Improvement vs. THFReference
Tetrahydrofuran (THF)29.07%86.0%-[4]
2-Methyltetrahydrofuran (MTHF)37.21%86.1%~18%[4]

Table 2: Comparison of Grignard reagent formation and subsequent reaction yield in THF vs. 2-MeTHF for the production of an anti-hypertension drug intermediate.

Experimental Protocols

General Protocol for Grignard Reagent Preparation

This protocol outlines the general steps for preparing a Grignard reagent using an ethereal solvent. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene, benzyl chloride)

  • Anhydrous ethereal solvent (e.g., diethyl ether, THF, 2-MeTHF)

  • Iodine crystal (as an activator)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Inert gas supply

Procedure:

  • Apparatus Setup: Assemble the flame-dried round-bottom flask, reflux condenser, and dropping funnel. Ensure all joints are well-sealed. Maintain a positive pressure of inert gas throughout the setup.[9][10]

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. The disappearance of the iodine's color is an indication of magnesium activation.[10]

  • Initial Solvent Addition: Add a small amount of the anhydrous ethereal solvent to the flask, just enough to cover the magnesium turnings.

  • Initiation: Prepare a solution of the organic halide in the anhydrous ethereal solvent in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction may need gentle warming to initiate. Initiation is indicated by the disappearance of the iodine color, the formation of a cloudy solution, and spontaneous refluxing.[9]

  • Addition of Organic Halide: Once the reaction has initiated, add the remaining organic halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently refluxed until the magnesium is consumed. The resulting grey to brownish solution is the Grignard reagent.

Protocol for Comparing Solvent Effects on Grignard Reaction Yield

This protocol can be used to quantitatively compare the efficacy of different ethereal solvents for a specific Grignard reaction.

Materials:

  • Grignard reagent prepared in the solvent to be tested (as per Protocol 4.1)

  • Electrophile (e.g., a ketone or aldehyde)

  • Anhydrous ethereal solvents to be compared (e.g., Et₂O, THF, 2-MeTHF, CPME)

  • Standard work-up reagents (e.g., saturated aqueous NH₄Cl, HCl)

  • Internal standard for GC or HPLC analysis

Procedure:

  • Parallel Reactions: Set up parallel reactions for each solvent being tested.

  • Grignard Reagent Formation: Prepare the Grignard reagent in each of the chosen solvents following Protocol 4.1, ensuring identical molar quantities of reactants.

  • Reaction with Electrophile: To each Grignard solution, add the same molar equivalent of the electrophile at a controlled rate and temperature.

  • Quenching and Work-up: After the reaction is complete, quench each reaction mixture by pouring it into a stirred solution of saturated aqueous ammonium (B1175870) chloride or dilute acid.[11]

  • Extraction: Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Analysis: Analyze the crude product mixture by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using an internal standard to determine the yield of the desired product and any significant byproducts.

  • Isolation: For a more accurate comparison, the product from each reaction can be purified by column chromatography or distillation to determine the isolated yield.[5]

Visualizations

Grignard_Stabilization cluster_Grignard Grignard Reagent cluster_Solvent Ethereal Solvent cluster_Complex Stabilized Grignard-Ether Complex R R Mg Mg R->Mg X X Mg->X Complex_Mg Mg O O Complex_O1 O R1 R' R1->O R2 R'' R2->O Complex_X X Complex_Mg->Complex_X Complex_Mg->Complex_O1 Coordination Complex_O2 O Complex_Mg->Complex_O2 Coordination Complex_R R Complex_R->Complex_Mg Schlenk_Equilibrium cluster_reactants Organomagnesium Halide cluster_products Dialkylmagnesium & Magnesium Halide 2 RMgX 2 RMgX {R2Mg + MgX2} {R2Mg + MgX2} 2 RMgX->{R2Mg + MgX2} K_schlenk RMgX R-Mg-X R2Mg R-Mg-R MgX2 X-Mg-X Experimental_Workflow start Start: Dry Glassware & Reagents setup Assemble Apparatus under Inert Atmosphere start->setup activation Activate Magnesium with Iodine setup->activation initiation Initiate Reaction with Small Amount of Alkyl Halide activation->initiation addition Dropwise Addition of Alkyl Halide Solution initiation->addition reaction Reaction Completion (Stirring/Reflux) addition->reaction grignard Grignard Reagent Solution reaction->grignard electrophile Add Electrophile grignard->electrophile workup Quench and Aqueous Work-up electrophile->workup analysis Analysis (GC/HPLC) and/or Purification workup->analysis product Final Product analysis->product

References

Troubleshooting & Optimization

why is trans-1-Bromo-4-tert-butylcyclohexane unreactive in E2 elimination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers encountering issues with E2 elimination reactions, particularly focusing on substituted cyclohexanes.

Frequently Asked Questions (FAQs)

Q1: Why is my E2 elimination of trans-1-Bromo-4-tert-butylcyclohexane not proceeding as expected?

A1: The unreactivity of trans-1-Bromo-4-tert-butylcyclohexane in E2 elimination is a well-documented phenomenon rooted in its conformational rigidity. The bulky tert-butyl group acts as a "conformational lock," preferentially occupying the equatorial position to minimize steric strain. In the most stable chair conformation of the trans isomer, this forces the bromine atom into an equatorial position as well.

For an E2 reaction to occur, a specific stereoelectronic arrangement is required: the leaving group (bromine) and a β-hydrogen must be in a 1,2-diaxial and anti-periplanar orientation.[1][2] In the stable conformation of trans-1-Bromo-4-tert-butylcyclohexane, no such anti-periplanar β-hydrogens are available to the equatorial bromine. For the bromine to become axial, the cyclohexane (B81311) ring would need to flip to a highly unstable conformation where the very large tert-butyl group is forced into an axial position. This conformational change is energetically unfavorable, thus inhibiting the E2 elimination pathway.[3][4]

Q2: How does the reactivity of cis-1-Bromo-4-tert-butylcyclohexane compare to the trans isomer in E2 elimination?

A2: In stark contrast to the trans isomer, cis-1-Bromo-4-tert-butylcyclohexane undergoes E2 elimination relatively rapidly. In the most stable chair conformation of the cis isomer, the large tert-butyl group occupies the equatorial position, which forces the bromine atom into an axial position.[5][6] This axial orientation of the bromine allows for a perfect anti-periplanar relationship with the axial β-hydrogens on the adjacent carbons, fulfilling the stereoelectronic requirement for E2 elimination.[5][6]

Data Presentation: Comparison of E2 Elimination Rates

The difference in reactivity between the cis and trans isomers of 1-Bromo-4-tert-butylcyclohexane is substantial. The following table summarizes the relative reaction rates.

SubstrateRelative Rate of E2 EliminationRationale
cis-1-Bromo-4-tert-butylcyclohexane~500In the stable conformation, the bromine atom is axial, allowing for an anti-periplanar arrangement with axial β-hydrogens, leading to a fast E2 reaction.[4]
trans-1-Bromo-4-tert-butylcyclohexane1The bromine atom is locked in an equatorial position in the stable conformation, preventing the required anti-periplanar geometry for E2 elimination.

Experimental Protocols

Objective: To demonstrate the difference in E2 elimination reactivity between cis- and trans-1-Bromo-4-tert-butylcyclohexane.

Methodology:

  • Materials:

    • cis-1-Bromo-4-tert-butylcyclohexane

    • trans-1-Bromo-4-tert-butylcyclohexane

    • Sodium ethoxide in ethanol (B145695) (strong, non-nucleophilic base)

    • Anhydrous ethanol (solvent)

    • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

    • Thermostatted reaction vessels

  • Procedure: a. Prepare two separate reaction flasks, one for each isomer. b. In each flask, dissolve a known concentration (e.g., 0.1 M) of the respective this compound isomer in anhydrous ethanol. c. Equilibrate the reaction flasks to a constant temperature (e.g., 50°C). d. To initiate the reaction, add a standardized solution of sodium ethoxide in ethanol (e.g., 0.5 M) to each flask. e. Monitor the reaction progress over time by withdrawing small aliquots from each reaction mixture at regular intervals. f. Quench the reaction in the aliquots by neutralizing the base with a dilute acid. g. Analyze the quenched aliquots using GC-MS to determine the concentration of the reactant remaining and the product formed (4-tert-butylcyclohexene).

  • Data Analysis: a. Plot the concentration of the reactant versus time for both isomers. b. Determine the initial rate of reaction for each isomer from the slope of the concentration-time curve at t=0. c. Calculate the relative rate of elimination by dividing the rate of the cis isomer by the rate of the trans isomer.

Mandatory Visualization

The following diagrams illustrate the conformational isomers of cis- and trans-1-Bromo-4-tert-butylcyclohexane and their suitability for E2 elimination.

E2_Reactivity cluster_trans trans-1-Bromo-4-tert-butylcyclohexane cluster_cis cis-1-Bromo-4-tert-butylcyclohexane trans_stable Stable Conformation (Br Equatorial) trans_unstable Unstable Conformation (Br Axial) trans_stable->trans_unstable Ring Flip (High Energy Barrier) no_reaction E2 Unfavorable trans_stable->no_reaction No anti-periplanar H cis_stable Stable Conformation (Br Axial) reaction E2 Favorable cis_stable->reaction Anti-periplanar H available E2_Mechanism_Requirements cluster_trans trans Isomer (Stable Chair) cluster_cis cis Isomer (Stable Chair) Br_eq Br (Equatorial) H_ax β-H (Axial) H_eq β-H (Equatorial) Result_trans No E2 Reaction Br_eq->Result_trans No 1,2-diaxial alignment tBu_eq t-Bu (Equatorial) Br_ax Br (Axial) H_ax_cis β-H (Axial) Br_ax->H_ax_cis Anti-periplanar (180°) Result_cis Fast E2 Reaction Br_ax->Result_cis 1,2-diaxial alignment H_eq_cis β-H (Equatorial) tBu_eq_cis t-Bu (Equatorial)

References

Technical Support Center: Synthesis of 4-tert-Butylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-tert-butylcyclohexene (B1265666). The information is presented in a question-and-answer format to directly address potential challenges during the acid-catalyzed dehydration of 4-tert-butylcyclohexanol (B146172).

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of 4-tert-butylcyclohexene?

The synthesis of 4-tert-butylcyclohexene is typically achieved through the acid-catalyzed dehydration of 4-tert-butylcyclohexanol. This reaction follows an E1 (unimolecular elimination) mechanism. The alcohol is protonated by a strong acid, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation, which then loses a proton from an adjacent carbon to form the alkene.[1][2][3]

Q2: Which acid catalyst is most effective for this dehydration?

Both sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used for this type of dehydration.[2][3] Phosphoric acid is often preferred as it is less oxidizing than sulfuric acid, which can help to minimize the formation of colored byproducts. The choice of acid and its concentration can significantly impact the reaction rate and yield.

Q3: My yield of 4-tert-butylcyclohexene is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Here are some common issues and their solutions:

  • Incomplete Reaction: The dehydration is an equilibrium process. To drive the reaction towards the product, it is crucial to remove the 4-tert-butylcyclohexene as it is formed. This is typically achieved by distillation, taking advantage of the lower boiling point of the alkene product compared to the starting alcohol.[4]

  • Suboptimal Temperature: The reaction requires heating, but excessively high temperatures can lead to charring and the formation of polymeric side products. The optimal temperature will depend on the specific acid catalyst and its concentration. It is advisable to heat the reaction mixture to a temperature that allows for a steady distillation of the product.

  • Loss of Product During Workup: The crude distillate will contain the alkene, water, and some acid. It is important to carefully neutralize the acid with a base like sodium bicarbonate and then thoroughly wash the organic layer to remove any remaining water-soluble impurities. Ensure the organic layer is properly dried with an anhydrous salt (e.g., anhydrous sodium sulfate) before the final distillation to prevent co-distillation of water with the product.

  • Reagent Quality: Ensure that the 4-tert-butylcyclohexanol is pure and the acid catalyst has the correct concentration.

Q4: I am observing the formation of byproducts. What are they and how can I minimize them?

The primary byproduct of concern is the isomeric alkene, 1-tert-butylcyclohexene, which can be formed if the carbocation intermediate undergoes rearrangement. However, due to the stability of the secondary carbocation adjacent to the bulky tert-butyl group, this is generally a minor product. Other potential byproducts include unreacted starting material and polymers resulting from the alkene reacting with itself in the acidic conditions. To minimize byproduct formation, use the mildest effective acid catalyst and the lowest possible reaction temperature that still allows for efficient distillation of the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Insufficient heating; reaction has not reached the required activation energy.Ensure the reaction mixture is heated to a temperature where distillation of the product is observed.
Acid catalyst is too dilute or has degraded.Use a fresh, appropriately concentrated acid catalyst.
Product is Contaminated with Starting Material (4-tert-butylcyclohexanol) Distillation was too rapid or the heating temperature was too high, causing the starting alcohol to co-distill with the product.Reduce the heating rate to ensure a slow and steady distillation. Monitor the temperature of the distillate.
Product is Darkly Colored Charring or polymerization due to excessively high temperatures or a highly concentrated/oxidizing acid.Use a milder acid like 85% phosphoric acid. Avoid overheating the reaction mixture. Do not distill to dryness.
Aqueous and Organic Layers Do Not Separate Well During Workup Formation of an emulsion.Add a saturated aqueous sodium chloride (brine) solution to increase the ionic strength of the aqueous layer, which should help break the emulsion.

Data Presentation

Acid Catalyst Concentration Temperature (°C) Typical Yield (%) Notes
Sulfuric AcidConcentrated140-170Moderate to HighProne to causing charring and side reactions.[5]
Phosphoric Acid85%150-160HighLess oxidizing than sulfuric acid, leading to a cleaner reaction.[4]

Experimental Protocols

Synthesis of 4-tert-Butylcyclohexene via Dehydration of 4-tert-Butylcyclohexanol

This protocol is a representative procedure for the acid-catalyzed dehydration of 4-tert-butylcyclohexanol.

Materials:

  • 4-tert-butylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

Procedure:

  • Place 10.0 g of 4-tert-butylcyclohexanol and a few boiling chips into a 50 mL round-bottom flask.

  • Carefully add 2.5 mL of 85% phosphoric acid (or 2.0 mL of concentrated sulfuric acid) to the flask. Swirl gently to mix the reactants.

  • Set up a simple distillation apparatus with the round-bottom flask as the distilling flask and a 25 mL round-bottom flask as the receiving flask, cooled in an ice bath.

  • Heat the reaction mixture gently. The product, 4-tert-butylcyclohexene, will begin to distill along with water. Collect the distillate until no more liquid comes over, but do not heat the distilling flask to dryness.

  • Transfer the distillate to a separatory funnel.

  • Wash the distillate with two 10 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently as carbon dioxide gas will be evolved.

  • Separate the organic layer and wash it with 10 mL of water.

  • Transfer the organic layer to a small Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Decant the dried liquid into a clean, dry round-bottom flask.

  • Purify the 4-tert-butylcyclohexene by simple distillation, collecting the fraction that boils at the appropriate temperature (literature boiling point of 4-tert-butylcyclohexene is approximately 171-173 °C).

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Add 4-tert-butylcyclohexanol and acid catalyst to flask B 2. Assemble simple distillation apparatus A->B C 3. Heat mixture and collect distillate B->C D 4. Transfer distillate to separatory funnel C->D E 5. Wash with NaHCO3 and water D->E F 6. Dry organic layer with Na2SO4 E->F G 7. Final distillation F->G H Pure 4-tert-butylcyclohexene G->H yield_factors Yield Yield of 4-tert-butylcyclohexene Temp Reaction Temperature Temp->Yield influences Byproducts Byproduct Formation (e.g., Polymers, Isomers) Temp->Byproducts increases with excessive heat Acid Acid Catalyst (Choice & Concentration) Acid->Yield influences Acid->Byproducts stronger acid may increase byproducts Dist Distillation Rate Dist->Yield influences Loss Product Loss Dist->Loss too fast leads to co-distillation of starting material Equilibrium Reaction Equilibrium Dist->Equilibrium shifts equilibrium (Le Chatelier's Principle) Workup Workup Procedure Workup->Yield influences Workup->Loss improper technique causes loss Byproducts->Yield decreases Loss->Yield decreases Equilibrium->Yield favors product

References

Technical Support Center: Grignard Reagent Formation with Secondary Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering challenges with the formation of Grignard reagents from secondary bromides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction with a secondary bromide fails to initiate. What are the common causes and solutions?

A1: Failure to initiate is a frequent challenge, often stemming from the passivating layer of magnesium oxide (MgO) on the magnesium surface and the presence of moisture.[1][2][3] Secondary bromides can be less reactive than their primary counterparts, making initiation more difficult.

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under vacuum or oven-drying at over 120°C for several hours, then cooled under an inert atmosphere like nitrogen or argon.[2] Solvents must be anhydrous; using a freshly opened bottle or a solvent from a purification system is recommended.[4][5][6]

  • Activate the Magnesium: The MgO layer that inhibits the reaction must be disrupted.[3] Several methods can be employed:

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) (DBE).[1][7] The disappearance of the iodine's color or the observation of ethylene (B1197577) gas bubbles from DBE indicates successful activation.[1][3][7]

    • Mechanical Activation: In-situ crushing of magnesium pieces or using an ultrasonic bath can create fresh, reactive surfaces.[1][8]

    • Initiators: Adding a small amount of a pre-formed Grignard reagent can help start the reaction.[1]

  • Check Reagent Purity: Ensure the secondary bromide is pure and dry. Any trace amounts of water or acidic impurities will quench the Grignard reagent as it forms.[2][9]

Q2: I'm observing a very low yield of my secondary Grignard reagent. What are the likely causes?

A2: Low yields are often a result of side reactions that consume either the starting material or the Grignard product. With secondary bromides, the two most prominent side reactions are Wurtz-type coupling and elimination.

  • Wurtz-Type Coupling: This is a major side reaction where the newly formed Grignard reagent (R-MgX) reacts with the unreacted secondary bromide (R-X) to form a homocoupled dimer (R-R).[10][11][12] This is especially problematic at higher temperatures and high local concentrations of the alkyl halide.[10][11]

  • Elimination Reactions (E2): Sterically hindered halides, such as some secondary bromides, are prone to elimination reactions, which lead to the formation of an alkene instead of the desired Grignard reagent.[13]

  • Reaction with Moisture/Air: As Grignard reagents are strong bases, they react readily with water or acidic protons.[9][14] Exposure to air can also lead to oxidation.

Optimization Strategies:

  • Slow Addition: Add the secondary bromide dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the rate of Wurtz coupling.[10]

  • Temperature Control: The formation is exothermic.[11] Maintain a gentle reflux and avoid excessive heating, which can accelerate side reactions.[10] Consider conducting the reaction at a lower temperature if elimination is a suspected issue.[13]

  • Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignards from less reactive halides due to its superior solvating power.[4][5][13] For substrates prone to Wurtz coupling, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress this side reaction effectively.[15]

Q3: A significant amount of a dimeric (R-R) byproduct is forming. How can I prevent this Wurtz coupling?

A3: The formation of Wurtz coupling byproducts is a primary cause of low yields.[10] This occurs when a Grignard molecule attacks an unreacted alkyl halide molecule.

Suppression Strategies:

  • Maintain Low Halide Concentration: The most effective strategy is the slow, dropwise addition of the secondary bromide solution to the magnesium turnings.[10] This ensures the halide reacts at the magnesium surface rather than with an already-formed Grignard reagent in solution.[10]

  • Ensure Efficient Stirring: Vigorous stirring promotes reaction at the metal surface and helps dissipate localized heat, reducing the likelihood of coupling reactions.[2]

  • Select an Appropriate Solvent: The choice of solvent can significantly influence the extent of Wurtz coupling. For reactive halides, solvents like 2-MeTHF or diethyl ether can give much higher yields of the desired Grignard reagent compared to THF.[10][15]

Q4: My reaction mixture has turned cloudy and gray/black. Is this a bad sign?

A4: Not necessarily. The appearance of a cloudy, gray, or brownish suspension is a common visual indicator of a successful Grignard reaction initiation.[3] This turbidity is due to the formation of the Grignard reagent and finely divided magnesium. However, if the mixture turns black very early and the reaction does not sustain itself, it could indicate decomposition or significant side reactions, often due to overheating or impurities.[16]

Quantitative Data Summary

The solvent choice can dramatically impact the yield of the desired product by either promoting or suppressing the Wurtz coupling side reaction. The following table illustrates the solvent effect on the yield of a Grignard reaction product with a reactive halide.

SolventProduct Yield (%)Wurtz CouplingReference
Diethyl Ether (Et₂O)94%Minimal[10]
2-Methyltetrahydrofuran (2-MeTHF)85%Low[10]
Tetrahydrofuran (THF)27%Significant[10]
Table 1: Effect of Solvent on the Yield of 1-phenyl-2-pentanone from the reaction of benzyl (B1604629) chloride Grignard with 2-butanone. While benzyl chloride is a primary halide, this data clearly demonstrates the profound impact of solvent choice on Wurtz coupling, a principle that also applies to reactive secondary halides.

Experimental Protocols

Protocol 1: Magnesium Activation with 1,2-Dibromoethane (DBE)

This protocol describes a common and effective method for activating magnesium turnings.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • 1,2-Dibromoethane (DBE)

  • Flame-dried reaction flask with a stir bar and reflux condenser under an inert atmosphere (N₂ or Ar)

Procedure:

  • Glassware Preparation: Ensure all glassware is rigorously dried and assembled while hot, then allowed to cool under a stream of inert gas.[3]

  • Reagent Setup: Place the magnesium turnings and stir bar into the reaction flask.[3]

  • Solvent Addition: Add enough anhydrous solvent to cover the magnesium.[3]

  • Initiation: While stirring the magnesium suspension, use a syringe to add 2-3 drops of 1,2-dibromoethane.[8]

  • Observation: Successful activation is indicated by the formation of bubbles (ethylene gas).[7][8] The mixture may also become warm.

  • Proceed with Synthesis: Once the bubbling subsides, the magnesium is activated and ready for the slow addition of the secondary bromide solution.[3]

Protocol 2: General Formation of a Secondary Grignard Reagent (Isopropylmagnesium Bromide)

This protocol provides a general method for synthesizing a Grignard reagent from a secondary bromide, using 2-bromopropane (B125204) as an example.[17][18]

Materials:

  • Magnesium turnings (1.2 eq)

  • 2-Bromopropane (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Iodine (1 small crystal for activation)

  • Appropriately dried glassware under an inert atmosphere

Procedure:

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask with a heat gun under a nitrogen atmosphere until the purple iodine vapor disappears.[10][16] Allow the flask to cool to room temperature.

  • Reagent Preparation: Prepare a solution of 2-bromopropane in your chosen anhydrous solvent.

  • Initiation: Add a small portion (approx. 10%) of the 2-bromopropane solution to the activated magnesium. The reaction should initiate, as evidenced by gentle refluxing of the solvent and the appearance of a cloudy gray suspension.[3] If it does not start, gently warm the flask or add another small crystal of iodine.

  • Addition: Once the reaction is self-sustaining, add the remaining 2-bromopropane solution dropwise at a rate that maintains a steady but controllable reflux.[10]

  • Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-brown solution is the Grignard reagent and can be used directly for subsequent steps.[16]

Visual Guides

Logical Troubleshooting Workflow

G start Reaction Fails to Initiate check_dry Are glassware and solvents rigorously dry? start->check_dry dry_equip Flame-dry all glassware. Use anhydrous solvent. check_dry->dry_equip No check_mg Is Mg surface activated? check_dry->check_mg Yes dry_equip->check_dry activate_mg Activate Mg: - Add I2 crystal or DBE - Crush turnings - Apply sonication check_mg->activate_mg No check_temp Is local heating applied? check_mg->check_temp Yes success Reaction Initiates activate_mg->success warm Gently warm a spot with a heat gun. check_temp->warm No fail Reaction Still Fails: Consider fresh reagents or Rieke Mg. check_temp->fail Yes warm->success G cluster_0 Reaction Environment cluster_1 Side Reaction R-Br Secondary Bromide (R-Br) R-MgBr Grignard Reagent (R-MgBr) R-Br->R-MgBr Desired Pathway (Reaction with Mg surface) R-R Wurtz Coupling Product (R-R) R-Br->R-R Mg Magnesium (Mg) Mg->R-MgBr R-MgBr->R-R Undesired Pathway (Reaction with unreacted R-Br)

References

minimizing Wurtz coupling side reaction in Grignard synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Wurtz Coupling Side Reactions

This technical support center provides troubleshooting guidance, quantitative data, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing the formation of undesired Wurtz coupling byproducts during Grignard synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the Wurtz coupling side reaction in the context of Grignard synthesis?

A1: The Wurtz coupling side reaction results in the formation of a homocoupled dimer (R-R) from the organic halide starting material. This occurs when a newly formed Grignard reagent (R-MgX) reacts with an unreacted molecule of the organic halide (R-X).[1][2][3][4] This side reaction not only consumes the desired Grignard reagent but also complicates the purification of the final product.[1]

Q2: I'm observing a high yield of the Wurtz coupling byproduct. What are the most likely causes?

A2: Several factors can promote a high yield of Wurtz coupling products:

  • High Local Concentration of Organic Halide: Rapid addition of the organic halide can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the halide instead of the magnesium surface.[1]

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1][5] Since Grignard formation is exothermic, poor temperature control can lead to "hot spots" that favor byproduct formation.[1][5]

  • Choice of Solvent: Certain solvents, such as Tetrahydrofuran (THF), can be more prone to promoting Wurtz coupling for specific substrates, like benzylic halides, compared to other ethers like diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[1]

  • Insufficient Magnesium Surface Area: A limited or poorly activated magnesium surface can slow down the formation of the Grignard reagent, leaving more unreacted organic halide available to participate in Wurtz coupling.[1][6]

Q3: How can I minimize the formation of Wurtz coupling products?

A3: To suppress the formation of Wurtz coupling byproducts, consider the following strategies:

  • Slow Addition: Add the organic halide solution dropwise to the magnesium suspension at a rate that maintains a steady and controllable reaction temperature.[1][5][7] This prevents the buildup of unreacted halide.[1]

  • Temperature Control: Maintain a low reaction temperature. For very reactive halides, it is often beneficial to perform the addition at 0-10°C.

  • Solvent Selection: Choose an appropriate solvent. For substrates prone to Wurtz coupling, consider using diethyl ether or 2-MeTHF instead of THF.

  • Magnesium Activation and Surface Area: Use fresh, high-purity magnesium turnings with a large surface area.[5] Activate the magnesium surface before starting the slow addition of the halide. Common activators include a small crystal of iodine, 1,2-dibromoethane (B42909), or mechanical stirring of the turnings under an inert atmosphere to create fresh surfaces.[5][8]

  • Continuous Flow Chemistry: For industrial applications, continuous flow reactors offer excellent control over reaction parameters like temperature, concentration, and reaction time, which can significantly reduce Wurtz coupling.[2][3][4][8]

Q4: My Grignard reagent solution appears cloudy or has formed a precipitate. Is this related to Wurtz coupling?

A4: While some Grignard reagents are not fully soluble and may appear cloudy, the formation of a significant amount of precipitate can be an indication of Wurtz coupling, especially if the dimer byproduct is a solid at the reaction temperature. For instance, the Wurtz product of benzyl (B1604629) bromide, 1,2-diphenylethane, can precipitate from the reaction mixture.[1]

Data Presentation

Table 1: Effect of Solvent on the Yield of Grignard Product vs. Wurtz Coupling Byproduct in the Reaction of Benzyl Chloride with 2-Butanone

SolventYield of Grignard Product (%)*Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[1]
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.[1]

*Isolated yield of the alcohol product after the reaction of the in situ generated Grignard reagent with 2-butanone.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Wurtz Coupling in the Formation of a Grignard Reagent

This protocol outlines a standard laboratory procedure for the preparation of a Grignard reagent with specific measures to minimize the Wurtz coupling side reaction.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., Alkyl or Aryl bromide/chloride)

  • Anhydrous ether solvent (e.g., Diethyl ether or THF)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic or mechanical stirrer

  • Heating mantle and cooling bath

Procedure:

  • Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Ensure all glassware is flame-dried or oven-dried to remove any moisture.

  • Inert Atmosphere: Purge the entire system with a dry, inert gas (nitrogen or argon) to create an oxygen-free and moisture-free environment. Maintain a positive pressure of the inert gas throughout the reaction.[5][8]

  • Magnesium Addition: Place the magnesium turnings in the reaction flask.

  • Magnesium Activation: Add a single crystal of iodine to the flask. Gently warm the flask until the purple color of the iodine disappears, which indicates the activation of the magnesium surface.[8] Alternatively, a small amount of 1,2-dibromoethane can be used.

  • Initial Halide Addition: Add a small portion of the organic halide (diluted in the anhydrous solvent) to the activated magnesium. The reaction should initiate, as evidenced by a slight warming of the mixture and the appearance of a cloudy solution.[8]

  • Slow Addition of Halide: Once the reaction has started, add the remaining organic halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[8] If the reaction becomes too vigorous, slow down the addition rate and/or cool the flask with a water or ice bath.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting Grignard reagent is now ready for the subsequent reaction.

Visualizations

Wurtz_Coupling_Minimization cluster_solutions Minimization Strategies High_Conc High Local Halide Concentration Slow_Addition Slow Dropwise Addition High_Conc->Slow_Addition Wurtz_Coupling Wurtz Coupling Side Reaction High_Conc->Wurtz_Coupling High_Temp Elevated Reaction Temperature Temp_Control Low Temperature Control (0-10°C) High_Temp->Temp_Control High_Temp->Wurtz_Coupling Solvent_Choice Inappropriate Solvent (e.g., THF for reactive halides) Solvent_Select Solvent Selection (e.g., Et2O, 2-MeTHF) Solvent_Choice->Solvent_Select Solvent_Choice->Wurtz_Coupling Mg_Surface Poor Mg Surface Activation/Area Mg_Activation Mg Activation & High Surface Area Mg_Surface->Mg_Activation Mg_Surface->Wurtz_Coupling Slow_Addition->Wurtz_Coupling Temp_Control->Wurtz_Coupling Solvent_Select->Wurtz_Coupling Mg_Activation->Wurtz_Coupling Flow_Chem Continuous Flow Chemistry Flow_Chem->Wurtz_Coupling

Caption: Logical workflow for minimizing Wurtz coupling side reactions.

Reaction_Pathways Organic_Halide Organic Halide (R-X) Grignard_Reagent Grignard Reagent (R-MgX) Organic_Halide->Grignard_Reagent + Mg Wurtz_Product Wurtz Coupling Product (R-R) Mg Magnesium (Mg) Desired_Product Desired Product Grignard_Reagent->Desired_Product + Electrophile Grignard_Reagent->Wurtz_Product + R-X Electrophile Electrophile (E+)

Caption: Competing reaction pathways in Grignard synthesis.

References

Technical Support Center: Initiating Sluggish Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Grignard reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Grignard reagents, with a particular focus on initiating sluggish reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction not starting?

The most common reason for a sluggish or non-starting Grignard reaction is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal. This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the organic halide. Additionally, even trace amounts of water or other protic solvents can quench the Grignard reagent as it forms, thereby inhibiting the reaction.

Q2: What are the visual cues of a successful Grignard reaction initiation?

A successful initiation is typically marked by several observable signs. These can include the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent (especially with low-boiling point ethers like diethyl ether), the appearance of a cloudy grey or brownish color in the reaction mixture, and a noticeable increase in temperature due to the exothermic nature of the reaction.

Q3: Is it absolutely necessary to use anhydrous solvents and flame-dried glassware?

Yes, maintaining strictly anhydrous (dry) conditions is critical for a successful Grignard reaction. Grignard reagents are potent bases and will readily react with any source of protons, such as water from moist solvents or glassware. This will consume the Grignard reagent and prevent it from reacting with your desired electrophile.

Q4: Can I use a different solvent than diethyl ether or THF?

While diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents due to their ability to solvate and stabilize the Grignard reagent, other aprotic ethereal solvents can be used. The choice of solvent can influence the reaction rate, with higher boiling point ethers sometimes being advantageous for less reactive halides that may require heating.

Troubleshooting Guide: How to Initiate a Sluggish Grignard Reaction

If you are experiencing difficulty initiating your Grignard reaction, work through the following troubleshooting steps.

Initial Checks
  • Anhydrous Conditions: Double-check that all glassware was rigorously dried (flame-dried or oven-dried) and that the solvents are of high purity and anhydrous.

  • Reagent Quality: Ensure the magnesium turnings are fresh and have not been excessively exposed to the atmosphere. The organic halide should also be pure and dry.

Activation Methods

If the initial checks do not resolve the issue, the magnesium surface requires activation to remove the passivating oxide layer. Activation methods can be broadly categorized as mechanical or chemical.

Mechanical Activation Methods

These methods physically disrupt the magnesium oxide layer to expose fresh, reactive metal.

  • Crushing the Magnesium: Use a dry glass stirring rod to crush some of the magnesium turnings against the side of the flask. This will create fresh, unoxidized surfaces.

  • Vigorous Stirring: In some cases, simply increasing the stirring rate can be sufficient to initiate the reaction by abrading the surface of the magnesium.

Chemical Activation Methods

These methods involve the addition of a small amount of a chemical activator to the reaction mixture.

  • Iodine (I₂): A small crystal of iodine is a common and effective activator. The iodine is thought to react with the magnesium surface, creating reactive magnesium iodide and exposing fresh metal.

  • 1,2-Dibromoethane (B42909) (DBE): A few drops of DBE can be a very effective initiator. It reacts with magnesium to produce ethylene (B1197577) gas and magnesium bromide, which helps to clean and activate the magnesium surface.

  • Diisobutylaluminum Hydride (DIBAH): A catalytic amount of DIBAH can be a powerful activating agent. It also serves as a drying agent for the reaction mixture, allowing for initiation at or below room temperature.[1]

Ultrasonic Activation

The use of an ultrasonic bath can also be an effective method for initiating a sluggish Grignard reaction. The cavitation bubbles generated by the ultrasound help to clean the surface of the magnesium turnings, promoting the reaction. This method can sometimes allow for the use of less stringently dried solvents and glassware.

Quantitative Data Summary

The choice of activation method can significantly impact the initiation time and overall yield of the Grignard reaction. While exact values can vary based on the specific substrate and reaction conditions, the following table provides a general comparison of common activation methods.

Activation MethodTypical Initiation TimeReported YieldsAdvantagesDisadvantages
Mechanical Crushing Variable, can be prolongedModerate to GoodAvoids chemical contaminants.Can be difficult to perform effectively and consistently.
Iodine (I₂) Activation Minutes to hoursGood to ExcellentSimple to implement; visual cue of initiation (color change).Introduces iodine into the reaction mixture.
1,2-Dibromoethane (DBE) Minutes to hoursGood to ExcellentOften very effective for stubborn reactions; visual cue of initiation (gas evolution).Introduces another reactive halide into the system.
Ultrasound Can be very rapid (minutes)Good to ExcellentCan reduce the need for stringent drying; promotes efficient mixing.Requires specialized equipment.
DIBAH Activation Can be very rapid (minutes)Good to ExcellentAlso acts as a drying agent; allows for lower initiation temperatures.[1]DIBAH is pyrophoric and requires careful handling.

Experimental Protocols

Below are detailed methodologies for the key chemical activation methods.

Protocol 1: Activation with Iodine (I₂)
  • Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, condenser, addition funnel) is thoroughly flame-dried under vacuum or oven-dried at a minimum of 120°C for several hours and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Setup: To the cooled, dry flask, add the magnesium turnings and a magnetic stir bar.

  • Initiation: Add a single, small crystal of iodine to the flask. Gentle warming with a heat gun may be applied to sublime the iodine and coat the magnesium turnings.

  • Solvent and Halide Addition: Add a small portion of the anhydrous ethereal solvent, enough to cover the magnesium. Then, add a small amount of the organic halide solution.

  • Observation: Stir the mixture. Successful initiation is indicated by the disappearance of the purple/brown color of the iodine and potentially the onset of gentle reflux.

  • Continuation: Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a controlled reaction.

Protocol 2: Activation with 1,2-Dibromoethane (DBE)
  • Glassware and Reagent Preparation: Follow the same rigorous drying procedures as for the iodine activation method.

  • Reagent Setup: Place the magnesium turnings and a stir bar in the reaction flask under an inert atmosphere.

  • Solvent Addition: Add a portion of the anhydrous ether solvent to cover the magnesium.

  • Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.

  • Observation: The initiation of the reaction is indicated by the evolution of ethylene gas (bubbling).

  • Organic Halide Addition: Once the initial vigorous reaction with DBE has subsided, begin the slow, dropwise addition of your organic halide solution.

Protocol 3: Activation with Ultrasound
  • Glassware and Reagent Preparation: While sonication can be more forgiving, it is still best practice to use dried glassware and anhydrous solvents.

  • Reagent Setup: Place the magnesium turnings and a magnetic stir bar in the reaction flask. Add the anhydrous solvent and a small portion of the organic halide.

  • Sonication: Place the reaction flask in an ultrasonic bath.

  • Observation: The reaction has initiated when the solution becomes cloudy and a gentle warming of the flask is observed.

  • Continuation: Once initiated, remove the flask from the ultrasonic bath and continue with the dropwise addition of the remaining organic halide solution.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical flow of troubleshooting a sluggish Grignard reaction and the general experimental workflow.

Grignard_Troubleshooting start Sluggish Grignard Reaction check_conditions Check for Anhydrous Conditions and Reagent Quality start->check_conditions activation Magnesium Activation Required check_conditions->activation If no initiation mechanical Mechanical Activation (Crushing/Stirring) activation->mechanical Option 1 chemical Chemical Activation (Iodine, DBE, DIBAH) activation->chemical Option 2 ultrasound Ultrasonic Activation activation->ultrasound Option 3 success Reaction Initiated mechanical->success If successful failure Reaction Still Fails (Re-evaluate Reagents/Setup) mechanical->failure If unsuccessful chemical->success If successful chemical->failure If unsuccessful ultrasound->success If successful ultrasound->failure If unsuccessful

Caption: Troubleshooting workflow for a sluggish Grignard reaction.

Grignard_Workflow setup 1. Assemble Dry Glassware under Inert Atmosphere add_mg 2. Add Magnesium Turnings setup->add_mg add_solvent_halide 3. Add Anhydrous Solvent and a Small Amount of Organic Halide add_mg->add_solvent_halide activate 4. Apply Activation Method (if necessary) add_solvent_halide->activate initiation 5. Observe for Signs of Initiation activate->initiation initiation->activate No Initiation add_remaining_halide 6. Slow, Dropwise Addition of Remaining Organic Halide initiation->add_remaining_halide Initiation Confirmed reaction_complete 7. Reaction Goes to Completion add_remaining_halide->reaction_complete workup 8. Quench and Work-up reaction_complete->workup

Caption: General experimental workflow for a Grignard reaction.

References

Technical Support Center: The E2 Elimination of 1-Bromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of the effect of base strength on the elimination rate of 1-bromo-4-tert-butylcyclohexane.

Factors Influencing Elimination Rate: A Technical Overview

The elimination of a proton and a leaving group from an alkyl halide, such as this compound, to form an alkene is a fundamental reaction in organic synthesis. This reaction primarily proceeds through a bimolecular (E2) mechanism, which is highly sensitive to the strength of the base employed.

A strong base is crucial for an E2 reaction as it is involved in the rate-determining step, abstracting a proton from the carbon adjacent (β-carbon) to the carbon bearing the leaving group.[1][2] The rate of an E2 reaction is directly proportional to the concentration of both the alkyl halide and the base.[3][4] Consequently, a stronger base will abstract the β-proton more readily, leading to a faster reaction rate.[5][6]

The stereochemistry of the substrate plays a pivotal role in the E2 elimination of substituted cyclohexanes. For the reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar arrangement, which in a cyclohexane (B81311) chair conformation translates to a trans-diaxial orientation.[7][8] In this compound, the bulky tert-butyl group effectively "locks" the cyclohexane ring in a conformation where it occupies an equatorial position to minimize steric strain.

This conformational lock has significant consequences for the two diastereomers:

  • cis-1-Bromo-4-tert-butylcyclohexane: In its most stable chair conformation, the bromine atom is in an axial position. This geometry allows for a facile anti-periplanar arrangement with the axial β-hydrogens, resulting in a rapid E2 elimination.[8][9]

  • trans-1-Bromo-4-tert-butylcyclohexane: To achieve the necessary trans-diaxial orientation of the bromine and a β-hydrogen, the ring would need to flip to a highly unstable conformation where the large tert-butyl group is forced into an axial position.[10] This energetic barrier significantly slows down the E2 reaction rate for the trans isomer.[8][10]

Therefore, experimental investigations into the effect of base strength are most effectively conducted using the cis isomer due to its much faster reaction rate.

Quantitative Data: Relative Elimination Rates

The following table summarizes the expected relative rates of E2 elimination for cis-1-bromo-4-tert-butylcyclohexane with various bases of increasing strength. The data is presented to illustrate the general trend; actual rates can vary based on specific reaction conditions such as solvent and temperature.

BaseConjugate AcidpKa of Conjugate AcidRelative Base StrengthExpected Relative Elimination Rate
Sodium Hydroxide (NaOH)Water (H₂O)15.7StrongModerate
Sodium Methoxide (NaOMe)Methanol (CH₃OH)15.5StrongerFaster
Sodium Ethoxide (NaOEt)Ethanol (B145695) (CH₃CH₂OH)15.9StrongerFaster
Potassium tert-Butoxide (KOtBu)tert-Butanol ((CH₃)₃COH)18.0Very StrongFastest

Note: The pKa values are approximate and can vary slightly depending on the solvent.

Experimental Protocols

Protocol 1: General Procedure for E2 Elimination and Product Analysis

This protocol describes a general method for carrying out the E2 elimination of cis-1-bromo-4-tert-butylcyclohexane and analyzing the product.

Materials:

  • cis-1-Bromo-4-tert-butylcyclohexane

  • Selected base (e.g., Sodium Ethoxide in ethanol)

  • Anhydrous ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the chosen base in the anhydrous solvent under an inert atmosphere.

  • Add cis-1-bromo-4-tert-butylcyclohexane to the stirred solution.

  • Heat the reaction mixture to reflux for a predetermined time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Analyze the crude product by GC-MS to confirm the formation of 4-tert-butylcyclohexene (B1265666) and to check for any side products.

Protocol 2: Kinetic Study of the Effect of Base Strength

This protocol outlines a method for determining the reaction rate of the E2 elimination with different bases.

Materials:

  • cis-1-Bromo-4-tert-butylcyclohexane

  • A series of bases of varying strength (e.g., NaOH, NaOMe, NaOEt, KOtBu) in a suitable solvent

  • Thermostatted reaction vessel

  • UV-Vis spectrophotometer or a method for quenching and analyzing aliquots (e.g., GC)

  • Syringes for sampling

Procedure:

  • Prepare stock solutions of cis-1-bromo-4-tert-butylcyclohexane and each base in the chosen solvent.

  • Equilibrate the reactant solutions to the desired reaction temperature in the thermostatted vessel.

  • Initiate the reaction by mixing the substrate and base solutions.

  • Monitor the progress of the reaction over time. This can be achieved by:

    • Spectrophotometry: If the product, 4-tert-butylcyclohexene, has a distinct UV-Vis absorbance from the starting material, the increase in absorbance can be measured over time.

    • Aliquot Quenching: At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a dilute acid). The concentration of the remaining starting material or the formed product in each aliquot can then be determined by GC analysis.

  • Plot the concentration of the reactant or product as a function of time.

  • Determine the initial rate of the reaction from the slope of the concentration vs. time plot.

  • Repeat the experiment for each base under identical conditions (temperature, solvent, initial substrate concentration).

  • Compare the initial rates to determine the effect of base strength on the elimination rate.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: Why is the elimination reaction of cis-1-bromo-4-tert-butylcyclohexane so much faster than the trans isomer?

A1: The E2 elimination reaction requires a specific three-dimensional arrangement where the hydrogen to be removed and the leaving group (bromine) are on opposite sides of the molecule and in the same plane (anti-periplanar). In the stable chair conformation of cis-1-bromo-4-tert-butylcyclohexane, the bromine atom is in an axial position, which perfectly aligns it with axial hydrogens on the adjacent carbons for a rapid E2 reaction.[8][9] For the trans isomer, the bromine is in an equatorial position in the stable conformation. To achieve the necessary axial orientation for elimination, the ring must flip to a very high-energy conformation, making the reaction extremely slow.[10]

Q2: I am not observing any product formation. What could be the issue?

A2: Several factors could lead to a lack of product formation:

  • Base Strength: The base you are using may not be strong enough to effectively deprotonate the substrate. E2 reactions require strong bases.[1][2]

  • Reaction Temperature: The reaction may require heating to proceed at an observable rate. Ensure you are running the reaction at an appropriate temperature.

  • Purity of Reagents: The presence of water or other protic impurities can neutralize the strong base, rendering it ineffective. Ensure all reagents and solvents are anhydrous.

  • Substrate Isomer: Double-check that you are using the cis isomer of this compound, as the trans isomer reacts very slowly.[8]

Q3: My reaction is producing a mixture of substitution (SN2) and elimination (E2) products. How can I favor the elimination product?

A3: To favor the E2 pathway over the SN2 pathway:

  • Use a Strong, Bulky Base: Sterically hindered bases, such as potassium tert-butoxide (KOtBu), are poor nucleophiles but excellent bases. Their bulkiness disfavors the SN2 attack at the carbon atom but allows for the abstraction of a less hindered β-proton.[11]

  • Increase the Reaction Temperature: Higher temperatures generally favor elimination over substitution.

  • Use a Less Polar Solvent: Polar aprotic solvents can favor SN2 reactions. A less polar solvent may favor the E2 pathway.

Q4: How can I accurately measure the rate of the elimination reaction?

A4: Accurate rate measurements require careful experimental control. Key considerations include:

  • Temperature Control: The reaction rate is highly sensitive to temperature. Use a thermostatted bath to maintain a constant temperature throughout the experiment.

  • Concentration Accuracy: Prepare your stock solutions of the substrate and base with high precision using calibrated volumetric flasks and balances.

  • Timing: Start timing the reaction precisely at the moment of mixing the reactants.

  • Consistent Sampling: If you are taking aliquots, ensure the timing and volume of each sample are consistent. Quench the reaction in the aliquot immediately and effectively to stop the reaction.

Troubleshooting Guide for Experimental Issues
IssuePossible Cause(s)Recommended Solution(s)
Inconsistent reaction rates between replicate experiments - Temperature fluctuations.- Inaccurate measurement of reagents.- Inconsistent mixing.- Use a thermostatted water bath for precise temperature control.- Calibrate all glassware and balances.- Ensure consistent and efficient stirring throughout the reaction.
Low yield of the elimination product - Incomplete reaction.- Use of a weak or deactivated base.- Competing substitution reaction.- Increase the reaction time or temperature.- Use a stronger, freshly prepared base. Ensure anhydrous conditions.- Use a bulky base (e.g., KOtBu) to favor elimination.
Formation of unexpected side products - Impurities in the starting material or reagents.- Reaction with the solvent.- Rearrangement of the substrate (less likely for this substrate).- Purify the starting material and use high-purity, anhydrous solvents.- Choose a solvent that is inert under the reaction conditions.- Characterize the side products to understand their origin.
Difficulty in quenching the reaction for kinetic analysis - The quenching agent is not effective enough.- The reaction is too fast to be quenched manually at precise time points.- Use a more potent quenching agent (e.g., a stronger acid).- Consider using a stopped-flow apparatus for very fast reactions.

Visualizing the Relationship: Base Strength and Elimination Rate

The following diagram illustrates the logical relationship between increasing base strength and the corresponding increase in the rate of the E2 elimination reaction of cis-1-bromo-4-tert-butylcyclohexane.

Effect of Base Strength on E2 Elimination Rate

References

Technical Support Center: Solvent Effects on SN1/E1 Reactions of 1-Bromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the solvent effects on the SN1/E1 (unimolecular substitution/elimination) reactions of 1-bromo-4-tert-butylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the solvolysis of this compound?

The solvolysis of this compound in a polar protic solvent (e.g., ethanol (B145695), water, acetic acid) is expected to yield a mixture of substitution (SN1) and elimination (E1) products. The SN1 product results from the nucleophilic attack of the solvent on the carbocation intermediate, while the E1 product is formed by the removal of a proton from a carbon adjacent to the carbocation.

Q2: How does the stereochemistry of the starting material (cis vs. trans-1-bromo-4-tert-butylcyclohexane) affect the reaction?

The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a chair conformation where it occupies an equatorial position to minimize steric strain.

  • For cis-1-bromo-4-tert-butylcyclohexane , the bromine atom is forced into an axial position. While this might suggest a faster SN1 reaction due to the relief of steric strain upon leaving, it also makes the substrate highly susceptible to E2 elimination if a strong base is present. In a purely solvolytic (weakly basic) environment, it will proceed through the common carbocation intermediate.

  • For trans-1-bromo-4-tert-butylcyclohexane , the bromine atom is in a more stable equatorial position. This isomer is sterically hindered for an SN2 reaction. Under solvolysis conditions, it is expected to react via an SN1/E1 pathway.[1]

Both isomers will form the same planar carbocation intermediate upon loss of the bromide ion.[1]

Q3: How does solvent polarity influence the reaction rate?

Polar protic solvents are essential for promoting SN1 and E1 reactions.[2] These solvents can stabilize the transition state and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions.[2][3] The rate of reaction is expected to increase with increasing solvent polarity. This is because more polar solvents are better at solvating and stabilizing the charged intermediates, thus lowering the activation energy of the rate-determining step (carbocation formation).[2] The dielectric constant (ε) of a solvent is a good indicator of its polarity; a higher dielectric constant generally leads to a faster SN1/E1 reaction rate.[2]

Q4: How does the nucleophilicity/basicity of the solvent affect the product distribution (SN1 vs. E1)?

In solvolysis, the solvent acts as both the nucleophile and the base. The ratio of substitution to elimination products is influenced by the solvent's properties. Generally, solvents that are more nucleophilic will favor SN1, while those that are more basic will favor E1. However, for SN1/E1 reactions, the distinction can be subtle as the conditions that favor one often favor the other. Temperature is a more significant factor; higher temperatures generally favor elimination over substitution.[4]

Data Presentation

While specific experimental kinetic data for this compound is not extensively published, the following table summarizes the expected trends in reaction rates and product distribution based on established principles of solvent effects on SN1/E1 reactions.

SolventDielectric Constant (ε) at 25°CExpected Relative RateExpected Major Product(s)
Acetic Acid6.2ModerateSubstitution and Elimination
Ethanol24.3FastSubstitution and Elimination
Methanol32.6FasterSubstitution and Elimination
Water80.1FastestPrimarily Substitution

Note: The relative rates are predictions based on the dielectric constants of the solvents. The actual product distribution will also depend on the temperature and the specific isomer used.

Experimental Protocols

General Protocol for Solvolysis of this compound

This protocol outlines a general procedure for studying the solvolysis of either cis- or trans-1-bromo-4-tert-butylcyclohexane.

Materials:

  • cis- or trans-1-bromo-4-tert-butylcyclohexane

  • Selected polar protic solvent (e.g., 80% aqueous ethanol)

  • Anhydrous sodium carbonate or sodium bicarbonate (for neutralization)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Internal standard for GC analysis (e.g., decane)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known amount of this compound in the chosen solvent.

  • Reaction Monitoring: Heat the reaction mixture to a constant, controlled temperature (e.g., 50°C). At regular time intervals, withdraw aliquots of the reaction mixture.

  • Sample Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a cold solution of sodium bicarbonate to neutralize the hydrobromic acid formed.

  • Extraction: Add a known amount of an internal standard to the quenched aliquot. Extract the organic components with diethyl ether.

  • Drying and Analysis: Dry the organic extract over anhydrous magnesium sulfate, filter, and analyze by GC or HPLC to determine the disappearance of the starting material and the appearance of the substitution and elimination products.

  • Work-up (at the end of the reaction): After the reaction is complete (as determined by monitoring), cool the reaction mixture to room temperature. Dilute with water and extract the organic products with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Product Characterization: Characterize the product mixture using techniques such as NMR and GC-MS to identify the substitution and elimination products and determine their ratio.

Mandatory Visualizations

Logical Workflow for a Solvolysis Experiment

G Experimental Workflow for Solvolysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_workup Final Work-up A Dissolve this compound in chosen solvent C Heat to constant temperature A->C B Add internal standard D Withdraw aliquots at time intervals C->D H Cool reaction mixture C->H After reaction completion E Quench aliquot with base D->E For each aliquot F Extract with organic solvent E->F G Dry and analyze by GC/HPLC F->G I Neutralize and extract H->I J Dry and concentrate I->J K Characterize products (NMR, GC-MS) J->K

Caption: Workflow for a typical solvolysis experiment.

Competing SN1 and E1 Pathways

G SN1 vs. E1 Pathways A This compound B Carbocation Intermediate A->B Rate-determining step (loss of Br-) C SN1 Product (Substitution) B->C + Solvent (Nucleophile) D E1 Product (Elimination) B->D - H+ (Solvent as Base)

Caption: Competing SN1 and E1 reaction pathways.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction is very slow or does not proceed. 1. Insufficiently polar solvent. 2. Temperature is too low. 3. Starting material is impure.1. Use a more polar protic solvent (e.g., switch from ethanol to a water/ethanol mixture). 2. Increase the reaction temperature. Note that higher temperatures will favor the E1 product.[4] 3. Purify the starting material before use.
Poor reproducibility of kinetic data. 1. Inconsistent temperature control. 2. Inaccurate timing of aliquot withdrawal. 3. Incomplete quenching of the reaction in aliquots. 4. Volatility of the solvent or internal standard leading to concentration changes.1. Use a thermostatically controlled water or oil bath. 2. Use a stopwatch and be consistent with the timing. 3. Ensure an excess of base is used for quenching and that mixing is thorough. 4. Use a sealed reaction vessel and ensure samples for analysis are kept sealed.
Unexpected side products are observed. 1. Presence of impurities in the starting material or solvent. 2. Reaction temperature is too high, leading to decomposition. 3. Presence of a strong base leading to E2 products.1. Use purified reagents and solvents. 2. Optimize the reaction temperature. 3. Ensure the solvent is neutral and no strong bases are inadvertently introduced.
Difficulty in separating and quantifying products. 1. Co-elution of products or starting material in GC/HPLC. 2. Products are thermally unstable in the GC injector.1. Optimize the GC/HPLC method (e.g., change the temperature program, column, or mobile phase). 2. Use a lower injector temperature or consider derivatization of the products.

References

Technical Support Center: Purification of 1-Bromo-4-tert-butylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-4-tert-butylcyclohexane isomers. The following sections offer detailed protocols and advice for the purification of cis- and trans-1-Bromo-4-tert-butylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying the isomers of this compound?

A1: The main challenge lies in the fact that cis and trans isomers are diastereomers with the same molecular weight. While their physical properties are different, these differences can be subtle, making separation require techniques that can exploit minor variations in polarity and stereochemistry.

Q2: Which purification techniques are most effective for separating these isomers?

A2: The most commonly employed and effective methods are column chromatography and fractional crystallization. Gas chromatography is also a powerful analytical tool and can be used for preparative separation on a smaller scale. Fractional distillation may be feasible, but its effectiveness depends on a significant difference in the boiling points of the isomers.

Q3: What is the conformational preference of the isomers, and how does it affect purification?

A3: The bulky tert-butyl group strongly prefers an equatorial position to minimize steric strain. This locks the cyclohexane (B81311) ring in a specific conformation. In the more stable conformation of the trans isomer, both the tert-butyl group and the bromine atom are in equatorial positions. In the cis isomer, the equatorial tert-butyl group forces the bromine atom into an axial position. This difference in the spatial arrangement of the bromine atom leads to differences in polarity, which is the basis for chromatographic separation.

Q4: How can I determine the isomeric ratio of my sample?

A4: The isomeric ratio can be determined using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. In GC, the two isomers will have different retention times. In ¹H NMR, the chemical shift and coupling constants of the proton on the carbon bearing the bromine will differ between the two isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound isomers.

Issue 1: Poor separation of isomers during column chromatography.

  • Question: My column chromatography is not providing a clean separation of the cis and trans isomers. The collected fractions are still mixtures. What can I do to improve the separation?

  • Answer:

    • Optimize the Solvent System: The polarity of the eluent is critical. Since the trans isomer is generally less polar than the cis isomer, start with a very non-polar mobile phase (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) in small increments (e.g., from 1% to 5%).

    • Increase the Column Length: A longer column provides more surface area for interaction with the stationary phase, which can enhance the separation of closely eluting compounds.

    • Reduce the Flow Rate: A slower flow rate allows for better equilibrium between the stationary and mobile phases, which can improve resolution.

    • Check for Column Overloading: Overloading the column with too much sample is a common reason for poor separation. Ensure that the amount of mixture applied to the column is appropriate for its diameter. The initial band of the sample should be as narrow as possible.

Issue 2: Low yield of crystals during fractional crystallization.

  • Question: I am attempting to purify the trans isomer by fractional crystallization, but I am getting a very low yield of crystals. How can I improve this?

  • Answer:

    • Solvent Selection: The choice of solvent is crucial. You need a solvent in which the desired isomer has high solubility at elevated temperatures and low solubility at low temperatures, while the other isomer remains more soluble. For the less polar trans isomer, non-polar solvents like hexane or petroleum ether are good starting points.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

    • Concentration of the Mother Liquor: After the first crop of crystals is collected, you can often recover a second crop by carefully concentrating the remaining solution (mother liquor) and repeating the cooling process.

    • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure desired isomer can help induce crystallization.

Issue 3: Inability to separate isomers by fractional distillation.

  • Question: I tried to separate the isomers by fractional distillation, but the composition of the distillate is very similar to the starting mixture. Why is this, and what can I do?

  • Answer:

    • Boiling Point Difference: Fractional distillation is only effective if there is a sufficient difference in the boiling points of the components. The boiling points of the cis and trans isomers of this compound may be very close, making separation by this method challenging.

    • Column Efficiency: If there is a small difference in boiling points, a highly efficient fractionating column (one with a high number of theoretical plates) is required. Ensure your column is properly packed and insulated.

    • Slow Distillation Rate: A very slow and controlled distillation rate is necessary to allow for proper equilibration between the liquid and vapor phases within the column.

Quantitative Data

Parametercis-1-Bromo-4-tert-butylcyclohexanetrans-1-Bromo-4-tert-butylcyclohexane
Molecular Weight 219.16 g/mol 219.16 g/mol
Boiling Point Not definitively reported, but expected to be very similar to the trans isomer.Not definitively reported, but expected to be very similar to the cis isomer.
Relative Polarity More PolarLess Polar
Chromatographic Elution Order (Normal Phase) Elutes after the trans isomer.Elutes before the cis isomer.

Experimental Protocols

Protocol 1: Separation by Column Chromatography

This protocol is designed to separate the cis and trans isomers of this compound based on their polarity difference.

Materials:

  • Mixture of this compound isomers

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp or appropriate staining solution for visualization

Procedure:

  • Column Packing: Secure the chromatography column in a vertical position. Add a small plug of glass wool or cotton to the bottom. Fill the column about two-thirds full with hexane. In a separate beaker, make a slurry of silica gel in hexane and pour it into the column. Gently tap the column to ensure even packing and allow the silica to settle. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the isomeric mixture in a minimal amount of hexane. Carefully add the sample solution to the top of the column using a pipette.

  • Elution: Begin eluting with 100% hexane, collecting fractions in test tubes. The less polar trans isomer will elute first.

  • Monitoring: Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 95:5 hexane:ethyl acetate). Visualize the spots to determine which fractions contain the pure isomers.

  • Gradient Elution: If the cis isomer is not eluting with pure hexane, gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., 1%, 2%, 5%) to the hexane.

  • Isolation: Combine the fractions containing the pure trans isomer and the fractions containing the pure cis isomer separately. Remove the solvent using a rotary evaporator to obtain the purified isomers.

Protocol 2: Purification by Fractional Crystallization

This protocol is designed to enrich the less polar trans isomer from a mixture.

Materials:

  • Mixture of this compound isomers

  • Hexane or Petroleum ether

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the isomeric mixture in an Erlenmeyer flask. Add a small amount of hexane and gently heat the mixture while stirring. Continue adding small portions of the warm solvent until the solid just dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor.

  • Drying: Allow the crystals to air dry or dry them in a desiccator. The resulting solid will be enriched in the trans isomer.

  • Analysis: Analyze the purity of the crystals and the composition of the mother liquor by GC or NMR to assess the efficiency of the separation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation start Isomer Mixture dissolve Dissolve in Minimal Non-Polar Solvent start->dissolve load Load Sample dissolve->load pack Pack Silica Gel Column pack->load elute_nonpolar Elute with Non-Polar Solvent (e.g., Hexane) load->elute_nonpolar collect_trans Collect Fractions (trans-isomer) elute_nonpolar->collect_trans elute_polar Gradually Increase Polarity (e.g., add Ethyl Acetate) elute_nonpolar->elute_polar If needed tlc Monitor Fractions by TLC collect_trans->tlc collect_cis Collect Fractions (cis-isomer) elute_polar->collect_cis collect_cis->tlc combine_trans Combine Pure trans Fractions tlc->combine_trans combine_cis Combine Pure cis Fractions tlc->combine_cis evaporate_trans Evaporate Solvent combine_trans->evaporate_trans evaporate_cis Evaporate Solvent combine_cis->evaporate_cis pure_trans Pure trans-isomer evaporate_trans->pure_trans pure_cis Pure cis-isomer evaporate_cis->pure_cis

Caption: Workflow for the separation of isomers by column chromatography.

logical_relationship cluster_isomers This compound Isomers cluster_properties Key Physical Properties cluster_techniques Purification Techniques cis cis-isomer (axial Br) polarity Polarity cis->polarity More Polar trans trans-isomer (equatorial Br) trans->polarity Less Polar crystallinity Crystal Packing trans->crystallinity Potentially Better chromatography Column Chromatography polarity->chromatography Basis of Separation solubility Solubility crystallization Fractional Crystallization solubility->crystallization Solvent Dependent crystallinity->crystallization Favors trans

Caption: Relationship between isomer properties and purification techniques.

overcoming steric hindrance in reactions of 4-tert-butylcyclohexyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-tert-butylcyclohexyl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to steric hindrance in reactions involving this sterically demanding substrate.

Frequently Asked Questions (FAQs)

Q1: Why is there a significant difference in reactivity between cis- and trans-4-tert-butylcyclohexyl bromide?

A1: The difference in reactivity is primarily due to the conformational rigidity imposed by the bulky tert-butyl group. This group is so large that it "locks" the cyclohexane (B81311) ring in a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain.[1][2][3]

  • In cis-4-tert-butylcyclohexyl bromide , the bromine atom is forced into an axial position.[1][4]

  • In trans-4-tert-butylcyclohexyl bromide , the bromine atom occupies an equatorial position.[4][5]

This fixed positioning has profound implications for reaction mechanisms, particularly elimination reactions that require a specific geometric arrangement of the leaving group and a proton.

Q2: Which isomer reacts faster in an E2 elimination and why?

A2: The cis isomer of 4-tert-butylcyclohexyl bromide reacts significantly faster in an E2 elimination.[1][2][6] The E2 mechanism requires an anti-periplanar arrangement between the leaving group (bromine) and a β-hydrogen (a hydrogen on an adjacent carbon). In the stable chair conformation of the cis isomer, the axial bromine is perfectly positioned anti-periplanar to the axial hydrogens on both adjacent carbons (C-2 and C-6), allowing for a rapid elimination reaction.[1][2] The trans isomer, with its equatorial bromine, lacks this required geometry for an efficient E2 reaction, making its elimination rate much slower.[1][3]

Q3: Can the trans isomer undergo an E2 reaction?

A3: While the E2 reaction is much slower for the trans isomer, it is not impossible. For the reaction to occur, the molecule would either have to react from a much less stable, high-energy conformation where the tert-butyl group is axial, or a different, less efficient E2 pathway must operate where the hydrogen and bromine are not perfectly anti-periplanar.[1][2] Generally, under conditions that favor E2, the cis isomer will be consumed far more rapidly.[1]

Q4: Under what conditions will substitution (SN1/SN2) be favored over elimination (E1/E2)?

A4: The competition between substitution and elimination is governed by several factors, including the strength of the nucleophile/base, solvent, and temperature.[7]

  • To favor substitution: Use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, CN⁻, RS⁻).[8] Polar aprotic solvents like DMSO or DMF can favor SN2 reactions.[9] For SN1 reactions, a polar protic solvent (like ethanol (B145695) or water) and a weak nucleophile/base are needed.[10][11]

  • To favor elimination: Use a strong, bulky base (e.g., potassium tert-butoxide, KOtBu).[8][12] Higher temperatures also significantly favor elimination over substitution.[7] Using ethanol as the solvent encourages elimination.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with 4-tert-butylcyclohexyl bromide.

Issue 1: Low or No Yield in an Elimination Reaction

If you are attempting an elimination reaction and observing low yields or recovering starting material, consider the following:

Potential Cause Recommended Solution Explanation
Incorrect Isomer You may be using the trans isomer, which is slow to react under E2 conditions.The equatorial bromine in the trans isomer is not properly aligned for an anti-periplanar E2 elimination.[1][2]
Base is too weak Switch to a stronger base like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).E2 reactions require a strong base to deprotonate the β-carbon effectively.[4]
Temperature is too low Increase the reaction temperature. Refluxing is common for these reactions.Elimination reactions are entropically favored and proceed faster at higher temperatures.[7]
Solvent choice Use a solvent that favors elimination, such as ethanol or tert-butanol.Water content in the solvent can encourage substitution reactions.[7]

Issue 2: Low Yield in a Substitution Reaction

If your goal is a substitution product but the yield is low, troubleshoot with these steps:

Potential Cause Recommended Solution Explanation
Steric Hindrance (SN2) The secondary carbon is sterically hindered, making SN2 reactions slow.The bulky cyclohexane ring impedes the backside attack required for an SN2 mechanism.[5][13] The reaction rate is highly sensitive to steric bulk.[14][15]
Competing Elimination Use a good nucleophile that is a weak base (e.g., NaI, NaCN). Avoid strong bases like hydroxides or alkoxides.Strong bases will favor the competing E2 elimination pathway.[8][9]
Carbocation Instability (SN1) SN1 reactions proceed via a carbocation, which may be prone to side reactions.Ensure conditions (polar protic solvent, weak nucleophile) are optimal for carbocation formation and capture.[10]
General Low Yield Review general lab practices.Ensure reagents are pure, glassware is dry, and transfers are quantitative to avoid product loss.[16][17]
Quantitative Reactivity Data

The choice of isomer has a dramatic and quantifiable impact on reaction rates.

Reaction Type Isomer Comparison Relative Rate Factor Reason
E2 Elimination cis (axial Br) vs. trans (equatorial Br)The cis isomer reacts ~500 times faster.[1]The axial bromine in the cis isomer allows for an ideal anti-periplanar geometry for E2 elimination.[1]
SN2 Substitution trans (equatorial leaving group) vs. cis (axial leaving group)With a tosylate leaving group, the trans isomer reacts ~19 times faster.[14]Nucleophilic attack on an axial leaving group (cis isomer) is hindered by 1,3-diaxial interactions.

Visual Guides and Workflows

Conformational Analysis

The diagram below illustrates the stable chair conformations of the cis and trans isomers, highlighting the axial vs. equatorial position of the bromine atom, which is the key to their differing reactivity.

G start Start: 4-tert-butylcyclohexyl bromide base_choice Nature of Reagent start->base_choice temp_choice Reaction Temperature base_choice->temp_choice Strong, Bulky Base (e.g., KOtBu) product_SN Major Product: Substitution (SN1/SN2) base_choice->product_SN Good Nucleophile, Weak Base (e.g., NaI, NaCN) product_E2 Major Product: Elimination (E2) temp_choice->product_E2 High Temperature temp_choice->product_SN Low Temperature G start Low Yield Observed check_isomer Is correct isomer used? (cis for E2, trans for SN2) start->check_isomer check_reagents Are base/nucleophile and solvent appropriate? check_isomer->check_reagents Yes review_protocol Review general procedure: purity, transfers, workup check_isomer->review_protocol No check_conditions Is temperature optimized? (High for E2, Low for SN) check_reagents->check_conditions Yes check_reagents->review_protocol No check_conditions->review_protocol Yes check_conditions->review_protocol No

References

identifying byproducts in the elimination of 1-Bromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the elimination of 1-bromo-4-tert-butylcyclohexane.

Troubleshooting Guide

This guide addresses common issues encountered during the elimination reaction to synthesize 4-tert-butylcyclohexene (B1265666).

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of 4-tert-butylcyclohexene 1. Incorrect isomer of starting material: The trans isomer reacts much slower than the cis isomer under E2 conditions.[1][2][3]a. Confirm starting material stereochemistry: Use NMR or other spectroscopic methods to verify the isomer. For E2 reactions, the cis isomer is preferred for a faster reaction rate.
2. Inactive base: The alkoxide base (e.g., sodium ethoxide) may have decomposed due to exposure to moisture.b. Use fresh or properly stored base: Ensure the base is anhydrous. It is often recommended to prepare the sodium ethoxide solution fresh or use a recently opened commercial solution.
3. Insufficient heating: The reaction may not have reached the required temperature for elimination to occur at a reasonable rate.c. Monitor and control reaction temperature: Use a suitable heating mantle and thermometer to ensure the reaction is maintained at the appropriate reflux temperature.
Presence of significant substitution byproducts (e.g., 4-tert-butyl-1-ethoxycyclohexane) 1. Reaction conditions favor SN2: Using a less sterically hindered base or lower temperatures can favor the competing SN2 substitution reaction.[4]a. Use a sterically hindered base: Consider using a bulkier base like potassium tert-butoxide to favor elimination over substitution.
2. Use of a protic solvent with a weak base: For the trans isomer, which reacts slowly via E2, using a protic solvent like ethanol (B145695) without a strong base can lead to SN1/E1 products.b. Ensure a strong base is present for E2: For a clean E2 reaction, a sufficient concentration of a strong, non-nucleophilic base is crucial.
Unreacted starting material remains 1. Insufficient reaction time: The reaction may not have been allowed to proceed to completion, especially with the slower-reacting trans isomer.a. Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.
2. Inadequate mixing: Poor stirring can lead to localized concentrations and incomplete reaction.b. Ensure efficient stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous.
Difficulty in product purification 1. Incomplete work-up: Failure to effectively remove the base and salts can complicate distillation.a. Thoroughly wash the organic layer: During the work-up, wash the organic extract with water and brine to remove any remaining base and inorganic salts.
2. Inefficient distillation: A simple distillation may not be sufficient to separate the product from high-boiling impurities or unreacted starting material.b. Consider fractional distillation: If the boiling points of the product and impurities are close, fractional distillation may be necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: Why does the cis-1-bromo-4-tert-butylcyclohexane react faster than the trans isomer in an E2 elimination?

A1: The E2 (bimolecular elimination) reaction requires a specific anti-periplanar geometry where the hydrogen atom to be removed and the leaving group (bromine) are in the same plane and oriented at a 180° dihedral angle to each other. In the most stable chair conformation of cis-1-bromo-4-tert-butylcyclohexane, the bulky tert-butyl group occupies an equatorial position, which forces the bromine atom into an axial position. This axial orientation allows for an anti-periplanar arrangement with the axial hydrogens on the adjacent carbons, leading to a rapid E2 elimination.[1][2][3]

For the trans isomer, the most stable conformation has both the tert-butyl group and the bromine in equatorial positions. To achieve the necessary anti-periplanar geometry for E2 elimination, the cyclohexane (B81311) ring would need to flip to a much less stable conformation where the large tert-butyl group is forced into a sterically hindered axial position. This high-energy requirement makes the E2 reaction for the trans isomer significantly slower.[1][3]

Q2: What are the expected byproducts in the elimination of this compound?

A2: The primary byproduct concerns arise from competing nucleophilic substitution reactions (SN2 and SN1).

  • SN2 Byproducts: When using a strong, but not sterically hindered base like sodium ethoxide in ethanol, the ethoxide ion can act as a nucleophile and attack the carbon bearing the bromine, leading to the formation of cis- and trans-4-tert-butyl-1-ethoxycyclohexane.[4]

  • SN1/E1 Byproducts: If the reaction is carried out under conditions that favor carbocation formation (e.g., a polar protic solvent like ethanol without a strong base), particularly with the slow-reacting trans isomer, a mixture of E1 (4-tert-butylcyclohexene) and SN1 (cis- and trans-4-tert-butyl-1-ethoxycyclohexane) products can be expected.

Q3: How can I minimize the formation of substitution byproducts?

A3: To favor elimination over substitution, you can:

  • Use a sterically hindered base: A bulky base, such as potassium tert-butoxide, is more likely to act as a base and abstract a proton rather than act as a nucleophile and attack the carbon center.

  • Use a higher reaction temperature: Elimination reactions are generally favored over substitution reactions at higher temperatures.

  • Use a non-nucleophilic solvent: While ethanol is common, a less nucleophilic solvent could be considered if substitution is a major issue.

Q4: What is the expected main product of the elimination?

A4: The sole elimination product is 4-tert-butylcyclohexene . Due to the structure of the starting material, elimination of HBr can only form a double bond between carbons 1 and 2 (or 1 and 6), which results in the same product.

Experimental Protocol: E2 Elimination of cis-1-Bromo-4-tert-butylcyclohexane

This protocol details the synthesis of 4-tert-butylcyclohexene from cis-1-bromo-4-tert-butylcyclohexane using sodium ethoxide in ethanol.

Materials:

  • cis-1-Bromo-4-tert-butylcyclohexane

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add cis-1-bromo-4-tert-butylcyclohexane dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the bulk of the solvent by simple distillation or rotary evaporation.

    • Purify the resulting crude product by fractional distillation to obtain pure 4-tert-butylcyclohexene.

Data Presentation

The following table summarizes the expected outcomes based on the starting material and reaction conditions.

Starting IsomerBase/SolventPredominant MechanismMajor ProductPotential Major Byproduct(s)Relative Rate
cis-1-Bromo-4-tert-butylcyclohexaneSodium Ethoxide / EthanolE24-tert-butylcyclohexenecis/trans-4-tert-butyl-1-ethoxycyclohexane (SN2)Fast
trans-1-Bromo-4-tert-butylcyclohexaneSodium Ethoxide / EthanolE2 (slow), SN24-tert-butylcyclohexenecis/trans-4-tert-butyl-1-ethoxycyclohexane (SN2)Very Slow
trans-1-Bromo-4-tert-butylcyclohexaneEthanol (no strong base)E1/SN14-tert-butylcyclohexenecis/trans-4-tert-butyl-1-ethoxycyclohexane (SN1)Slow

Visualizations

Elimination_Pathways cluster_cis cis-1-Bromo-4-tert-butylcyclohexane cluster_trans trans-1-Bromo-4-tert-butylcyclohexane cluster_products Products cis_start cis-Isomer (Br axial) elim_prod 4-tert-butylcyclohexene (Elimination Product) cis_start->elim_prod E2 (Fast) subst_prod 4-tert-butyl-1-ethoxycyclohexane (Substitution Product) cis_start->subst_prod SN2 trans_start trans-Isomer (Br equatorial) trans_flipped trans-Isomer (Flipped) (Br axial, t-Bu axial) High Energy trans_start->trans_flipped Ring Flip (Unfavorable) trans_start->elim_prod E1/SN1 (weak base) trans_start->subst_prod SN2 trans_flipped->elim_prod E2 (Very Slow) Experimental_Workflow start 1. Reaction Setup (cis-1-Bromo-4-tert-butylcyclohexane + NaOEt in Ethanol) reflux 2. Reflux start->reflux workup 3. Aqueous Work-up (Extraction with Ether) reflux->workup drying 4. Drying (Anhydrous MgSO4) workup->drying purification 5. Purification (Fractional Distillation) drying->purification analysis 6. Product Analysis (GC-MS, NMR) purification->analysis

References

Validation & Comparative

Navigating Stereochemistry: A Comparative Analysis of Reaction Rates for cis- and trans-1-Bromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the profound impact of stereoisomerism on reaction kinetics, this guide offers a comparative analysis of the reaction rates of cis- and trans-1-Bromo-4-tert-butylcyclohexane. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the conformational factors governing the disparate reactivities of these isomers in both elimination (E2) and nucleophilic substitution (S_N_1) reactions, supported by experimental data and detailed methodologies.

The spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in determining its chemical behavior. In the realm of alicyclic compounds, the rigid chair conformation of cyclohexane (B81311) derivatives provides a classic platform to study the influence of substituent orientation on reaction rates. The isomers of 1-Bromo-4-tert-butylcyclohexane serve as an exemplary system for this purpose. The bulky tert-butyl group effectively "locks" the cyclohexane ring in a specific conformation, compelling the bromine atom into either an axial or equatorial position, which in turn dictates the molecule's reactivity.

Executive Summary of Reaction Rate Comparison

The most striking difference in reactivity between the cis and trans isomers is observed in the bimolecular elimination (E2) reaction. The cis isomer undergoes E2 elimination significantly faster than the trans isomer. This disparity is a direct consequence of the stereoelectronic requirements of the E2 mechanism, which necessitates an anti-periplanar arrangement between the leaving group and a β-hydrogen.

In the case of unimolecular nucleophilic substitution (S_N_1) reactions, the difference in reaction rates is less pronounced but still significant. The cis isomer exhibits a faster rate of solvolysis compared to the trans isomer, a phenomenon attributed to the relief of steric strain upon the departure of the leaving group.

Quantitative Data Presentation

The following table summarizes the relative reaction rates for the E2 elimination of cis- and trans-1-Bromo-4-tert-butylcyclohexane with sodium ethoxide in ethanol (B145695).

IsomerRelative Rate of E2 Elimination
cis-1-Bromo-4-tert-butylcyclohexane~500 - 1000
trans-1-Bromo-4-tert-butylcyclohexane1

Note: The exact rate enhancement for the cis isomer can vary depending on the specific reaction conditions, but it is consistently several orders of magnitude greater than that of the trans isomer.

Quantitative data for the S_N_1 solvolysis of these specific isomers is less commonly reported in introductory texts, but the qualitative observation is that the cis isomer reacts faster than the trans isomer.

Conformational Analysis: The Key to Reactivity

The differing reaction rates are fundamentally linked to the conformational preferences of the two isomers. The large tert-butyl group has a strong preference for the equatorial position to minimize steric interactions.

  • cis-1-Bromo-4-tert-butylcyclohexane : In its most stable chair conformation, the tert-butyl group occupies an equatorial position. Due to the cis relationship, the bromine atom is forced into an axial position.[1][2] This axial orientation is crucial for the E2 reaction.

  • trans-1-Bromo-4-tert-butylcyclohexane : To accommodate the bulky tert-butyl group in the favored equatorial position, the bromine atom in the trans isomer must also be in an equatorial position.[1][2]

The following diagram illustrates the logical relationship between the preferred conformations and the observed reactivity in E2 elimination.

G Conformational Control of E2 Elimination Reactivity cluster_cis cis-Isomer cluster_trans trans-Isomer cis_conformation Most Stable Conformation: -t-Bu: Equatorial -Br: Axial cis_reaction Fast E2 Reaction cis_conformation->cis_reaction Anti-periplanar H and Br result Product: 4-tert-butylcyclohexene cis_reaction->result trans_conformation Most Stable Conformation: -t-Bu: Equatorial -Br: Equatorial trans_unstable High-Energy Conformation: -t-Bu: Axial -Br: Axial trans_conformation->trans_unstable Ring Flip Required trans_reaction Slow E2 Reaction trans_unstable->trans_reaction Anti-periplanar H and Br trans_reaction->result

Caption: Conformational basis for the difference in E2 reaction rates.

Experimental Protocols

Experiment 1: Determination of E2 Elimination Rates

This protocol describes a method to compare the rates of E2 elimination of the cis and trans isomers.

Objective: To qualitatively and semi-quantitatively compare the reaction rates of cis- and trans-1-Bromo-4-tert-butylcyclohexane with sodium ethoxide in ethanol.

Materials:

  • cis-1-Bromo-4-tert-butylcyclohexane

  • trans-1-Bromo-4-tert-butylcyclohexane

  • Sodium ethoxide solution in ethanol (e.g., 0.5 M)

  • Dry test tubes

  • Water bath

  • Stopwatch

  • Thin-layer chromatography (TLC) plates and chamber

  • Appropriate eluent for TLC (e.g., hexanes)

  • UV lamp for visualization

Procedure:

  • Set up two separate, dry test tubes, each containing a small magnetic stir bar.

  • To one test tube, add a specific amount (e.g., 50 mg) of cis-1-Bromo-4-tert-butylcyclohexane.

  • To the other test tube, add the same amount of trans-1-Bromo-4-tert-butylcyclohexane.

  • Place both test tubes in a constant temperature water bath.

  • Simultaneously, add an equal volume (e.g., 2 mL) of the sodium ethoxide solution to each test tube and start the stopwatch.

  • At regular time intervals (e.g., every 2 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.

  • Develop the TLC plate in the appropriate eluent.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot (4-tert-butylcyclohexene) can be used to monitor the progress of the reaction.

  • A significant difference in the rate of disappearance of the starting material for the two isomers will be observed. For a more quantitative measure, gas chromatography (GC) can be used to monitor the concentration of the reactants and products over time.

Experiment 2: Determination of S_N_1 Solvolysis Rates

This protocol outlines a method for comparing the S_N_1 solvolysis rates of the two isomers.

Objective: To compare the rates of S_N_1 solvolysis of cis- and trans-1-Bromo-4-tert-butylcyclohexane in aqueous ethanol.

Materials:

  • cis-1-Bromo-4-tert-butylcyclohexane

  • trans-1-Bromo-4-tert-butylcyclohexane

  • Aqueous ethanol (e.g., 80% ethanol)

  • Phenolphthalein or a similar pH indicator

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

  • Burette, flasks, and other standard titration equipment

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Prepare two separate reaction flasks. In each, place a known volume of the aqueous ethanol solvent.

  • Add a few drops of the pH indicator to each flask.

  • Place the flasks in a constant temperature water bath and allow them to equilibrate.

  • To one flask, add a known amount of cis-1-Bromo-4-tert-butylcyclohexane and start the stopwatch. This is the start of the reaction.

  • The solvolysis reaction will produce HBr, which will make the solution acidic.

  • Immediately begin titrating the generated HBr with the standardized NaOH solution. The goal is to maintain the solution at the indicator's endpoint (a faint pink color for phenolphthalein).

  • Record the volume of NaOH added at regular time intervals. The rate of addition of NaOH is directly proportional to the rate of the reaction.

  • Repeat the procedure for the trans isomer under identical conditions.

  • By plotting the volume of NaOH added versus time, the initial reaction rates for both isomers can be determined and compared.

Reaction Mechanisms and Rate-Determining Steps

The following diagram illustrates the workflow for analyzing the reaction pathways.

G Reaction Pathway Analysis cluster_e2 E2 Mechanism cluster_sn1 SN1 Mechanism start Starting Material: This compound (cis or trans) e2_path E2 Pathway (Strong Base) start->e2_path sn1_path SN1 Pathway (Polar Protic Solvent) start->sn1_path e2_ts Transition State: Anti-periplanar arrangement of H and Br e2_path->e2_ts sn1_intermediate Intermediate: Planar Carbocation sn1_path->sn1_intermediate e2_product Product: 4-tert-butylcyclohexene e2_ts->e2_product sn1_product Product: Substitution Product (e.g., Ether or Alcohol) sn1_intermediate->sn1_product

Caption: Analysis of E2 and SN1 reaction pathways.

In the E2 reaction , the rate-determining step is the concerted removal of a proton by the base and the departure of the bromide ion. The necessity for an anti-periplanar arrangement of the axial bromine and an axial β-hydrogen in the cis isomer leads to a lower activation energy and thus a much faster reaction rate.[1][2] The trans isomer, with its equatorial bromine, would have to contort into a high-energy conformation with an axial bromine and an axial tert-butyl group to undergo E2 elimination, a process that is energetically very unfavorable.[1]

In the S_N_1 reaction , the rate-determining step is the unimolecular dissociation of the carbon-bromine bond to form a carbocation intermediate. For the cis isomer, the departure of the axial bromine atom relieves the 1,3-diaxial steric strain, leading to a faster rate of carbocation formation.[3] Both isomers form the same planar carbocation intermediate, which is then attacked by the nucleophile (the solvent).[3]

References

A Comparative Guide to the Reactivity of 1-Bromo-4-tert-butylcyclohexane and Other Bromocyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 1-bromo-4-tert-butylcyclohexane isomers and other related bromocyclohexanes. Understanding the nuanced reactivity of these compounds is critical for their application in organic synthesis and drug development, where precise control over reaction pathways dictates the successful formation of target molecules. The conformational rigidity imposed by the bulky tert-butyl group in this compound provides a unique platform to study the stereoelectronic requirements of substitution and elimination reactions.

Executive Summary

The presence of a tert-butyl group in the 4-position of the cyclohexane (B81311) ring effectively "locks" the conformation, forcing the tert-butyl group into the equatorial position to minimize steric strain. This conformational locking has profound consequences for the reactivity of the cis and trans isomers of this compound, particularly in bimolecular elimination (E2) reactions. The cis isomer, which can readily place the bromine atom in an axial position, undergoes E2 elimination significantly faster than the trans isomer, where the bromine is predominantly in the equatorial position. In contrast, unimolecular reactions (SN1 and E1) that proceed through a carbocation intermediate are less sensitive to the initial conformation of the leaving group.

This guide presents a detailed analysis of the reactivity of these compounds in SN1, SN2, E1, and E2 reactions, supported by experimental data and detailed protocols.

Conformational Analysis: The Key to Understanding Reactivity

The chair conformation is the most stable arrangement for a cyclohexane ring. Substituents can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial interactions, bulky groups strongly prefer the equatorial position. The tert-butyl group is so large that it will almost exclusively occupy an equatorial orientation, effectively locking the ring in a single chair conformation.

This has direct implications for the isomers of this compound:

  • cis-1-Bromo-4-tert-butylcyclohexane : With the tert-butyl group in the equatorial position, the bromine atom is forced into the axial position.

  • trans-1-Bromo-4-tert-butylcyclohexane : To accommodate the equatorial tert-butyl group, the bromine atom must also occupy an equatorial position.

In contrast, bromocyclohexane (B57405) itself exists as a rapidly equilibrating mixture of two chair conformers, with the bromine atom being in the equatorial position in the major, more stable conformer.

cluster_cis cis-1-Bromo-4-tert-butylcyclohexane cluster_trans trans-1-Bromo-4-tert-butylcyclohexane cis cis cis_label Br (axial) trans trans trans_label Br (equatorial)

Caption: Chair conformations of cis- and trans-1-bromo-4-tert-butylcyclohexane.

Comparative Reactivity Data

The following tables summarize the relative reaction rates for this compound isomers and bromocyclohexane across different reaction mechanisms.

Table 1: Relative Rates of E2 Elimination

CompoundIsomerRelative Rate of E2 Elimination
This compoundcis~500
This compoundtrans1
Bromocyclohexane-Moderate

Table 2: Predicted Relative Rates of SN1 Solvolysis

CompoundIsomerPredicted Relative Rate of SN1 Solvolysis
This compoundcisSlightly faster than trans
This compoundtrans1
Bromocyclohexane-Slower than tert-butyl substituted

Table 3: Predicted Relative Rates of SN2 Reaction

CompoundIsomerPredicted Relative Rate of SN2 Reaction
This compoundcisFast
This compoundtransVery Slow
Bromocyclohexane-Moderate
Bromocyclopentane-Faster than Bromocyclohexane

Reaction Mechanisms and Stereoelectronic Effects

E2 Elimination

The E2 reaction is a concerted, one-step process that requires a specific anti-periplanar arrangement of a β-hydrogen and the leaving group. In a cyclohexane chair conformation, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions.

  • cis-1-Bromo-4-tert-butylcyclohexane : The axial bromine is perfectly positioned for E2 elimination with the axial β-hydrogens. This is why it reacts much faster.[1]

  • trans-1-Bromo-4-tert-butylcyclohexane : The equatorial bromine cannot achieve an anti-periplanar relationship with any β-hydrogens in the stable chair conformation. For the reaction to occur, the ring would have to twist into a higher energy conformation, resulting in a much slower reaction rate.[1]

E2_Mechanism cis-Isomer (Axial Br) cis-Isomer (Axial Br) Anti-periplanar H available Anti-periplanar H available cis-Isomer (Axial Br)->Anti-periplanar H available Fast E2 Reaction Fast E2 Reaction Anti-periplanar H available->Fast E2 Reaction trans-Isomer (Equatorial Br) trans-Isomer (Equatorial Br) No anti-periplanar H No anti-periplanar H trans-Isomer (Equatorial Br)->No anti-periplanar H Slow E2 Reaction Slow E2 Reaction No anti-periplanar H->Slow E2 Reaction

Caption: E2 reaction pathway dependence on conformation.

SN1 and E1 Reactions

SN1 and E1 reactions proceed through a carbocation intermediate. The rate-determining step is the formation of this intermediate. Since both the cis and trans isomers of this compound form the same secondary carbocation, their reaction rates are expected to be similar. However, the cis isomer, being less stable due to the axial bromine, may have a slightly lower activation energy and thus react slightly faster. Under conditions that favor E1, such as with a non-nucleophilic base, the trans isomer of the analogous tosylate has been observed to react via an E1 mechanism, while the cis isomer still favors E2.[2]

SN1_E1_Pathway cluster_isomers Isomers cis-Isomer cis-Isomer Carbocation Intermediate Carbocation Intermediate cis-Isomer->Carbocation Intermediate Loss of Br- trans-Isomer trans-Isomer trans-Isomer->Carbocation Intermediate Loss of Br- SN1 Product (Substitution) SN1 Product (Substitution) Carbocation Intermediate->SN1 Product (Substitution) E1 Product (Elimination) E1 Product (Elimination) Carbocation Intermediate->E1 Product (Elimination)

Caption: Common intermediate in SN1/E1 reactions.

SN2 Reaction

The SN2 reaction involves a backside attack by the nucleophile on the carbon bearing the leaving group. This requires the nucleophile to approach from the side opposite to the leaving group.

  • cis-1-Bromo-4-tert-butylcyclohexane : The axial bromine is relatively unhindered from backside attack by a nucleophile approaching from the equatorial direction.

  • trans-1-Bromo-4-tert-butylcyclohexane : The equatorial bromine is sterically hindered from backside attack by the axial hydrogens on the same side of the ring. This makes the SN2 reaction for the trans isomer very slow.[3]

Experimental Protocols

E2 Elimination of Bromocyclohexane with Potassium Hydroxide (B78521)

This protocol is for the synthesis of cyclohexene (B86901) from bromocyclohexane and serves as a representative procedure for E2 reactions of bromocyclohexanes.

Materials:

  • 5 g Potassium hydroxide (KOH)

  • 5 mL Bromocyclohexane

  • 10 mL 95% Ethanol

  • Boiling chip

  • 50 mL round bottom flask

  • Reflux condenser

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Add 5 g of potassium hydroxide, 5 mL of bromocyclohexane, 10 mL of 95% ethanol, and a boiling chip to a 50 mL round bottom flask.[2]

  • Swirl the flask until most of the potassium hydroxide has dissolved.[2]

  • Set up a reflux apparatus with the round bottom flask and a condenser.

  • Heat the mixture to reflux for 45 minutes.[2]

  • After reflux, cool the flask to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Rinse the flask with a small amount of ether and add it to the separatory funnel.

  • Shake the funnel, venting frequently, and allow the layers to separate.

  • Drain the aqueous layer and wash the organic layer with another 20 mL of water.

  • Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Decant the dried liquid to obtain the crude cyclohexene product.

  • The product can be purified by distillation.

E2_Workflow A Combine Reactants: Bromocyclohexane, KOH, Ethanol B Reflux for 45 minutes A->B C Workup: Aqueous extraction B->C D Dry organic layer C->D E Isolate Product (Cyclohexene) D->E

Caption: Experimental workflow for E2 elimination.

SN1 Solvolysis of tert-Butyl Bromide (Illustrative Protocol)

While specific to tert-butyl bromide, this protocol illustrates the principles of measuring SN1 reaction rates, which can be adapted for cyclohexyl systems. The reaction rate is typically monitored by the production of HBr, which can be titrated with a standardized base.

Materials:

  • tert-Butyl bromide

  • Ethanol/water solvent mixture

  • Standardized sodium hydroxide solution

  • Indicator (e.g., bromothymol blue)

  • Constant temperature bath

Procedure:

  • Prepare a solution of tert-butyl bromide in the desired ethanol/water solvent mixture.

  • Place the reaction mixture in a constant temperature bath to maintain a stable reaction rate.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of acetone (B3395972) or another suitable solvent.

  • Titrate the quenched aliquot with a standardized solution of sodium hydroxide using an appropriate indicator to determine the concentration of HBr produced.

  • The rate constant for the SN1 reaction can be determined by plotting the concentration of the alkyl halide versus time and fitting the data to a first-order rate equation.

Conclusion

The reactivity of this compound is a classic example of how conformational control dictates reaction pathways in organic chemistry. The bulky tert-butyl group serves as a powerful tool to lock the cyclohexane ring into a specific conformation, allowing for a clear demonstration of the stereoelectronic requirements of different reaction mechanisms. For E2 reactions, the axial orientation of the bromine in the cis isomer leads to a dramatically faster reaction rate compared to the equatorial bromine in the trans isomer. In contrast, SN1 and E1 reactions, which proceed through a planar carbocation intermediate, are less sensitive to the initial stereochemistry of the substrate. This guide provides the foundational knowledge and experimental framework for researchers to further explore and utilize the distinct reactivity of these important synthetic intermediates.

References

A Comparative Guide to the Conformational Analysis of 1-Bromo-4-tert-butylcyclohexane by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the conformational isomers of 1-Bromo-4-tert-butylcyclohexane using Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a specific chair conformation, making this molecule an excellent model system for studying the distinct NMR signatures of axial and equatorial substituents.

Introduction to Conformational Locking

In cyclohexane rings, substituents can occupy either axial or equatorial positions. These conformers are typically in rapid equilibrium through a process called ring flipping. However, the significant steric hindrance of the tert-butyl group strongly disfavors its occupation of the axial position. Consequently, the tert-butyl group predominantly resides in the equatorial position, restricting the conformational flexibility of the ring.

This conformational locking dictates the orientation of the bromine atom in the two isomers:

  • cis-1-Bromo-4-tert-butylcyclohexane : The bromine atom is forced into the axial position.

  • trans-1-Bromo-4-tert-butylcyclohexane : The bromine atom occupies the equatorial position.

This fixed orientation of the bromine atom and its vicinal proton on the same carbon (H-1) gives rise to distinct and predictable ¹H NMR spectral parameters, allowing for unambiguous conformational assignment.

¹H NMR Spectral Data Comparison

The key to distinguishing between the cis and trans isomers of this compound lies in the analysis of the chemical shift and the coupling constant of the proton attached to the carbon bearing the bromine atom (H-1).

Parametercis-Isomer (Axial Bromine)trans-Isomer (Equatorial Bromine)Justification
H-1 Chemical Shift (δ) ~ 4.6 ppm~ 4.0 ppmThe equatorial proton in the trans isomer is more deshielded due to its position relative to the anisotropic effects of the C-C single bonds in the cyclohexane ring.
H-1 Signal Multiplicity Triplet of triplets or multipletMultipletThe multiplicity arises from coupling to neighboring axial and equatorial protons.
H-1 Coupling Constants (J) Large J(ax,ax) ≈ 10-12 Hz, Small J(ax,eq) ≈ 3-5 HzSmall J(eq,ax) ≈ 3-5 Hz, Small J(eq,eq) ≈ 2-4 HzThe magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. The ~180° dihedral angle between axial-axial protons results in a large coupling constant, while the ~60° angle between axial-equatorial and equatorial-equatorial protons leads to smaller coupling constants.[1]
H-1 Signal Linewidth NarrowerBroaderThe axial proton (H-1 in the trans isomer) often displays a narrower signal due to more uniform coupling constants with its neighboring protons.

Experimental Protocols

A standard protocol for the ¹H NMR analysis of this compound isomers is as follows:

  • Sample Preparation :

    • Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • Shim the magnetic field to ensure homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters, including a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Apply baseline correction.

    • Reference the spectrum to the TMS signal.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure and conformation.

Alternative and Complementary Techniques

While ¹H NMR is the most direct method for this conformational analysis, other techniques can provide complementary information:

  • ¹³C NMR Spectroscopy : The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the conformation. However, the differences between the isomers are generally less pronounced than in the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy : The C-Br stretching frequency can differ slightly for axial and equatorial bonds, but this difference can be subtle and difficult to interpret definitively.

  • X-ray Crystallography : For solid samples, X-ray crystallography can provide an unambiguous determination of the solid-state conformation. This can be used to confirm the solution-state structure inferred from NMR.

  • Computational Chemistry : Molecular modeling and quantum mechanical calculations can be used to predict the relative energies of different conformers and to calculate theoretical NMR parameters, which can then be compared with experimental data.

Logical Workflow for Conformational Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Conformational Assignment prep Dissolve Isomer in CDCl3 with TMS acquire Acquire 1H NMR Spectrum prep->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process analyze Analyze H-1 Signal process->analyze axial Axial Bromine (cis-isomer) analyze->axial Large J(ax,ax) ~10-12 Hz Narrower Signal equatorial Equatorial Bromine (trans-isomer) analyze->equatorial Small J(eq,ax), J(eq,eq) Broader Signal

Figure 1. A workflow diagram illustrating the key steps in the conformational analysis of this compound isomers using ¹H NMR spectroscopy.

Conclusion

The conformationally locked nature of this compound isomers provides a clear and instructive example of the power of ¹H NMR spectroscopy in determining molecular stereochemistry. The distinct differences in the chemical shift, and particularly the coupling constants of the H-1 proton, allow for a confident and unambiguous assignment of the axial and equatorial positions of the bromine substituent. This methodology is fundamental in the structural elucidation of substituted cyclohexanes and related cyclic systems, which are prevalent in pharmaceutical and natural product chemistry.

References

A Comparative Guide to the Computational Analysis of 1-Bromo-4-tert-butylcyclohexane Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the conformational preferences of cis- and trans-1-Bromo-4-tert-butylcyclohexane, drawing upon established principles of stereochemistry and available computational and experimental data. The conformational landscape of substituted cyclohexanes is critical in determining molecular properties, reactivity, and biological activity. Understanding the energetic differences and geometric parameters of stable conformers is therefore of paramount importance in molecular design and drug development.

Conformational Equilibrium of 1-Bromo-4-tert-butylcyclohexane

The conformational equilibrium of this compound is dominated by the steric requirements of the bulky tert-butyl group. This substituent possesses a very large A-value, signifying a strong preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions.[1] This preference is so pronounced that the tert-butyl group is often referred to as a "conformational lock," effectively restricting the flexibility of the cyclohexane (B81311) ring.

For cis-1-Bromo-4-tert-butylcyclohexane, the tert-butyl group's occupation of the equatorial position forces the bromine atom into the axial position. Conversely, the trans isomer can adopt a conformation where both the tert-butyl group and the bromine atom are in the more stable equatorial positions. This fundamental difference in substituent orientation leads to distinct energetic and geometric properties for the two isomers.

G Conformational Isomers of this compound cluster_cis cis-1-Bromo-4-tert-butylcyclohexane cluster_trans trans-1-Bromo-4-tert-butylcyclohexane cis_eq_ax equatorial t-Bu, axial Br (More Stable) cis_ax_eq axial t-Bu, equatorial Br (Less Stable) cis_eq_ax->cis_ax_eq Ring Flip trans_eq_eq equatorial t-Bu, equatorial Br (Much More Stable) trans_ax_ax axial t-Bu, axial Br (Much Less Stable) trans_eq_eq->trans_ax_ax Ring Flip

Conformational equilibrium of cis- and trans-1-Bromo-4-tert-butylcyclohexane.

Quantitative Conformational Analysis: A-Values

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value (Gibbs free energy difference, -ΔG°). A larger A-value indicates a greater destabilization of the axial conformer.

SubstituentA-value (kcal/mol)
Bromine (Br)~0.43 - 0.55
tert-Butyl (-C(CH₃)₃)~4.9 - 5.0

Data sourced from established literature on conformational analysis.

The significantly larger A-value of the tert-butyl group underscores its role as a conformational lock. In the cis isomer, the energy cost of placing the bromine in the axial position is relatively small compared to the prohibitive energy penalty of an axial tert-butyl group. In the trans isomer, the diequatorial conformation is strongly favored, as it avoids any significant axial strain.

Computational Methodologies

Typical Experimental Protocol for Computational Conformational Analysis:

  • Structure Generation: Initial 3D structures of the conformers of interest (e.g., chair, twist-boat) are generated using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is commonly performed using Density Functional Theory (DFT) methods, such as B3LYP or ωB97X-D, with a suitable basis set (e.g., 6-31G(d) or larger).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.

  • Relative Energy Calculation: The relative energies of the different conformers are calculated, typically as the difference in their Gibbs free energies (ΔG), to determine their relative stabilities and predict the equilibrium populations.

  • Solvation Modeling: To simulate the effect of a solvent, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Comparative Analysis of Isomers

Featurecis-1-Bromo-4-tert-butylcyclohexanetrans-1-Bromo-4-tert-butylcyclohexane
Predominant Conformation Chair (equatorial t-Bu, axial Br)Chair (equatorial t-Bu, equatorial Br)
Relative Stability Less stableMore stable
Primary Steric Strain 1,3-diaxial interaction between axial Br and axial hydrogens.Minimal steric strain.
Potential for Non-Chair Conformations Due to the axial substituent, there is a possibility of distortion towards a twist-boat conformation to alleviate steric strain, similar to what is observed in cis-1,4-di-tert-butylcyclohexane.[2][3][4]The diequatorial chair conformation is highly stable, making significant contributions from non-chair forms unlikely.

Experimental Corroboration: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying conformational equilibria.[3] By analyzing the chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly at low temperatures where the ring flip is slow on the NMR timescale, the relative populations of different conformers can be determined. This experimental data can then be used to validate the results of computational studies. For the trans isomer of this compound, 13C NMR data has been reported.[5]

Logical Workflow for Conformational Analysis

The process of analyzing the conformations of substituted cyclohexanes like this compound follows a logical progression, integrating both theoretical and experimental approaches.

G A Identify Substituents and Stereochemistry (e.g., cis/trans, Br, t-Bu) B Apply A-values to Predict Dominant Conformer A->B G Synthesize Compound and Acquire Experimental Data (e.g., NMR) A->G C Generate 3D Structures of Possible Conformers (Chair, Twist-Boat) B->C D Perform Quantum Mechanical Calculations (e.g., DFT Geometry Optimization) C->D E Calculate Relative Gibbs Free Energies (ΔG) D->E F Determine Most Stable Conformer and Equilibrium Population E->F H Compare Computational Predictions with Experimental Results F->H G->H I Refine Computational Model if Necessary H->I

Workflow for the conformational analysis of substituted cyclohexanes.

References

Unveiling the Energetic Landscape of Cyclohexane: A Comparative Guide to Experimental and Theoretical Stabilities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the conformational stability of cyclohexane (B81311), this guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental data and theoretical calculations. By delving into the energetic differences between cyclohexane conformers, this document aims to offer a clear and objective resource for understanding the foundational principles that govern its three-dimensional structure, a critical aspect in molecular recognition and drug design.

The non-planar nature of the cyclohexane ring gives rise to several conformations, with the "chair" and "boat" forms being the most prominent. The relative stability of these conformers is of paramount importance in organic chemistry and medicinal chemistry, as it dictates the spatial arrangement of substituents and, consequently, the molecule's reactivity and biological activity. This guide synthesizes key experimental findings and computational results to provide a detailed comparison.

Quantitative Comparison of Cyclohexane Conformer Stabilities

The following table summarizes the experimentally determined and theoretically calculated energy differences between the various conformers of cyclohexane relative to the most stable chair conformation.

ConformerExperimental ΔG (kcal/mol)Theoretical ΔG (kcal/mol)Key Features
Chair 0 (Reference)0 (Reference)All C-H bonds are staggered, minimizing torsional strain. Bond angles are close to the ideal tetrahedral angle of 109.5°, eliminating angle strain.[1][2]
Twist-Boat 5.5[1]~5.5More stable than the boat conformation due to reduced flagpole interactions and partially staggered C-H bonds.[1][3]
Boat ~6.9~6.5 - 7.2Suffers from steric strain due to "flagpole" hydrogen interactions and torsional strain from eclipsed C-H bonds.[2][3]
Half-Chair ~10~10.8A high-energy transition state during the interconversion between chair and twist-boat conformations, characterized by significant angle and torsional strain.[3][4]

Note: The experimental values are primarily derived from Nuclear Magnetic Resonance (NMR) spectroscopy studies, while theoretical values are obtained from various computational chemistry methods, including ab initio and density functional theory (DFT) calculations.

Experimental Determination of Conformer Stability

The primary experimental technique for quantifying the energy differences between cyclohexane conformers is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy .[5]

Methodology: Dynamic NMR Spectroscopy

  • Sample Preparation: A solution of cyclohexane or a substituted derivative is prepared in a suitable deuterated solvent.

  • Low-Temperature Measurement: The NMR spectrum of the sample is recorded at a very low temperature (e.g., -90 °C).[5] At this temperature, the rate of interconversion (ring flip) between the chair conformations is slow on the NMR timescale.

  • Signal Resolution: As a result of the slow interconversion, the axial and equatorial protons (or substituents) give rise to distinct, separate signals in the NMR spectrum.[5]

  • Integration and Equilibrium Constant: The relative areas of the signals corresponding to the two conformers are determined by integration. This ratio directly provides the equilibrium constant (K) for the conformational equilibrium.

  • Gibbs Free Energy Calculation: The difference in Gibbs free energy (ΔG) between the conformers is then calculated using the following equation:

    ΔG = -RT ln(K)

    where R is the gas constant and T is the temperature in Kelvin.

By performing these measurements at various temperatures, a more comprehensive thermodynamic profile of the conformational equilibrium can be obtained.

Logical Relationship of Cyclohexane Conformers

The following diagram illustrates the energetic relationship and interconversion pathways between the major conformations of cyclohexane.

G Energy Profile of Cyclohexane Interconversion cluster_0 Lowest Energy cluster_1 Intermediate Energy cluster_2 Highest Energy Chair1 Chair (C1) HalfChair1 Half-Chair (HC1) Chair1->HalfChair1 ΔG‡ ≈ 10 kcal/mol Chair2 Chair (C2) HalfChair2 Half-Chair (HC2) Chair2->HalfChair2 TwistBoat1 Twist-Boat (TB1) TwistBoat1->HalfChair1 Boat Boat (B) TwistBoat1->Boat TwistBoat2 Twist-Boat (TB2) TwistBoat2->Boat TwistBoat2->HalfChair2 HalfChair1->Chair1 HalfChair1->TwistBoat1 Boat->TwistBoat1 Boat->TwistBoat2 HalfChair2->Chair2 HalfChair2->TwistBoat2

Caption: Energy landscape of cyclohexane conformational interconversion.

References

A Comparative Guide to the SN1 and E1 Reactivity of Cis- and Trans-1-Bromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the unimolecular substitution (SN1) and elimination (E1) reactivity of cis- and trans-1-Bromo-4-tert-butylcyclohexane. Due to the limited availability of direct kinetic data for these specific bromo-derivatives under solvolysis conditions, this analysis incorporates data from analogous tosylate systems (cis- and trans-4-tert-butylcyclohexyl tosylate) to infer and support the principles of their reactivity. The conformational rigidity imparted by the bulky tert-butyl group makes these isomers ideal models for studying the stereochemical and conformational effects on reaction rates and product distributions in cyclohexane (B81311) systems.

Conformational Analysis: The Key to Reactivity

The tert-butyl group, due to its large steric bulk, acts as a "locking" group, constraining the cyclohexane ring to a chair conformation where the tert-butyl group occupies the more stable equatorial position. This has significant implications for the orientation of the bromine atom in the two isomers.

  • cis-1-Bromo-4-tert-butylcyclohexane : In its most stable chair conformation, the equatorial tert-butyl group forces the bromine atom into an axial position.

  • trans-1-Bromo-4-tert-butylcyclohexane : To accommodate the equatorial tert-butyl group, the bromine atom must also reside in an equatorial position.

These fixed conformations are the primary determinants of the differential reactivity of the two isomers.

SN1 vs. E1 Reaction Pathways

Under solvolysis conditions (e.g., in a polar protic solvent like ethanol (B145695) or acetic acid without a strong base), both SN1 and E1 reactions can occur and often compete. Both pathways proceed through a common rate-determining step: the formation of a carbocation intermediate.

Caption: General SN1 and E1 reaction pathway for both isomers.

Reactivity Comparison: Experimental Data Insights

Direct, comprehensive kinetic data for the solvolysis of 1-bromo-4-tert-butylcyclohexane isomers is scarce in the literature. However, extensive studies on the corresponding tosylates provide valuable insights. Tosylates are excellent leaving groups, and their solvolytic behavior is considered a reliable proxy for that of bromides in these systems.

A study on the phenolysis of cis- and trans-4-tert-butylcyclohexyl p-toluenesulfonates at 75°C in a phenol-benzene mixture (1:1 by weight) revealed that the cis isomer (axial leaving group) reacts 3.08 times faster than the trans isomer (equatorial leaving group)[1]. This rate difference is attributed to the relative ground state energies and the energies of the transition states leading to the common carbocation intermediate. The axial C-Br bond in the cis isomer is thought to be higher in energy and thus more easily broken, leading to a faster rate of carbocation formation.

The product distribution is also influenced by the starting isomer's conformation. In the aforementioned phenolysis study, both isomers yielded a mixture of elimination and substitution products[1].

IsomerLeaving Group PositionRelative Rate of Phenolysis% Elimination (4-tert-butylcyclohexene)% Substitution (Phenyl Ether)
cisAxial3.0887.0%8.7%
transEquatorial1.0072.5%9.4%

Data from the phenolysis of cis- and trans-4-t-butylcyclohexyl p-toluenesulfonates[1].

The higher percentage of the elimination product from the cis isomer is noteworthy. This suggests that even under conditions favoring unimolecular pathways, the axial orientation of the leaving group in the cis isomer facilitates elimination.

Experimental Protocols

The following are generalized methodologies for conducting a comparative study of the SN1 and E1 reactions of cis- and trans-1-bromo-4-tert-butylcyclohexane.

Protocol 1: Determination of Solvolysis Rates

This protocol is adapted from standard procedures for measuring the kinetics of SN1 reactions.

Materials:

  • cis- or trans-1-Bromo-4-tert-butylcyclohexane

  • Aqueous ethanol (e.g., 80% ethanol, 20% water)

  • Sodium hydroxide (B78521) solution (standardized, e.g., 0.02 M)

  • Indicator (e.g., bromothymol blue)

  • Constant temperature bath

  • Burette, pipettes, flasks

Procedure:

  • A known volume of the aqueous ethanol solvent is placed in a flask and allowed to equilibrate to a constant temperature in the water bath.

  • A few drops of the indicator are added to the solvent.

  • A precise amount of the this compound isomer is added to the flask, and a timer is started immediately.

  • The hydrobromic acid produced during the solvolysis will cause the indicator to change color.

  • The reaction mixture is titrated with the standardized sodium hydroxide solution to the indicator's endpoint.

  • The amount of NaOH added and the time are recorded.

  • Steps 4-6 are repeated at regular intervals to monitor the progress of the reaction.

  • The rate constant (k) can be determined by plotting the natural logarithm of the remaining concentration of the alkyl bromide versus time.

References

A Comparative Guide to Sodium Ethoxide and Potassium Tert-Butoxide in Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the strategic selection of reagents is paramount to achieving desired product outcomes. This guide provides a comprehensive comparison of two commonly employed bases in elimination reactions: sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu). Understanding the distinct reactivity profiles of these reagents is crucial for controlling regioselectivity and maximizing yields in the synthesis of alkenes, which are foundational building blocks in drug development and materials science.

Performance Comparison: Regioselectivity and Yield

The choice between sodium ethoxide and potassium tert-butoxide primarily dictates the regiochemical outcome of an elimination reaction, specifically influencing the formation of either the Zaitsev (more substituted) or Hofmann (less substituted) alkene product. This selectivity is rooted in the steric hindrance of the base.

Sodium Ethoxide: As a small, relatively unhindered base, sodium ethoxide preferentially abstracts a proton from the more substituted β-carbon, leading to the thermodynamically more stable, more substituted alkene. This is known as Zaitsev's rule.[1][2]

Potassium Tert-Butoxide: In contrast, potassium tert-butoxide is a bulky, sterically hindered base.[3][4] This steric bulk makes it difficult to access the internal, more substituted β-protons. Consequently, it preferentially abstracts a proton from the less sterically hindered, terminal β-carbon, resulting in the formation of the less substituted Hofmann product.[1][3]

The following table summarizes the quantitative product distribution for the dehydrobromination of various alkyl halides with these two bases.

SubstrateBaseHofmann Product (%) (Less Substituted)Zaitsev Product (%) (More Substituted)
2-Bromobutane (B33332)Sodium Ethoxide*~15-25~75-85 (cis- and trans-2-butene)
2-BromobutanePotassium Tert-Butoxide5347
2-BromopentanePotassium Ethoxide 3466
2-BromopentanePotassium Tert-Butoxide6634
2-Bromo-2-methylbutane (B1582447)Potassium Ethoxide3070
2-Bromo-2-methylbutanePotassium Tert-Butoxide7228

*Data for sodium ethoxide with 2-bromobutane is an approximate range based on typical outcomes.[5] **Potassium ethoxide (KOEt) is used here as a comparable small, unhindered base to sodium ethoxide.[6]

Experimental Protocols

Below are detailed methodologies for representative elimination reactions using sodium ethoxide and potassium tert-butoxide.

Protocol 1: Dehydrobromination of 2-Bromobutane with Sodium Ethoxide

This protocol describes the formation of a mixture of 1-butene (B85601), cis-2-butene, and trans-2-butene from 2-bromobutane using sodium ethoxide.

Materials:

  • 2-Bromobutane

  • Sodium ethoxide

  • Ethanol (B145695) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Gas collection apparatus

  • Gas chromatograph (for product analysis)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add 2-bromobutane to the flask.

  • Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) and maintain for a specified period (e.g., 1-2 hours).

  • The gaseous alkene products can be collected via a gas collection apparatus.

  • Analyze the product distribution using gas chromatography.[7]

Protocol 2: Dehydrobromination of 2-Bromo-2-methylbutane with Potassium Tert-Butoxide

This protocol details the E2 elimination of 2-bromo-2-methylbutane to yield a mixture of 2-methyl-1-butene (B49056) (Hofmann product) and 2-methyl-2-butene (B146552) (Zaitsev product).[6]

Materials:

  • 2-Bromo-2-methylbutane

  • Potassium tert-butoxide (1.0 M solution in tert-butanol)

  • tert-Butanol (B103910) (anhydrous)

  • Pentane (B18724)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 50 mL of a 1.0 M solution of potassium tert-butoxide in tert-butanol (50 mmol).[6]

  • While stirring under a nitrogen atmosphere, add 5.0 g (33 mmol) of 2-bromo-2-methylbutane to the potassium tert-butoxide solution at room temperature.[6]

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2 hours.[6]

  • Cool the reaction mixture to room temperature.

  • Add 50 mL of pentane to the mixture.

  • Wash the organic layer with 50 mL of water and then with 50 mL of brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent.

  • Remove the pentane by simple distillation.

  • Collect the alkene products by fractional distillation. 2-methyl-1-butene has a boiling point of 31 °C, and 2-methyl-2-butene has a boiling point of 38.5 °C.[6]

  • Analyze the product ratio using gas chromatography (GC) or ¹H NMR spectroscopy.[6]

Mechanistic Pathways and Experimental Workflow

The choice between sodium ethoxide and potassium tert-butoxide directs the elimination reaction down two distinct regiochemical pathways. The following diagrams illustrate these pathways and a general experimental workflow.

Elimination_Pathway cluster_NaOEt Sodium Ethoxide (Small Base) cluster_KOtBu Potassium Tert-Butoxide (Bulky Base) NaOEt Sodium Ethoxide Zaitsev Zaitsev Product (More Substituted Alkene) NaOEt->Zaitsev  Thermodynamic Control (favors more stable product) KOtBu Potassium Tert-Butoxide Hofmann Hofmann Product (Less Substituted Alkene) KOtBu->Hofmann  Kinetic Control (favors less hindered proton) Alkyl_Halide Alkyl Halide Alkyl_Halide->NaOEt Alkyl_Halide->KOtBu

Caption: Regioselectivity in E2 reactions.

The diagram above illustrates the divergent pathways based on the steric properties of the base. Sodium ethoxide, being small, favors the formation of the more stable Zaitsev product. In contrast, the bulky nature of potassium tert-butoxide leads to the kinetically favored Hofmann product.

Experimental_Workflow start Start: Choose Alkyl Halide and Base reaction_setup Reaction Setup (Inert atmosphere, solvent) start->reaction_setup base_addition Addition of Base (NaOEt or KOtBu) reaction_setup->base_addition reaction Reaction (Heating/Reflux) base_addition->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup drying Drying of Organic Layer (e.g., Na2SO4) workup->drying purification Purification (Distillation or Chromatography) drying->purification analysis Product Analysis (GC, NMR) purification->analysis end End: Characterized Alkene(s) analysis->end

Caption: General experimental workflow for elimination reactions.

This workflow outlines the key steps involved in performing an elimination reaction in a laboratory setting, from the initial setup to the final analysis of the products.

Conclusion

The selection between sodium ethoxide and potassium tert-butoxide is a critical decision in the strategic planning of an organic synthesis. For the preferential formation of the more substituted Zaitsev alkene, the smaller, unhindered sodium ethoxide is the reagent of choice. Conversely, when the synthetic route requires the formation of the less substituted Hofmann alkene, the sterically bulky potassium tert-butoxide is the superior option. The provided data and protocols offer a practical guide for researchers to effectively utilize these reagents to achieve their desired synthetic outcomes.

References

Stereoelectronic Effects in the E2 Elimination of Cyclohexane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The bimolecular elimination (E2) reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from substrates bearing a suitable leaving group. In cyclohexane (B81311) systems, the efficiency and regioselectivity of the E2 reaction are profoundly governed by stereoelectronic effects, specifically the spatial arrangement of the orbitals involved in the bond-breaking and bond-forming steps. This guide provides a comparative analysis of these effects, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of this fundamental principle.

The Decisive Role of Anti-Periplanar Geometry

The E2 reaction proceeds through a concerted transition state where a base abstracts a proton from a carbon adjacent (β-carbon) to the leaving group, the C-H and C-X (where X is the leaving group) bonds break, and a new π-bond is formed. For optimal orbital overlap and a minimized activation energy, the C-H and C-X bonds must be in an anti-periplanar alignment, meaning they are in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°.

In the rigid chair conformation of a cyclohexane ring, this stereoelectronic requirement translates to a strict geometric constraint: both the leaving group and the β-hydrogen must occupy axial positions. This is often referred to as the trans-diaxial requirement. An equatorial leaving group or an equatorial β-hydrogen will not have the proper alignment for an E2 reaction to occur efficiently.

A classic illustration of this principle is the E2 elimination of menthyl chloride and its diastereomer, neomenthyl chloride, with sodium ethoxide in ethanol.

  • Neomenthyl chloride , in its most stable conformation, has an axial chlorine atom. This allows for a perfect anti-periplanar arrangement with the axial β-hydrogens at C2 and C4. The reaction proceeds readily to yield a mixture of alkenes.

  • Menthyl chloride , in contrast, has an equatorial chlorine atom in its most stable conformation. To achieve the necessary trans-diaxial geometry for E2 elimination, the cyclohexane ring must first flip to a much less stable conformation where the chlorine and the other large substituents are all in axial positions. This conformational barrier significantly slows down the reaction rate.

The following diagram illustrates the critical anti-periplanar arrangement required for the E2 elimination in a cyclohexane derivative.

E2_Stereoelectronics cluster_0 Favorable Conformation for E2 cluster_1 Unfavorable Conformation for E2 Reactant_Fav Cyclohexane Derivative (Leaving Group Axial) Transition_State Anti-Periplanar Transition State Reactant_Fav->Transition_State Base Product_Fav Alkene Product Transition_State->Product_Fav Elimination Reactant_Unfav Cyclohexane Derivative (Leaving Group Equatorial) No_Reaction E2 Elimination Disfavored Reactant_Unfav->No_Reaction No Anti-Periplanar H E2_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing prep_substrate Prepare Substrate & Internal Standard Solution in Ethanol thermostat Equilibrate Solutions at Constant Temperature prep_substrate->thermostat prep_base Prepare Sodium Ethoxide Solution in Ethanol prep_base->thermostat initiate Initiate Reaction by Mixing Solutions sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Aliquots with Aqueous Acid sample->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry gc_analysis Analyze by Gas Chromatography (GC) dry->gc_analysis quantify Quantify Reactant and Product Concentrations gc_analysis->quantify kinetics Plot for Kinetic Analysis (Determine Rate Constant) quantify->kinetics product_ratio Determine Final Product Ratio quantify->product_ratio

A-Values in Cyclohexane: A Comparative Guide to Bromo and Tert-Butyl Substituents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, understanding the conformational preferences of substituted cyclohexanes is paramount for predicting molecular geometry, reactivity, and biological activity. The axial (A) value is a critical parameter that quantifies the steric strain of a substituent in the axial position relative to the more stable equatorial position. This guide provides a detailed comparison of the A-values for bromo and tert-butyl substituents, supported by experimental data and methodologies.

Introduction to A-Values

The A-value, or conformational free energy, represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane (B81311) at equilibrium.[1] A larger A-value signifies a stronger preference for the equatorial position due to greater steric hindrance in the axial orientation.[1][2] This steric strain primarily arises from 1,3-diaxial interactions, where the axial substituent experiences repulsive forces from the axial hydrogens on the same side of the ring.[3][4]

Comparison of Bromo and Tert-Butyl A-Values

The bromo and tert-butyl groups exhibit markedly different steric demands when attached to a cyclohexane ring, which is quantitatively reflected in their respective A-values.

SubstituentStructureA-Value (kcal/mol)Preference for Equatorial Position
Bromo-Br~0.43 - 0.55Strong
Tert-Butyl-C(CH₃)₃~4.9Overwhelming

Analysis of the Data:

The tert-butyl group possesses one of the largest experimentally determined A-values.[2] Its A-value of approximately 4.9 kcal/mol indicates an overwhelming preference for the equatorial position.[2] This is due to the significant steric clash between the bulky methyl groups of the tert-butyl substituent and the axial hydrogens at the C3 and C5 positions when it is in the axial conformation.[2] This strong preference is often utilized in synthetic chemistry to "lock" the cyclohexane ring in a specific conformation.[5]

In contrast, the bromo substituent has a much smaller A-value, typically reported in the range of 0.43 to 0.55 kcal/mol.[2][6] While this still indicates a clear preference for the equatorial position, the energetic penalty for occupying the axial position is substantially lower than that for the tert-butyl group. The primary reason for the bromo group's relatively modest A-value, despite the large size of the bromine atom, is the longer carbon-bromine bond length compared to a carbon-carbon bond.[2] This increased distance from the cyclohexane ring reduces the severity of the 1,3-diaxial interactions.[2]

Experimental Determination of A-Values

The determination of A-values is most commonly achieved through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy

This protocol outlines the general steps for determining the A-value of a monosubstituted cyclohexane, such as bromocyclohexane (B57405).

  • Sample Preparation: A dilute solution of the substituted cyclohexane is prepared in a suitable deuterated solvent that will not freeze at the low temperatures required for the experiment (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

  • Room Temperature Spectrum: A ¹H NMR spectrum is recorded at room temperature. At this temperature, the chair-chair interconversion of the cyclohexane ring is rapid on the NMR timescale, resulting in a single, time-averaged signal for the proton on the carbon bearing the substituent (the C1-proton).

  • Low-Temperature Spectra: The sample is cooled inside the NMR probe to a temperature where the ring flip becomes slow on the NMR timescale (typically below -60 °C).[3] At this point, the signals for the axial and equatorial conformers become distinct and can be observed as separate peaks in the spectrum.[3][7]

  • Signal Assignment and Integration: The two separate signals for the C1-proton are assigned to the axial and equatorial conformers. Generally, the axial proton signal appears at a different chemical shift than the equatorial proton signal. The area under each peak is then determined by integration.[8]

  • Calculation of the Equilibrium Constant (K): The equilibrium constant (K) for the axial-equatorial interconversion is calculated from the ratio of the integrated areas of the two signals:

    • K = [Equatorial Conformer] / [Axial Conformer] = Integral of Equatorial Signal / Integral of Axial Signal

  • Calculation of Gibbs Free Energy (ΔG°): The A-value (ΔG°) is then calculated using the following thermodynamic equation:

    • ΔG° = -RT ln(K)

    • Where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the low-temperature spectrum was recorded.

Logical Relationship of Conformational Preference

The following diagram illustrates the fundamental concept of the conformational equilibrium in a monosubstituted cyclohexane, which is the basis for A-values.

Caption: Conformational equilibrium between axial and equatorial conformers.

Conclusion

The A-values for bromo and tert-butyl substituents provide a quantitative measure of their steric influence on the conformation of a cyclohexane ring. The significantly larger A-value of the tert-butyl group underscores its role as a powerful conformational locking group, a property widely exploited in the design of molecules with well-defined three-dimensional structures. Conversely, the smaller A-value of the bromo substituent allows for greater conformational flexibility. For professionals in drug development and chemical research, a thorough understanding of these values is essential for the rational design of molecules with desired spatial arrangements and predictable chemical behavior.

References

Axial vs. Equatorial: A Comparative Guide to the Solvolysis Rates of Bromocyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical orientation of a leaving group on a cyclohexane (B81311) ring profoundly influences its reactivity. In solvolysis reactions, which proceed through a carbocation intermediate, the rate of reaction is intrinsically linked to the conformational stability of the starting material. This guide provides an objective comparison of the solvolysis rates for bromocyclohexane (B57405) isomers, highlighting the critical difference between axial and equatorial leaving groups, supported by experimental data and detailed protocols.

Conformational Analysis: The Key to Reactivity

To effectively study the influence of stereochemistry, conformationally "locked" systems are often employed. 4-tert-butylbromocyclohexane is an ideal model. The sterically demanding tert-butyl group preferentially occupies the equatorial position to minimize destabilizing 1,3-diaxial interactions, thereby locking the chair conformation.[1][2]

  • cis-4-tert-Butylbromocyclohexane : In this isomer, the bulky tert-butyl group occupies the equatorial position, forcing the bromine atom into the axial position. This axial bromine experiences steric repulsion from the two axial hydrogens on the same face of the ring (1,3-diaxial interactions), raising the ground state energy of the molecule.

  • trans-4-tert-Butylbromocyclohexane : The most stable conformation for the trans isomer places both the tert-butyl group and the bromine atom in the equatorial position. This arrangement minimizes steric strain, resulting in a more stable, lower-energy starting material.

Mechanism and Rate Determination

The solvolysis of secondary alkyl halides, such as bromocyclohexane, typically proceeds through an S(_N)1-like mechanism. The rate-determining step is the departure of the leaving group (Br

^-
) to form a planar secondary carbocation intermediate.

The key principle governing the relative rates is that a less stable, higher-energy starting material will have a smaller activation energy to reach the transition state, leading to a faster reaction. Since both the cis (axial Br) and trans (equatorial Br) isomers form the same carbocation intermediate, the difference in their reaction rates is primarily attributed to the difference in their ground state energies.[3][4] The isomer with the axial bromine (cis) is less stable and therefore reacts faster.[3][5]

Data Presentation: Quantitative Comparison

While direct solvolysis data for bromocyclohexane isomers can be sparse, extensive studies have been conducted on analogous systems with excellent leaving groups like p-toluenesulfonate (tosylate), which follows the same mechanistic principles. The data below is for the phenolysis of cis- and trans-4-tert-butylcyclohexyl p-toluenesulfonates, which serve as a reliable proxy for the bromo derivatives.

IsomerLeaving Group OrientationRelative Rate of Solvolysis (k_isomer / k_trans)
cis-4-tert-Butylcyclohexyl p-ToluenesulfonateAxial3.08
trans-4-tert-Butylcyclohexyl p-ToluenesulfonateEquatorial1.00

Data sourced from phenolysis in a phenol-benzene (1:1 by wt) solvent at 75°C. The study notes this axial-to-equatorial rate ratio is typical for solvolysis in various hydroxylic solvents.[6]

Experimental Protocols

The relative rates of solvolysis for bromocyclohexane isomers can be determined using the following methodology.

Objective: To measure and compare the first-order rate constants for the solvolysis of cis- and trans-4-tert-butylbromocyclohexane.

Materials:

  • cis-4-tert-butylbromocyclohexane

  • trans-4-tert-butylbromocyclohexane

  • Solvent (e.g., 80% aqueous ethanol)

  • Non-reactive internal standard for chromatographic analysis (e.g., decane)

  • Constant temperature bath

  • Gas chromatograph (GC) with an appropriate column

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of each isomer (e.g., 0.1 M) in the chosen solvolysis solvent, containing a known concentration of the internal standard.

  • Reaction Initiation: Place sealed vials containing the reaction solutions into a constant temperature bath (e.g., 50°C). Start a timer simultaneously.

  • Aliquoting: At regular, recorded time intervals (e.g., every 30 minutes), withdraw an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., ice-cold water with a small amount of sodium bicarbonate) to stop the reaction.

  • Analysis: Analyze the quenched aliquots using Gas Chromatography (GC). The internal standard allows for precise quantification of the decreasing concentration of the bromocyclohexane reactant over time.

  • Data Processing: For each isomer, plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time. The slope of this line will be equal to the negative of the first-order rate constant (-k).

  • Comparison: The relative rate is determined by calculating the ratio of the rate constants (k_cis / k_trans).

Mandatory Visualization

The following diagram illustrates the energetic relationship between the axial and equatorial isomers and their progression to the common carbocation intermediate during solvolysis.

G cis cis-Isomer (Axial Br) Higher Energy ts_cis TS_cis cis->ts_cis k_fast (Lower ΔG‡) trans trans-Isomer (Equatorial Br) Lower Energy ts_trans TS_trans trans->ts_trans k_slow (Higher ΔG‡) carbocation Common Carbocation Intermediate ts_cis->carbocation ts_trans->carbocation y1 Energy y2 y3 y4 y5

Caption: Energy diagram for the solvolysis of axial vs. equatorial isomers.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-4-tert-butylcyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-Bromo-4-tert-butylcyclohexane is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a brominated organic compound, it is classified as a halogenated organic waste and requires specific handling and disposal procedures to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat when handling the compound or its waste.[1]

  • Ventilation: All handling of this compound and its waste should be conducted inside a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or vermiculite.[2][3] The contaminated absorbent material must then be collected, placed in a sealed and properly labeled container, and disposed of as hazardous waste.[2][4]

Step-by-Step Disposal Protocol

The cornerstone of proper disposal for this compound is meticulous waste segregation. Due to its halogenated nature, it must not be mixed with non-halogenated organic or other waste streams.[1][5][6] The standard and required method of disposal for halogenated organic wastes is typically high-temperature incineration conducted by a licensed hazardous waste disposal facility.[1][5]

  • Segregation: At the point of generation, waste containing this compound must be kept separate from all other waste streams, including non-halogenated organic solvents, aqueous solutions, acids, and bases.[1][4][5]

  • Container Selection: Use a designated, leak-proof waste container that is compatible with halogenated organic compounds. The container must have a secure, tight-fitting cap to prevent the escape of vapors.[1][6]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[1]

    • The classification "Halogenated Organic Waste".[1][5]

    • The full chemical name: "this compound".[6] If the waste is a mixture, all components and their approximate percentages should be listed.[1][5]

  • Accumulation: Store the sealed waste container in a designated and properly placarded satellite accumulation area (SAA) within the laboratory.[1][4] This area should be well-ventilated and away from sources of ignition.[1] Ensure that incompatible waste streams are stored in separate secondary containment.[7]

  • Disposal Request: Once the waste container is full, do not overfill it. Arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Follow your organization's specific procedures for waste pickup requests.

Hazard and Disposal Information Summary

While specific quantitative disposal limits for this compound are determined by local regulations and disposal facility capabilities, the following table summarizes its key hazard classifications which inform the stringent disposal requirements.

Hazard ClassificationDescriptionDisposal Implication
Chemical Category Halogenated Organic CompoundMust be segregated as halogenated waste.[1][5]
Physical State Solid or Liquid (depending on isomer and temperature)Requires a sealed, leak-proof container.[6]
Health Hazards May cause skin, eye, and respiratory irritation.[3][8]Necessitates the use of appropriate PPE and handling in a fume hood.[1]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[3][9]Must not be disposed of down the drain or in regular trash.
Primary Disposal Method High-Temperature IncinerationTo be carried out by an approved and licensed waste disposal facility.[2][5][8]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Waste Management Facility A Generation of This compound Waste B Is the waste a halogenated organic? A->B C Segregate into a designated 'Halogenated Waste' container B->C Yes H Segregate into appropriate non-halogenated waste stream B->H No D Label container with: 'Hazardous Waste' 'Halogenated Organic Waste' Full Chemical Name(s) C->D E Store sealed container in Satellite Accumulation Area (SAA) D->E F Container Full? E->F F->E No G Request pickup from EHS or licensed contractor F->G Yes I Transport to licensed hazardous waste facility G->I J High-Temperature Incineration I->J K Final Disposal J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Bromo-4-tert-butylcyclohexane. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is necessary to minimize exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for protection against organic solvents.[1] Ensure gloves are regularly inspected for tears or punctures.
Eye Protection Safety goggles or face shieldUse tightly fitting safety goggles to protect against splashes.[2] A face shield should be worn when there is a significant risk of splashing.[3][4]
Body Protection Laboratory coatA standard lab coat should be worn to protect against incidental contact.[1]
Respiratory Protection Fume hoodAll handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Operational Plan: Handling Protocol

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Pre-Operational Checks:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest safety shower and eyewash station.

  • Prepare and label all necessary equipment and containers.

Handling Procedure:

  • Don the appropriate PPE as specified in the table above.

  • Conduct all work within the fume hood.

  • Avoid direct contact with the skin and eyes.[6]

  • In case of accidental contact, immediately follow the first aid measures outlined below.

Post-Operational Cleanup:

  • Decontaminate all work surfaces and equipment after use.

  • Properly dispose of all waste as detailed in the disposal plan.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures to mitigate environmental impact.

Waste Segregation and Collection:

  • Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

  • The container should be labeled as "Hazardous Waste," "Halogenated Organic Waste," and include the full chemical name.[5]

  • Do not mix this waste with non-halogenated organic solvents or other waste streams.[5]

Storage and Disposal:

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from ignition sources.[5]

  • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

First Aid Measures

Immediate action is crucial in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[7][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Experimental Workflow

The following diagram illustrates the safe handling workflow for this compound.

prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Prepare and Label All Materials prep_fumehood->prep_materials handling_weigh Weigh/Measure Compound in Fume Hood prep_materials->handling_weigh handling_reaction Perform Experiment in Fume Hood handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware and Work Surfaces handling_reaction->cleanup_decontaminate cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Store Waste in Labeled, Sealed Container cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_remove_ppe

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-tert-butylcyclohexane
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-tert-butylcyclohexane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。